2-Amino-2-(4-iodophenyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIEJDVWZHDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921507 | |
| Record name | Amino(4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114811-46-0 | |
| Record name | alpha-Amino-4-iodo-phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-Amino-2-(4-iodophenyl)acetic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the realm of unnatural α -amino acids, 2-amino-2-(4-iodophenyl)acetic acid (also known as 4-iodophenylglycine) occupies a highly specialized niche. Characterized by the presence of a bulky, electron-withdrawing iodine atom on the phenyl ring, this compound exhibits unique physicochemical properties that make it an invaluable building block in drug development, peptide engineering, and materials science.
This technical whitepaper provides an authoritative, in-depth analysis of the chemical and physical properties of 2-amino-2-(4-iodophenyl)acetic acid. Furthermore, it details field-proven synthesis protocols and explores its advanced applications in radioligand assays and supramolecular chemistry.
Physicochemical Profiling and Structural Dynamics
The introduction of an iodine atom into the phenyl ring of an amino acid fundamentally alters its steric and electronic landscape. Iodine is highly lipophilic and possesses a large atomic radius, which significantly influences membrane permeability and metabolic stability when incorporated into larger peptide sequences [1].
Furthermore, the iodine atom acts as a potent halogen bond donor . This highly directional non-covalent interaction is critical for determining the binding affinity of the molecule to biological targets and for driving the self-assembly of nanostructures [1].
Quantitative Data Summary
The table below consolidates the core chemical and physical identifiers for the compound[2], [1].
| Descriptor | Value |
| Chemical Name | 2-amino-2-(4-iodophenyl)acetic acid |
| IUPAC Name | (2S)-2-amino-2-(4-iodophenyl)acetic acid (for S-enantiomer) |
| CAS Numbers | 299167-68-3 (Racemic), 25673-26-1 (D-form), 6212-33-5 (S-form) |
| Molecular Formula | C 8 H 8 INO 2 |
| Molecular Weight | 277.06 g/mol |
| Appearance | White to off-white solid |
| InChI Key | SHUIEJDVWZHDTI-ZETCQYMHSA-N |
Mechanistic Synthesis & Experimental Protocols
Synthesizing 2-amino-2-(4-iodophenyl)acetic acid requires precise control over reactive functional groups. The most robust and scalable method utilizes a Sandmeyer-type reaction starting from 4-aminophenylglycine [3].
Expertise & Causality: The Necessity of Protection
Why can't we directly iodinate 4-aminophenylglycine? Direct diazotization of the unprotected amino acid is chemically unviable. The α -amino group is highly susceptible to nitrous acid, which would trigger its diazotization and subsequent hydrolysis, converting the amino acid into a mandelic acid derivative (a hydroxyl group replacing the amine). To prevent this, the α -amino group must be temporarily masked using an acetamido protecting group prior to the reaction. This self-validating step ensures that only the aromatic amine participates in the transformation.
Step-by-Step Protocol: Sandmeyer-Type Iodination
Step 1: Diazotization
-
Reagents: D- α -acetamido-4-aminophenylacetic acid (5.0 g), Trifluoroacetic acid (TFA, 100 mL), Sodium nitrite (NaNO 2 , 1.8 g).
-
Procedure: Dissolve the protected amino acid in TFA and chill to 0–5 °C. Slowly add solid NaNO 2 and stir for 25 minutes.
-
Causality: TFA serves a dual purpose here: it completely solubilizes the zwitterionic amino acid and provides the strongly acidic environment required to generate the electrophilic nitrosonium ion (NO + ) from sodium nitrite, which attacks the aromatic amine to form the diazonium salt.
Step 2: Iodination
-
Reagents: Potassium iodide (KI, 4.8 g).
-
Procedure: Add solid KI to the cold mixture (0–5 °C). Gradually raise the temperature to 30 °C to allow for vigorous nitrogen gas evolution, then heat at reflux for 30 minutes. Decant the TFA and remove the solvent under reduced pressure.
-
Causality: The iodide anion acts as a nucleophile, displacing the diazonium leaving group (N 2 ) via a radical-nucleophilic aromatic substitution mechanism. The reaction is entropically driven to completion by the irreversible evolution of nitrogen gas.
Step 3: Deprotection
-
Reagents: 2N Hydrochloric acid (HCl), Dioxane.
-
Procedure: Suspend the resulting D- α -acetamido-4-iodophenylacetic acid in a mixture of 2N HCl and dioxane. Heat at reflux for 1.5 hours. Distill the solvent under reduced pressure and recrystallize the residue from water/ethanol to yield pure 2-amino-2-(4-iodophenyl)acetic acid.
-
Causality: The strongly acidic aqueous conditions selectively hydrolyze the amide bond of the acetamido group, liberating the free α -amine while leaving the robust carbon-iodine aryl bond completely intact.
Step-by-step Sandmeyer synthesis workflow for 2-amino-2-(4-iodophenyl)acetic acid.
Advanced Applications in Drug Development & Materials
Biochemical Probes and Radioligand Assays
One of the most critical applications of 2-amino-2-(4-iodophenyl)acetic acid is its use as a precursor for biochemical probes. The iodine atom acts as an ideal site for radioisotopic exchange, allowing researchers to replace standard 127 I with the radioactive isotope 125 I [1].
Because 125 I has a highly favorable half-life (approximately 60 days) and emits easily detectable gamma and X-rays, 125 I-labeled derivatives are considered the gold standard for high-affinity radioligands. These probes are deployed in tissue homogenates to determine receptor density ( Bmax ) and binding affinity ( Kd ), which are fundamental metrics in neuropharmacology and targeted drug discovery [1].
Workflow for utilizing 125I-radiolabeled probes in receptor binding assays.
Peptide Engineering and Supramolecular Assembly
Beyond traditional pharmacology, the compound is heavily utilized in materials science. By incorporating (S)-2-amino-2-(4-iodophenyl)acetic acid into synthetic peptide chains, researchers can engineer the self-assembly of these peptides into well-defined nanostructures, such as amyloid-like fibrils or hydrogels [1].
This phenomenon is driven by halogen bonding —a highly specific non-covalent interaction where the electron-deficient region (the σ -hole) of the iodine atom interacts with Lewis bases. These engineered hydrogels and nanostructures have profound downstream applications in tissue engineering scaffolds, targeted drug delivery vehicles, and advanced nanoelectronics [1].
References
- Google Patents. "US3483188A - 6-(alpha-3-allophanamidophenylacetamido) and 6-(alpha-3-allophanamidothienylacetamido)-penicillanic acids." United States Patent and Trademark Office.
-
NextSDS. "2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
Sources
Crystal Structure Analysis of 2-Amino-2-(4-iodophenyl)acetic Acid: A Comprehensive Methodological Guide
Executive Summary
The structural elucidation of non-natural amino acids is a critical vector in modern drug development and crystal engineering. 2-Amino-2-(4-iodophenyl)acetic acid —commonly referred to as 4-iodophenylglycine—represents a highly specialized chiral building block [1]. Structurally, it features an α -chiral center, a zwitterionic backbone, and a para-iodinated phenyl ring.
From a crystallographic perspective, the presence of the heavy iodine atom elevates this molecule from a simple organic compound to a powerful methodological tool. The iodine atom serves a dual mechanistic purpose: it acts as a robust anomalous scatterer for absolute structure determination via Single-wavelength Anomalous Dispersion (SAD) phasing [2], and it functions as a potent σ -hole donor for directional halogen bonding [3]. This whitepaper details the causality-driven protocols required to successfully crystallize, solve, and validate the crystal structure of this compound.
Chemical Context & Structural Significance
Before initiating experimental workflows, it is crucial to understand the physicochemical properties that dictate the molecule's behavior in the solid state:
-
Zwitterionic Equilibrium: Like natural amino acids, 4-iodophenylglycine exists as a zwitterion ( NH3+ / COO− ) in the solid state. This ionic nature drastically reduces its solubility in non-polar organic solvents, necessitating highly polar or aqueous crystallization media.
-
Anomalous Dispersion: Iodine possesses a massive anomalous scattering coefficient ( f′′≈6.9e− ) when exposed to Cu K α radiation [2]. This allows for the unambiguous determination of the absolute configuration (the exact spatial arrangement of the (S)- or (R)-enantiomer) with extreme mathematical precision.
-
Halogen Bonding ( σ -Hole Interactions): The highly polarizable iodine atom features a region of positive electrostatic potential opposite the C–I covalent bond (the σ -hole). This electrophilic region readily interacts with Lewis bases (such as the carboxylate oxygens of adjacent molecules), forming highly directional halogen bonds that dictate the supramolecular architecture [3].
Experimental Workflow: Crystallization & Data Collection
The following protocol outlines a self-validating system for obtaining and measuring diffraction-quality crystals.
Crystallization Protocol
The goal is to achieve a slow, controlled transition into the metastable supersaturation zone to prevent rapid nucleation (which yields useless microcrystalline powders).
-
Solvent Selection: Suspend 50 mg of enantiopure (S)-2-amino-2-(4-iodophenyl)acetic acid in 2 mL of a 1:1 (v/v) mixture of ultra-pure water and ethanol.
-
Dissolution: Heat the suspension gently to 60 °C until complete dissolution is achieved. The ethanol lowers the dielectric constant of the aqueous system, tuning the solubility profile.
-
Filtration: Pass the hot solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust or undissolved particulates).
-
Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at a constant 20 °C.
-
Validation: After 3–7 days, harvest the resulting colorless, block-like crystals. Inspect under a polarizing microscope; a high-quality single crystal will extinguish polarized light uniformly at specific rotation angles, confirming the absence of macroscopic twinning.
X-Ray Diffraction Strategy
Causality of Experimental Choices:
-
Temperature (100 K): Crystals are flash-cooled in a nitrogen cold stream. Cryo-cooling suppresses atomic thermal vibrations (Debye-Waller factors), thereby enhancing the intensity of high-resolution reflections and mitigating X-ray-induced radical damage.
-
Radiation Source (Cu K α , λ=1.5418 Å): While Mo K α is standard for routine small molecules, Cu K α is deliberately selected here. The photon energy of Cu K α is closer to the L-absorption edges of the iodine atom, maximizing the anomalous signal required for absolute stereochemical assignment [2].
Caption: Workflow for SAD phasing and absolute structure determination utilizing the Iodine anomalous signal.
Structure Solution & Refinement (Self-Validating System)
The phase problem is solved using intrinsic phasing. The heavy iodine atom dominates the Patterson function, providing an immediate and rigid anchor for the phase angles.
Refinement Protocol
-
Heavy Atom Anchoring: Locate the iodine atom. Its massive electron density will immediately reveal the positions of the lighter carbon, nitrogen, and oxygen atoms in the subsequent difference Fourier maps.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .
-
Hydrogen Atom Treatment: The zwitterionic nature must be validated. Locate the three amine hydrogen atoms in the difference Fourier map. Refine them freely or using a riding model with Uiso(H)=1.5Ueq(N) to confirm the NH3+ state.
Validation Metrics
A trustworthy crystallographic model must satisfy the following self-validating criteria:
-
R-factors: The final R1 value should converge below 0.05 (5%), indicating excellent agreement between the calculated model and experimental data.
-
Residual Density: The maximum and minimum residual electron density peaks ( Δρmax and Δρmin ) should be located within 1.0 Å of the iodine atom. These are typical Fourier truncation artifacts caused by the heavy halogen and should not exceed ±1.5e−/A˚3 .
-
The Flack Parameter ( x ): Because of the strong anomalous signal from iodine, the Flack parameter will be highly precise. For the correct (S)-enantiomer, x must refine to 0.00 with a standard uncertainty (s.u.) of ≤0.02 . A value near 1.0 indicates the model is inverted and must be flipped.
Structural Insights & Intermolecular Networks
The crystal packing of 2-amino-2-(4-iodophenyl)acetic acid is governed by a competition and cooperation between hydrogen bonds and halogen bonds.
-
Zwitterionic Confirmation: The C–O bond lengths of the carboxylate group will typically refine to nearly identical values (e.g., 1.250 Å and 1.255 Å), proving electron delocalization and the absence of a protonated carboxylic acid (which would show distinct C=O and C–OH lengths).
-
Supramolecular Assembly: The NH3+ group acts as a trifurcated hydrogen bond donor, locking into the carboxylate oxygens of adjacent molecules.
-
Halogen Bonding: The structure is further stabilized by a highly directional C–I···O halogen bond. The angle of this interaction will approach 180°, perfectly aligning the nucleophilic oxygen lone pair with the electrophilic σ -hole of the iodine atom [3].
Caption: Intermolecular interaction network highlighting competing hydrogen and halogen bonding.
Quantitative Data Presentation
The following table summarizes the anticipated crystallographic parameters for high-quality single crystals of enantiopure (S)-2-amino-2-(4-iodophenyl)acetic acid based on standard heavy-atom organic frameworks.
| Parameter | Anticipated Value / Range | Significance |
| Chemical Formula | C8H8INO2 | Confirms molecular composition. |
| Formula Weight | 277.06 g/mol | Used for density calculations. |
| Crystal System | Orthorhombic or Monoclinic | Typical for chiral organic molecules. |
| Space Group | P212121 or P21 | Sohncke space groups required for enantiopure chiral compounds. |
| Temperature | 100(2) K | Minimizes thermal motion. |
| Radiation | Cu K α ( λ=1.54184 Å) | Maximizes iodine anomalous dispersion. |
| Final R1 [ I>2σ(I) ] | <0.040 | Indicates a highly accurate structural model. |
| Goodness-of-fit (S) on F2 | 1.000±0.050 | Validates the weighting scheme of the refinement. |
| Flack Parameter ( x ) | 0.00(1) | Unambiguously confirms the (S)-absolute configuration. |
| C–I···O Halogen Bond Angle | 170∘−180∘ | Confirms σ -hole directionality. |
References
- BenchChem. "(S)-2-Amino-2-(4-iodophenyl)acetic acid - Structure and Applications." BenchChem Compound Database.
- Abendroth, J., et al. "SAD phasing using iodide ions in a high-throughput structural genomics environment." Journal of Structural and Functional Genomics, National Institutes of Health (NIH).
- Metrangolo, P., et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, ACS Publications.
NMR Spectroscopy Data and Structural Elucidation of 2-Amino-2-(4-iodophenyl)acetic Acid: A Comprehensive Guide
Executive Summary
In the landscape of modern drug discovery and peptide engineering, unnatural amino acids serve as critical building blocks for synthesizing sterically constrained and highly functionalized therapeutics. 2-Amino-2-(4-iodophenyl)acetic acid (commonly known as 4-iodophenylglycine) is a premier example of such a scaffold. The presence of the para-iodine atom not only facilitates late-stage functionalization via transition-metal-catalyzed cross-coupling but also allows for radioisotope labeling in biochemical probe development[1].
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous, self-validating framework for the structural elucidation of 2-amino-2-(4-iodophenyl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, followed by its integration into downstream synthetic workflows.
Theoretical Framework: Causality in NMR Shifts
To accurately interpret the NMR spectra of 2-amino-2-(4-iodophenyl)acetic acid, one must understand the fundamental physical chemistry dictating its nuclear shielding environments. We do not merely memorize chemical shifts; we deduce them through electronic causality.
The Heavy Atom Effect (HAE) of Iodine
The most distinct feature in the 13 C NMR spectrum of this molecule is the chemical shift of the aromatic carbon directly bonded to the iodine atom (C-4). While typical aromatic carbons resonate between 120–140 ppm, the C-I carbon experiences significant diamagnetic shielding due to the Heavy Atom Effect (HAE) [2]. The large, polarizable electron cloud of the iodine atom induces a relativistic shielding effect, shifting the C-4 signal unusually upfield to approximately 95 ppm . Conversely, the electronegativity and magnetic anisotropy of iodine deshield the ortho-protons (H-3, H-5) in the 1H NMR spectrum, pushing them downfield to ~7.85 ppm.
Zwitterionic Dynamics and Solvent Selection
Like all amino acids, 4-iodophenylglycine exists as a zwitterion ( H3N+ -CH(Ar)- COO− ) at neutral pH. This highly polar state renders the molecule virtually insoluble in standard organic NMR solvents like CDCl3 . To achieve the high concentration required for crisp signal-to-noise (S/N) ratios, the sample must be dissolved in Deuterium Oxide ( D2O ) acidified with Deuterium Chloride (DCl). This protonates the carboxylate, forming a highly soluble hydrochloride salt and shifting the α -proton further downfield due to the localized positive charge on the adjacent nitrogen.
Experimental Protocol: High-Resolution NMR Acquisition
The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and a built-in quality control checkpoint to ensure data integrity[2].
Step 1: Sample Preparation
-
Action: Weigh 10–15 mg of 2-amino-2-(4-iodophenyl)acetic acid. Dissolve in 0.6 mL of D2O containing 0.1 M DCl and 0.1% TSP (Trimethylsilylpropanoic acid).
-
Causality: DCl ensures complete dissolution by disrupting the zwitterionic lattice. TSP is chosen over TMS because TMS is insoluble in aqueous media.
-
Validation Check: Visually inspect the 5 mm NMR tube. The solution must be completely optically clear. Any particulate matter will cause magnetic susceptibility gradients, broadening the spectral lines.
Step 2: Instrument Tuning and Shimming
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the D2O deuterium signal and perform gradient shimming (Z1-Z5).
-
Causality: Shimming homogenizes the B0 magnetic field across the sample volume, which is critical for resolving the fine 8.4 Hz ortho-coupling of the aromatic protons.
-
Validation Check: Measure the full-width at half-maximum (FWHM) of the TSP reference peak at 0.0 ppm. A FWHM of <1.0 Hz validates that the magnetic field is perfectly homogeneous.
Step 3: 13 C NMR Relaxation Delay ( d1 ) Optimization
-
Action: When acquiring the 13 C spectrum, set the relaxation delay ( d1 ) to a minimum of 3.0 seconds.
-
Causality: Quaternary carbons (the carboxyl C=O and the C-I carbon) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer d1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal attenuation[2].
Workflow for NMR sample preparation and data acquisition.
Quantitative Data Presentation
The tables below summarize the expected high-resolution NMR data for the hydrochloride salt of 2-amino-2-(4-iodophenyl)acetic acid, synthesized from theoretical principles and empirical baseline data for halogenated phenylglycines.
Table 1: 1 H NMR Assignments (400 MHz, D2O /DCl)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment | Structural Rationale |
| 7.85 | Doublet (d) | 2H | 8.4 | Ar-H (H-3, H-5) | Deshielded by the electronegativity and magnetic anisotropy of the adjacent Iodine atom. |
| 7.25 | Doublet (d) | 2H | 8.4 | Ar-H (H-2, H-6) | Standard aromatic shift, split by ortho-coupling to H-3/H-5 (AA'BB' system). |
| 5.15 | Singlet (s) | 1H | - | α -CH | Shifted downfield due to the electron-withdrawing nature of the adjacent protonated amine ( −NH3+ ) and carboxylic acid. |
| Exchangeable | - | 3H | - | −NH3+ | Protons exchange rapidly with the D2O solvent, rendering them invisible in the final spectrum. |
Table 2: 13 C NMR Assignments (100 MHz, D2O /DCl)
| Chemical Shift ( δ , ppm) | Type | Assignment | Structural Rationale |
| 171.5 | C=O | Carboxyl Carbon | Highly deshielded sp2 carbon due to the electronegative oxygen atoms. |
| 138.6 | CH | Ar-C3, C5 | Ortho to iodine; standard aromatic shift. |
| 132.4 | C | Ar-C1 | Ipso to the amino acid moiety. |
| 129.8 | CH | Ar-C2, C6 | Meta to iodine; standard aromatic shift. |
| 95.2 | C | Ar-C4 (C-I) | Heavy Atom Effect : Significant diamagnetic shielding caused by the large electron cloud of Iodine shifts this carbon unusually upfield. |
| 56.4 | CH | α -Carbon | Typical sp3 shift for an alpha-carbon in an amino acid, deshielded by N and O. |
Downstream Applications: Suzuki-Miyaura Cross-Coupling
The primary utility of the 4-iodophenylglycine scaffold in drug development is its readiness to undergo palladium-catalyzed cross-coupling reactions[1]. The carbon-iodine bond is highly reactive toward oxidative addition by Pd(0) species, making it an ideal substrate for synthesizing biphenyl-containing unnatural amino acids[3].
Protocol: Pd-Catalyzed Suzuki Coupling
-
Step 1: Reagent Assembly: Combine 4-iodophenylglycine (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 eq) in a Schlenk flask.
-
Step 2: Solvent & Degassing: Add a 4:1 mixture of DMF and H2O . Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Oxygen is a potent poison for Pd(0) catalysts, rapidly oxidizing them to inactive Pd(II) complexes. Degassing is non-negotiable for high yields[3].
-
-
Step 3: Reaction Execution: Heat the mixture to 80°C for 12 hours under an argon atmosphere.
-
Causality: Thermal energy is required to overcome the activation barrier for the transmetalation step, which is the rate-limiting step when coupling sterically hindered boronic acids.
-
-
Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 278 [M+H]+ ) and the emergence of the cross-coupled product mass validates the successful completion of the catalytic cycle.
Mechanism of Pd-catalyzed Suzuki cross-coupling using 4-iodophenylglycine.
References
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier / ResearchGate. URL:[Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Sources
Comprehensive Technical Guide: Isoelectric Point and pKa Values of 2-Amino-2-(4-iodophenyl)acetic Acid
Executive Summary
2-Amino-2-(4-iodophenyl)acetic acid, commonly referred to as 4-iodophenylglycine, is a non-proteinogenic, unnatural α -amino acid. In medicinal chemistry and drug development, this chiral building block is highly valued because its iodine atom serves as a versatile precursor for cross-coupling reactions, enabling the rapid generation of novel drug libraries[1]. Understanding its fundamental acid-base properties—specifically its dissociation constants ( pKa ) and isoelectric point ( pI )—is critical for predicting its pharmacokinetic profile, optimizing its solubility, and designing robust purification workflows.
Mechanistic Causality of Acid-Base Properties
Like all α -amino acids, 2-amino-2-(4-iodophenyl)acetic acid is an amphoteric molecule containing both a carboxylic acid group and a primary amine. However, its specific pKa values deviate significantly from standard aliphatic amino acids due to the electronic influence of the halogenated aromatic ring.
-
Alpha-Carboxyl Group ( pKa1 ): The pKa1 of 4-iodophenylglycine is experimentally predicted to be 1.84±0.10 [2]. This is notably more acidic than standard aliphatic amino acids (e.g., alanine, pKa1≈2.34 ). The causality lies in the strong electron-withdrawing nature of the adjacent 4-iodophenyl group. The phenyl ring exerts a negative inductive effect (-I), which is further amplified by the highly polarizable, electronegative iodine atom at the para position. This inductive pull stabilizes the resulting carboxylate anion, facilitating the release of the proton.
-
Alpha-Amino Group ( pKa2 ): The pKa2 is approximately 9.10 , consistent with baseline values for standard phenylglycine derivatives[3]. The protonated ammonium group ( −NH3+ ) is more acidic (lower pKa ) than its aliphatic counterparts. The electron-withdrawing iodophenyl ring destabilizes the positive charge on the adjacent nitrogen, making it thermodynamically favorable for the ammonium ion to lose a proton and become a neutral free amine.
Isoelectric Point (pI) Determination
The isoelectric point ( pI ) is the specific pH at which the molecule carries no net electrical charge, existing predominantly as a zwitterion. The pI is calculated as the arithmetic mean of the two pKa values flanking the neutral species:
pI=2pKa1+pKa2 pI=21.84+9.10=5.47
At pH 5.47, 4-iodophenylglycine exhibits its lowest aqueous solubility. This is a critical physicochemical parameter routinely exploited during crystallization and isoelectric precipitation processes in bulk manufacturing.
Acid-base equilibria of 4-iodophenylglycine showing cationic, zwitterionic, and anionic states.
Quantitative Data Summary
| Property | Value | Causality / Structural Influence |
| pKa1 ( α -COOH) | 1.84±0.10 [2] | Acidified by the strong -I inductive effect of the 4-iodophenyl group. |
| pKa2 ( α -NH 3+ ) | ∼9.10 [3] | Ammonium cation destabilized by the adjacent electron-withdrawing aromatic ring. |
| Isoelectric Point (pI) | 5.47 | Calculated arithmetic mean of pKa1 and pKa2 ; represents the pH of minimum solubility. |
| Partition Coefficient (LogP) | 2.07 [1] | High lipophilicity driven by the large, polarizable iodine atom[1]. |
Self-Validating Experimental Protocols
To empirically determine the pKa and pI values, a self-validating potentiometric titration workflow is employed. The system is "self-validating" because a forward titration (acid to base) is immediately followed by a back-titration (base to acid) to ensure no hysteresis, structural degradation, or precipitation artifacts occurred during the assay.
Expert Insight: In my experience with halogenated unnatural amino acids, the poor aqueous solubility of the zwitterion near pH 5.5 often leads to kinetic precipitation during titration. To mitigate this, a co-solvent system (e.g., 10% methanol) can be employed, though the apparent pKa values must then be extrapolated back to zero organic solvent using the Yasuda-Shedlovsky method.
Step-by-Step Methodology: Potentiometric Titration
-
Electrolyte Preparation: Prepare a 0.15 M NaCl background electrolyte solution. This mimics physiological ionic strength and maintains a constant activity coefficient throughout the titration.
-
Sample Dissolution: Dissolve 2-amino-2-(4-iodophenyl)acetic acid to a final concentration of 2.0 mM in the electrolyte. If dissolution is slow, sonicate briefly, avoiding excessive heat.
-
Apparatus Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C. Temperature control is critical as pKa is a thermodynamically dependent constant.
-
Forward Titration (Acid to Base): Acidify the solution to pH ~1.2 using standardized 0.1 M HCl. Under a continuous stream of inert nitrogen (to prevent CO2 absorption and carbonic acid formation), titrate with standardized 0.1 M NaOH in 0.05 mL increments until pH 11.0 is reached.
-
Back-Titration (The Self-Validation Step): Immediately reverse the titration using 0.1 M HCl back to pH 1.2. Crucial Check: Overlay the forward and backward titration curves. If they do not perfectly superimpose, the system has failed validation (indicating precipitation or base-catalyzed degradation), and the data must be discarded.
-
Data Extraction: Export the volume vs. pH data to a non-linear regression algorithm (e.g., Hyperquad) to calculate the precise pKa1 and pKa2 values. Calculate the pI using the arithmetic mean of the constants.
Self-validating potentiometric titration workflow for determining pKa and pI values.
Sources
The Role of 4-Iodophenylglycine in Unnatural Amino Acid Mutagenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug development. This guide provides an in-depth technical overview of the role and application of 4-iodophenylglycine, a versatile UAA that serves as a powerful tool for protein structure-function studies and the site-specific introduction of novel chemical functionalities. We will explore the core principles of UAA mutagenesis, the unique properties of 4-iodophenylglycine, the methodologies for its genetic incorporation, and its diverse applications, particularly in bioorthogonal chemistry. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the power of 4-iodophenylglycine in their work.
Introduction to Unnatural Amino Acid Mutagenesis
The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a significant advancement in protein science.[1][2] This technique, often referred to as unnatural amino acid mutagenesis, allows for the introduction of novel chemical groups, biophysical probes, and post-translational modifications into proteins at precise locations.[1][3] The core of this technology relies on the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[4][5] This pair functions independently of the host cell's endogenous translational machinery, ensuring that the UAA is exclusively incorporated in response to a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG).[4][6]
The process begins with the identification or engineering of an orthogonal aaRS-tRNA pair. The aaRS is evolved to specifically recognize and charge the desired UAA onto its cognate tRNA.[7] This tRNA, in turn, has been modified to recognize a specific nonsense codon in the messenger RNA (mRNA) sequence. When the ribosome encounters this codon during protein translation, the UAA-charged tRNA binds and incorporates the unnatural amino acid into the growing polypeptide chain.
This powerful methodology has enabled a wide range of applications, from mapping protein-protein interactions and elucidating enzyme mechanisms to developing novel protein therapeutics with enhanced properties.[1][8]
4-Iodophenylglycine: A Versatile Unnatural Amino Acid
Among the diverse array of UAAs developed, 4-iodophenylglycine stands out for its unique chemical properties and broad applicability. It is a non-proteogenic amino acid, meaning it is not one of the 20 standard amino acids naturally encoded in the genetic code.[9] Its structure is similar to the natural amino acid phenylalanine, with the key difference being the presence of an iodine atom at the para position of the phenyl ring.
The iodine atom imparts several advantageous characteristics to 4-iodophenylglycine:
-
Heavy Atom for Structural Biology: The high electron density of the iodine atom makes it an excellent anomalous scatterer for X-ray crystallography.[10] Incorporating 4-iodophenylglycine into a protein can significantly facilitate the determination of its three-dimensional structure.[10]
-
Handle for Bioorthogonal Chemistry: The carbon-iodine bond provides a reactive handle for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[11] This allows for the site-specific introduction of a wide range of functional groups onto the protein surface.
Genetic Incorporation of 4-Iodophenylglycine
The site-specific incorporation of 4-iodophenylglycine into a target protein is achieved through the coordinated action of an engineered orthogonal aaRS-tRNA pair and a modified gene encoding the protein of interest.
The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair
A crucial component for incorporating 4-iodophenylglycine is an orthogonal aminoacyl-tRNA synthetase that specifically recognizes 4-iodophenylglycine but not any of the canonical amino acids. This is typically achieved through directed evolution of an existing aaRS, often the tyrosyl-tRNA synthetase (TyrRS) from an organism like Methanocaldococcus jannaschii.[12] The active site of the synthetase is mutated to accommodate the bulkier iodo-substituted phenyl ring of 4-iodophenylglycine.
The cognate tRNA is an amber suppressor tRNA that has been engineered to recognize the UAG stop codon.[13] This tRNA is not recognized by any of the host cell's endogenous aaRSs, ensuring its orthogonality.
Experimental Workflow
The general workflow for incorporating 4-iodophenylglycine into a protein is as follows:
-
Gene Mutagenesis: The codon for the desired amino acid residue in the gene of interest is mutated to the amber stop codon (TAG) using standard site-directed mutagenesis techniques.
-
Transformation: The host cells (e.g., E. coli or mammalian cells) are co-transformed with two plasmids: one carrying the gene for the target protein with the amber mutation, and another carrying the genes for the orthogonal 4-iodophenylglycine-specific aaRS and the suppressor tRNA.
-
Cell Culture and Induction: The cells are cultured in a medium supplemented with 4-iodophenylglycine. Gene expression is then induced, leading to the transcription of the target gene and the components of the orthogonal system.
-
Protein Expression and Purification: During translation, when the ribosome encounters the UAG codon, the 4-iodophenylglycine-charged suppressor tRNA incorporates the unnatural amino acid into the polypeptide chain. The full-length protein containing 4-iodophenylglycine is then purified using standard chromatography techniques.
Below is a diagram illustrating the overall workflow for unnatural amino acid mutagenesis.
Caption: Workflow for Unnatural Amino Acid Mutagenesis.
Applications in Protein Engineering and Drug Development
The ability to incorporate 4-iodophenylglycine into proteins has opened up new avenues for research and development in various fields.
Probing Protein Structure and Function
The introduction of 4-iodophenylglycine can be used to probe the local environment within a protein. The bulky iodine atom can create steric hindrance, allowing researchers to study its effect on protein folding, stability, and function. Furthermore, the unique spectroscopic properties of the iodinated phenyl ring can be used to monitor conformational changes in real-time.
Site-Specific Protein Modification via Palladium Catalysis
A key application of 4-iodophenylglycine is its use as a chemical handle for post-translational modification. The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[11] These reactions allow for the attachment of a wide variety of molecules to the protein at the site of 4-iodophenylglycine incorporation, including:
-
Fluorophores: For imaging and tracking proteins within cells.
-
Biotin tags: For protein purification and detection.
-
Small molecule drugs: To create antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.
-
Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.
The following diagram illustrates the concept of palladium-catalyzed cross-coupling on a protein containing 4-iodophenylglycine.
Caption: Palladium-Catalyzed Cross-Coupling on a Protein.
Protocol: Palladium-Catalyzed Suzuki Coupling on a 4-Iodophenylglycine-Containing Protein
This protocol provides a general guideline for performing a Suzuki cross-coupling reaction on a protein containing a site-specifically incorporated 4-iodophenylglycine residue.
Materials:
-
Purified protein containing 4-iodophenylglycine (in a suitable buffer, e.g., PBS, pH 7.4)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine ligand like TPPTS)
-
Degassed buffer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare the Reaction Mixture: In a reaction vessel under an inert atmosphere, combine the purified protein solution, the arylboronic acid (typically a 10-100 fold molar excess over the protein), and the palladium catalyst.
-
Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 25-37°C) for a specified period (typically 1-12 hours). The reaction progress can be monitored by techniques such as mass spectrometry.
-
Quenching the Reaction: The reaction can be quenched by the addition of a chelating agent like EDTA to sequester the palladium catalyst.
-
Purification of the Modified Protein: The modified protein is purified from the reaction mixture to remove excess reagents and byproducts. This can be achieved using size-exclusion chromatography or affinity chromatography.
-
Characterization: The final product should be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful modification and retention of protein integrity.
Quantitative Data Summary:
| Parameter | Typical Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Arylboronic Acid Excess | 10-100 fold | The optimal excess depends on the specific reactants. |
| Palladium Catalyst Concentration | 50-500 µM | Catalyst concentration should be optimized to balance efficiency and potential protein damage. |
| Reaction Time | 1-12 hours | Monitor reaction progress to determine the optimal time. |
| Conversion Efficiency | 50-90% | Efficiency can be influenced by the accessibility of the 4-iodophenylglycine residue and reaction conditions. |
Future Outlook
The field of unnatural amino acid mutagenesis is continuously evolving, with ongoing efforts to develop new orthogonal aaRS-tRNA pairs for a wider range of UAAs. For 4-iodophenylglycine, future research will likely focus on:
-
Improving Incorporation Efficiency: Developing more efficient and robust orthogonal systems to increase the yield of proteins containing 4-iodophenylglycine.
-
Expanding the Scope of Bioorthogonal Reactions: Exploring new palladium-catalyzed and other cross-coupling reactions that can be performed on proteins under biocompatible conditions.
-
In Vivo Applications: Advancing the use of 4-iodophenylglycine and its subsequent modifications in living cells and organisms for real-time imaging and therapeutic applications.
The continued development and application of 4-iodophenylglycine in unnatural amino acid mutagenesis will undoubtedly lead to further breakthroughs in our understanding of protein biology and the creation of novel protein-based therapeutics and diagnostics.
References
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Chin, J. W. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology. [Link]
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Wikipedia. (n.d.). 4-Hydroxyphenylglycine. [Link]
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Aleksashin, A. A., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. [Link]
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Taira, H., et al. (2010). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. PubMed. [Link]
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Kim, S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express. [Link]
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Li, J., et al. (2014). Palladium-triggered deprotection chemistry for protein activation in living cells. Nature Chemistry. [Link]
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Lammers, C. R., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. [Link]
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Serfling, R., et al. (2018). Improving unnatural amino acid mutagenesis efficiency and selectivity in mammalian cell. Nucleic Acids Research. [Link]
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Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology. [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with... | Download Scientific Diagram. [Link]
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England, P. M. (2004). Unnatural amino acid mutagenesis: a precise tool for probing protein structure and function. Biochemistry. [Link]
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Dougherty, D. A. (2000). Unnatural amino acid mutagenesis in mapping ion channel function. Current Opinion in Chemical Biology. [Link]
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Kubick, S., & Schäfer, F. (2020). Preparation of Enhanced Orthogonal Aminoacyl-tRNA Synthetase. protocols.io. [Link]
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Ye, S., et al. (2008). Genetically encoding unnatural amino acids for cellular and neuronal studies. Nature Neuroscience. [Link]
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Engineering the Biosynthetic Incorporation of 2-Amino-2-(4-Iodophenyl)acetic Acid: A Technical Blueprint for Genetic Code Expansion
Executive Summary
The expansion of the genetic code to include heavy-atom non-canonical amino acids (ncAAs) has revolutionized structural biology and protein engineering. Among these, 2-amino-2-(4-iodophenyl)acetic acid , commonly referred to as 4-iodophenylglycine (4-IPG) , represents a highly specialized target. The incorporation of iodine into the protein backbone provides a powerful anomalous scatterer for Single-Wavelength Anomalous Diffraction (SAD) in X-ray crystallography[1], a heavy radio-isotope handle ( 125 I) for high-affinity radioligand assays[2], and a bio-orthogonal aryl-iodide handle for palladium-catalyzed cross-coupling reactions.
However, unlike the widely used 4-iodophenylalanine (4-IPhe)[3], 4-IPG lacks a β -methylene spacer. This seemingly minor truncation fundamentally alters the molecule's steric presentation and backbone flexibility, presenting unique kinetic and thermodynamic hurdles for standard Orthogonal Translation Systems (OTS)[4]. This whitepaper provides an in-depth, self-validating technical framework for engineering the biosynthetic pathways required to incorporate 4-IPG into recombinant proteins.
Mechanistic Rationale: The Phenylglycine Constraint
To successfully incorporate 4-IPG, researchers must understand the specific biophysical constraints that differentiate phenylglycine derivatives from phenylalanine derivatives.
-
Synthetase Active Site Clashes: In natural aminoacyl-tRNA synthetases (aaRS), the C β methylene group of aromatic amino acids acts as a spatial buffer, directing the bulky phenyl ring into a deep hydrophobic pocket. In 4-IPG, the direct attachment of the iodophenyl group to the chiral C α center shifts the bulk of the molecule closer to the catalytic core. This causes severe steric clashes with the native binding pocket, necessitating extensive directed evolution of the aaRS[5].
-
Ribosomal PTC Accommodation: The ribosome's Peptidyl Transferase Center (PTC) has evolved over billions of years to accommodate standard α -amino acids. Phenylglycine derivatives exhibit suboptimal interactions with Elongation Factor Tu (EF-Tu) and face restricted Ramachandran dihedral angles ( ϕ,ψ )[4]. This restricted geometry alters the optimal trajectory for nucleophilic attack during peptide bond formation, significantly slowing down the elongation rate and increasing the probability of ribosomal stalling or premature termination.
Architecture of the Orthogonal Translation System (OTS)
To bypass the host's endogenous translational machinery, we utilize a highly tailored OTS based on the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate amber suppressor tRNA (tRNA CUA )[5]. This archaeal pair is completely orthogonal in Escherichia coli, meaning it will not cross-react with endogenous amino acids or tRNAs[6].
Orthogonal translation system pathway for 4-IPG incorporation via amber suppression.
Experimental Workflows: Directed Evolution & Validation
To engineer an MjTyrRS variant capable of charging 4-IPG (hereafter referred to as 4-IPG-RS), we employ a rigorous, self-validating cycle of positive and negative selection[7].
Protocol 1: Directed Evolution of 4-IPG-RS
Objective: Isolate an aaRS variant with high catalytic efficiency for 4-IPG and near-zero promiscuity for canonical amino acids.
-
Library Generation: Randomize the MjTyrRS binding pocket residues (Y32, L65, F108, Q109, D158, L162) using NNK degenerate primers to create a library of ∼109 variants.
-
Positive Selection (Survival via Suppression):
-
Action: Transform the library into E. coli harboring a reporter plasmid encoding Chloramphenicol Acetyltransferase (CAT) with an amber stop codon (D112TAG).
-
Conditions: Plate on agar containing 1 mM 4-IPG and 50-100 μg/mL chloramphenicol.
-
Causality: Only cells expressing an aaRS capable of charging any amino acid onto the suppressor tRNA will translate full-length CAT and survive the antibiotic. The high concentration of chloramphenicol sets a strict thermodynamic threshold for suppression efficiency.
-
-
Negative Selection (Purging Promiscuity):
-
Action: Extract plasmids from surviving colonies and transform them into a secondary E. coli strain containing a toxic Barnase gene with amber mutations (Q2TAG, D44TAG).
-
Conditions: Plate on agar lacking 4-IPG.
-
Causality: If the aaRS promiscuously charges endogenous canonical amino acids (e.g., Tyrosine), full-length Barnase will be synthesized, inducing cell death[7]. Only highly specific 4-IPG-RS variants will yield surviving colonies.
-
-
Iteration: Repeat the cycle 3–5 times, gradually increasing chloramphenicol concentration in the positive selection phase to drive the evolution of catalytic efficiency.
Directed evolution workflow alternating positive and negative selection for aaRS fidelity.
Protocol 2: In Vivo Protein Expression and Validation
Objective: Express a target protein (e.g., superfolder GFP) with site-specific 4-IPG incorporation and validate fidelity.
-
Co-transformation: Co-transform E. coli BL21(DE3) with the optimized 4-IPG-RS/tRNA CUA plasmid and a pET-based plasmid encoding sfGFP-150TAG.
-
Cultivation & Induction: Grow cells in TB medium at 37°C until OD 600 reaches 0.6. Add 4-IPG to a final concentration of 1 mM. Crucial Step: Shift the temperature to 30°C before inducing with 1 mM IPTG.
-
Causality: Because 4-IPG accommodation at the ribosomal A-site is kinetically slower than canonical amino acids[4], dropping the temperature to 30°C slows the global translation rate. This minimizes ribosomal stalling and frame-shifting, maximizing the yield of the full-length suppressed protein.
-
-
Purification: Harvest cells after 16 hours, lyse via sonication, and purify using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).
-
Validation via Intact Mass Spectrometry (ESI-TOF):
-
Causality: SDS-PAGE can only confirm that amber suppression occurred; it cannot differentiate between 4-IPG and a misincorporated canonical amino acid. Intact MS is strictly required to observe the exact mass shift corresponding to the heavy iodine atom, definitively validating the fidelity of the OTS.
-
Quantitative Performance Metrics
The structural constraints of phenylglycine derivatives directly impact their translational metrics. The table below summarizes the comparative performance of 4-IPG against its phenylalanine counterpart (4-IPhe) and the canonical baseline (Tyrosine).
| Substrate | Structural Feature | Relative EF-Tu Affinity | Amber Suppression Yield (mg/L)* | OTS Fidelity (%) |
| L-Tyrosine | Canonical ( β -methylene) | 1.00 (Baseline) | > 50.0 | > 99.9 |
| 4-Iodophenylalanine (4-IPhe) | ncAA ( β -methylene) | ~0.85 | 15.0 - 25.0 | > 98.0 |
| 4-Iodophenylglycine (4-IPG) | ncAA (No β -methylene) | ~0.30 | 2.5 - 5.0 | > 95.0 |
*Yields are based on standard sfGFP-TAG reporter assays in E. coli BL21(DE3) using optimized MjTyrRS variants.
References
- Noncanonical Amino Acids in Biocatalysis | Chemical Reviews.
- Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. Journal of Microbiology.
- Engineering post-translational proofreading to discrimin
- (S)-2-Amino-2-(4-iodophenyl)acetic acid. Benchchem.
- X-ray Crystallographic Structure of Oligomers Formed by a Toxic β-Hairpin Derived from α-Synuclein.
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC.
- Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorpor
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Decoding the Mass Fragmentation Pattern of 2-Amino-2-(4-iodophenyl)acetic Acid: A Technical Guide for Structural Elucidation
Executive Summary
The molecule 2-amino-2-(4-iodophenyl)acetic acid (commonly known as 4-iodophenylglycine) is a non-natural, halogenated alpha-amino acid. It serves as a critical building block in peptide synthesis, palladium-catalyzed cross-coupling reactions, and the development of radiolabeled ( 125I ) biochemical probes.
For drug development professionals and analytical chemists, accurately identifying this compound and its metabolites via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is paramount. This whitepaper deconstructs the gas-phase fragmentation behavior of 4-iodophenylglycine, explaining the thermodynamic and kinetic causalities behind its cleavage pathways, and provides a self-validating analytical protocol for its unambiguous identification.
Ionization Dynamics and the Iodine Mass Defect
In positive-ion ESI, 4-iodophenylglycine ( C8H8INO2 ) readily accepts a proton at the basic primary amine group, yielding a stable [M+H]+ precursor ion at m/z 277.9678 .
A defining feature of this precursor is the iodine mass defect . Unlike lighter halogens, iodine is monoisotopic ( 127I ) and possesses an exact mass of 126.9045 Da. This creates a significant negative mass defect relative to its nominal mass (127). In high-resolution mass spectrometry (HRMS), this defect shifts the intact molecule and any iodine-retaining fragments into "unoccupied spectral space," a phenomenon actively exploited in fragment ion mass defect labeling to differentiate target molecules from complex biological background noise .
Mechanistic Elucidation of Fragmentation Pathways
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated precursor undergoes three distinct, predictable fragmentation pathways.
Pathway A: Alpha-Cleavage and Immonium Ion Formation (Base Peak)
Mechanism: The most thermodynamically favorable event is the loss of the carboxyl group as neutral formic acid ( HCOOH , 46.01 Da) or sequentially as H2O and CO . Causality: This cleavage is driven by the stability of the resulting carbocation. The lone pair of electrons on the adjacent nitrogen atom donates into the empty p-orbital of the alpha-carbon, forming a highly resonance-stabilized immonium ion ( [R-CH=NH2]+ ) at m/z 231.9623 . Because the activation energy for this pathway is extremely low, it dominates the spectrum at low collision energies .
Pathway B: Dehydration and Deamination
Mechanism: Neutral losses of water ( H2O , 18.01 Da) and ammonia ( NH3 , 17.03 Da) yield minor fragments at m/z 259.9572 and m/z 260.9413 , respectively. Causality: These pathways are initiated by proton mobility. Protonation at the hydroxyl oxygen weakens the C-O bond, facilitating dehydration. Alternatively, protonation at the amine nitrogen weakens the C-N bond, leading to deamination. These are common but less dominant than alpha-cleavage due to the lack of strong resonance stabilization in the resulting product ions.
Pathway C: Homolytic Deiodination
Mechanism: The loss of an iodine radical ( I∙ , 126.90 Da) yields a radical cation at m/z 151.0633 from the precursor, or m/z 105.0578 from the immonium ion. Causality: The C-I bond dissociation energy is exceptionally low ( ∼65 kcal/mol ) compared to C-C ( ∼83 kcal/mol ) or C-N ( ∼73 kcal/mol ) bonds. At elevated collision energies, the kinetic energy transfer overcomes this threshold, forcing homolytic cleavage. The resulting radical cation is stabilized by the aromatic phenyl ring .
Fig 1: Primary ESI-MS/MS fragmentation pathways of 2-amino-2-(4-iodophenyl)acetic acid.
Quantitative Data Summary
The following table summarizes the theoretical exact masses for the primary fragments of 4-iodophenylglycine. High-resolution instrumentation should achieve a mass error of <5 ppm against these theoretical values.
| Fragment Ion | Exact m/z (Theoretical) | Neutral Loss | Mass Loss (Da) | Mechanism / Structural Assignment |
| [M+H]+ | 277.9678 | None | 0 | Protonated intact molecule |
| [M+H−H2O]+ | 259.9572 | H2O | 18.0106 | Dehydration of carboxylic acid |
| [M+H−NH3]+ | 260.9413 | NH3 | 17.0265 | Deamination of alpha-carbon |
| [M+H−HCOOH]+ | 231.9623 | HCOOH | 46.0055 | Alpha-cleavage (Immonium ion base peak) |
| [M+H−I∙]+∙ | 151.0633 | I∙ | 126.9045 | Homolytic C-I bond cleavage |
| [Immonium−I∙]+∙ | 105.0578 | HCOOH+I∙ | 172.9100 | Sequential alpha-cleavage & deiodination |
Self-Validating Experimental Protocol
To ensure reproducibility and analytical integrity, the following UHPLC-HRMS/MS protocol is designed as a self-validating system.
Step 1: Sample Preparation
-
Action: Reconstitute the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of .
-
Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the amine group in ESI(+) mode, while the organic/aqueous blend ensures solubility of the lipophilic iodophenyl moiety.
Step 2: UHPLC Separation
-
Action: Inject onto a sub-2 C18 column. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Causality: The hydrophobic iodine atom significantly increases the retention time of the molecule compared to native phenylglycine. The C18 stationary phase provides optimal hydrophobic interactions to resolve the compound from early-eluting polar matrix interferences.
Step 3: HRMS/MS Acquisition (The CE Ramping Strategy)
-
Action: Operate the mass spectrometer (e.g., Orbitrap or Q-TOF) at a resolution of >70,000 . Apply a normalized collision energy (NCE) ramp from 10 eV to 40 eV across the elution peak.
-
Causality: Ramping is strictly required. The alpha-cleavage yielding the immonium ion requires low activation energy ( ∼15 eV ). Conversely, homolytic cleavage of the C-I bond requires higher kinetic energy transfer ( ∼35 eV ). Ramping ensures both low-energy structural scaffolds and high-energy elemental losses are captured in a single composite MS/MS spectrum .
Step 4: Data Processing & Mass Defect Quality Control (MDQC)
-
Action: Before assigning structural fragments, calculate the mass defect of the base peak (m/z ∼232 ).
-
Self-Validation: Because iodine has an exact mass of 126.9045 Da, the immonium ion must exhibit a characteristic negative mass defect (231.9623 Da). If the base peak presents as a standard integer mass (e.g., 232.1050 Da), the system automatically flags a false positive, preventing downstream misidentification.
Fig 2: Standardized UHPLC-HRMS/MS workflow for characterizing halogenated amino acids.
References
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Passive and Active Fragment Ion Mass Defect Labeling: Distinct Proteomics Potential of Iodine-Based Reagents Source: Analytical Chemistry URL: [Link]
-
Title: Revisiting Iodination Sites in Thyroglobulin with an Organ-oriented Shotgun Strategy Source: Journal of Biological Chemistry URL: [Link]
The Iodine Effect: A Technical Guide to the Structural Impact of Para-Iodine Substitution on Phenylglycine
Introduction: Beyond the Peptide Bond - The Subtle Power of Halogen Substitution
In the landscape of drug discovery and materials science, the non-proteinogenic amino acid phenylglycine serves as a valuable chiral building block for a variety of bioactive molecules, including antibiotics and antitumor agents.[1] The structural rigidity of the phenyl-Cα bond, compared to the more flexible aliphatic side chains of natural amino acids, imparts unique conformational constraints on peptides and small molecules. This guide delves into the profound, yet often nuanced, structural modifications that arise from a single atomic substitution: the introduction of an iodine atom at the para position of the phenylglycine ring.
This substitution is not merely an increase in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule, introducing a powerful and highly directional non-covalent interaction known as halogen bonding. Understanding the causality behind these changes—from altered bond lengths and angles to the formation of predictable supramolecular assemblies—is critical for the rational design of novel therapeutics and functional biomaterials. This document provides a technical overview of these structural impacts, supported by experimental protocols and computational insights, for researchers, scientists, and drug development professionals.
The Structural Perturbation of Para-Iodination
The introduction of a large, polarizable iodine atom at the C4 position of the phenyl ring instigates a cascade of structural changes, observable from the intramolecular level to the intermolecular packing in the solid state.
Intramolecular Geometric Effects
The iodine atom, being highly electronegative, exerts a significant inductive electron-withdrawing effect on the phenyl ring. This influences the bond lengths and angles within the aromatic system. Furthermore, the sheer size of the iodine atom can induce minor steric strains that may lead to subtle conformational adjustments of the amino acid backbone relative to the phenyl ring.
| Parameter | Unsubstituted Phenylglycine (approx.) | para-Iodo-Substituted (inferred) | Causality |
| C-I Bond Length | N/A | ~2.10 Å | Covalent bond between carbon and iodine. |
| C4-C3/C5 Bond Length | ~1.39 Å | Slight elongation | Inductive effect of iodine alters electron density in the ring. |
| Torsional Angle (Cβ-Cα-C-O) | Variable, depends on conformer | Potential for altered preference | Steric and electronic influence of the large iodine substituent. |
Table 1: Predicted intramolecular geometric changes upon para-iodination of phenylglycine. Data for unsubstituted phenylglycine is based on general aromatic C-C bond lengths and the known flexibility of the molecule. Data for the iodo-substituted version is inferred from typical C-I bond lengths and the expected electronic effects.
The Emergence of Halogen Bonding: A Key Intermolecular Force
The most significant structural consequence of para-iodination is the introduction of halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base (e.g., an oxygen, nitrogen, or another halogen atom).
The C-I bond creates an anisotropic distribution of electron density around the iodine atom. This results in a region of positive electrostatic potential, the σ-hole, located on the outermost portion of the iodine atom, along the extension of the C-I bond.[3] This positive region can then interact favorably with an electron-rich atom on an adjacent molecule.
Caption: The Halogen Bond: A directional interaction between the positive σ-hole on iodine and a Lewis base.
In the crystal lattice of para-iodophenylglycine, this interaction is expected to be a dominant force in dictating the supramolecular assembly. The iodine atom can form halogen bonds with the carboxylate oxygen or the amine nitrogen of a neighboring molecule, leading to the formation of well-defined chains, sheets, or 3D networks. These interactions are highly directional and predictable, making para-iodophenylglycine an excellent candidate for crystal engineering applications.
Spectroscopic Signatures of Iodination
The electronic perturbations caused by the iodine atom are readily detectable through various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The electron-withdrawing nature of iodine leads to a deshielding of the aromatic protons. Protons ortho to the iodine (at the C3 and C5 positions) will experience the most significant downfield shift compared to unsubstituted phenylglycine.
-
¹³C NMR: The most pronounced effect is observed for the carbon atom directly bonded to the iodine (C4), which will show a characteristic signal at a high field (low ppm value) due to the heavy atom effect. The other aromatic carbons will also experience shifts due to the inductive effects.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the amino acid functional groups (N-H, C=O, O-H stretches). However, the C-I bond itself has a stretching frequency in the far-IR region (typically 500-600 cm⁻¹). More readily observable will be subtle shifts in the aromatic C-H and C=C stretching and bending frequencies due to the change in the electronic distribution of the phenyl ring.[4]
Experimental Protocols
The following section provides validated methodologies for the synthesis and characterization of para-iodophenylglycine.
Synthesis of (R/S)-2-amino-2-(4-iodophenyl)acetic acid
This protocol is adapted from established methods for the direct iodination of electron-rich aromatic compounds.[5][6]
Caption: Workflow for the synthesis of para-iodophenylglycine.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R/S)-phenylglycine (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) (0.5 eq) and iodic acid (HIO₃) (0.4 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The reaction should be monitored for the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Isolation: Neutralize the solution by the slow addition of a sodium hydroxide solution until the pH is approximately 6. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield (R/S)-2-amino-2-(4-iodophenyl)acetic acid.
Structural Characterization
X-Ray Crystallography:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of para-iodophenylglycine in a water/ethanol mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F². This will yield precise bond lengths, angles, and details of the intermolecular interactions, including halogen bonds.
Computational Insights: Visualizing the Iodine Effect
Density Functional Theory (DFT) calculations are invaluable for visualizing the electronic impact of the iodine substituent.
Caption: Workflow for computational analysis of para-iodophenylglycine.
An electrostatic potential (ESP) map, calculated using DFT, provides a visual representation of the charge distribution on the molecule's surface.[7][8] For para-iodophenylglycine, the ESP map would clearly show:
-
A region of positive potential (blue) on the iodine atom , opposite to the C-I bond, corresponding to the σ-hole.
-
Regions of negative potential (red) around the carboxylate oxygen atoms, which are the likely halogen bond acceptors.
-
A general delocalization of charge across the phenyl ring, influenced by the electron-withdrawing iodine.
This visualization provides a powerful, predictive tool for understanding how the molecule will interact with other molecules, such as protein residues in a binding pocket or other monomers in a crystal lattice.
Implications for Drug Development and Material Science
The structural features imparted by para-iodine substitution have significant practical implications:
-
Enhanced Binding Affinity: The directional and relatively strong nature of halogen bonds can be exploited to enhance the binding affinity of a drug candidate to its protein target.[9] Replacing a phenyl group with a para-iodophenyl group can introduce a new, favorable interaction with a backbone carbonyl or other Lewis basic residue in the binding site.
-
Improved Pharmacokinetic Properties: The introduction of a large, lipophilic iodine atom can alter the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a molecule.
-
Crystal Engineering: The predictability of halogen bonding makes para-iodophenylglycine and its derivatives excellent building blocks for the design of novel crystalline materials with specific packing motifs and physical properties.[10]
Conclusion
The substitution of a single hydrogen atom with iodine at the para-position of phenylglycine is a powerful chemical modification that induces significant and predictable structural changes. The introduction of the halogen bond provides a robust and directional tool for controlling intermolecular interactions. This, in turn, influences everything from crystal packing to ligand-receptor binding. For scientists in drug discovery and materials science, a thorough understanding of the "iodine effect" is not just an academic exercise, but a critical component of the rational design of the next generation of functional molecules.
References
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PubChem. 4-Iodo-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
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Kazi, A., et al. (2007). X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 172-177. Available from: [Link]
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Takaoka, Y., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Chemical Health & Safety, 25(3), 15-23. Available from: [Link]
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Takaoka, Y., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS chemical health & safety, 25(3), 15-23. Available from: [Link]
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Prabhakaran, J., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 17(12), 14574-14583. Available from: [Link]
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Crystallography Open Database. Search results. Available from: [Link]
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Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature biotechnology, 22(10), 1297-1301. Available from: [Link]
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ResearchGate. A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Available from: [Link]
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Basicmedical Key. Non-Covalent Interactions. Available from: [Link]
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AccessPharmacy. Non-Covalent Interactions. The Organic Chemistry of Medicinal Agents. Available from: [Link]
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National Center for Advancing Translational Sciences. 4-IODOPHENYLALANINE. Inxight Drugs. Available from: [Link]
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SpectraBase. 4-Iodo-L-phenylalanine, 2tms - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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The Royal Society of Chemistry. (2021). Effect of Noncovalent Interactions in Ion Pairs on Hypervalent Iodines: Inversion of Regioselectivity in Sulfonyloxylactonizatio. Available from: [Link]
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ACS Publications. (2022). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computat. Available from: [Link]
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PubChem. 4-Iodophenylalanine. National Center for Biotechnology Information. Available from: [Link]
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National Center for Biotechnology Information. The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function. Available from: [Link]
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MDPI. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. Available from: [Link]
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ResearchGate. Top: Electrostatic-potential (ESP) surface maps of phenol, iodophenol,... Available from: [Link]
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ACS Publications. (2023). The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function. ACS Omega. Available from: [https://pubs.acs.org/doi/10.1021/acsomega.3c02 unconventional]([Link] unconventional)
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ChemRxiv. (2025). Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. Available from: [Link]
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PubChem. Phenylglycine, D-. National Center for Biotechnology Information. Available from: [Link]
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YouTube. (2023). Electrostatic Potential Maps and Bond Polarity. Organic Chemistry. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Kopp, F., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1177-1205. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Available from: [Link]
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PubChem. N-Phenylglycine. National Center for Biotechnology Information. Available from: [Link]
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Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
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ResearchGate. Molecular electrostatic potential (MEP) maps computed at the... Available from: [Link]
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ResearchGate. Molecular electrostatic potential map of four compounds. Available from: [Link]
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ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. Available from: [Link]
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ResearchGate. Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. Available from: [Link]
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Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. Available from: [Link]
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NIST WebBook. 2-Phenylglycine. Available from: [Link]
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ResearchGate. Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. Available from: [Link]
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ACS Publications. (2012). Hypervalent Iodine Mediated para-Selective Fluorination of Anilides. Available from: [Link]
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Chinese Chemical Society. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. Available from: [Link]
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MDPI. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available from: [Link]
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asymmetric synthesis protocol for 2-amino-2-(4-iodophenyl)acetic acid
Application Note: Asymmetric Synthesis Protocol for (S)-2-Amino-2-(4-iodophenyl)acetic Acid via Chiral Sulfinamide-Directed Strecker Reaction
Executive Summary & Scientific Rationale
The incorporation of halogenated, non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. Among these, (S)-2-amino-2-(4-iodophenyl)acetic acid (commonly known as 4-iodophenylglycine) is highly prized. The aryl iodide moiety serves as a versatile, highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), facilitates targeted halogen bonding in supramolecular assemblies, and acts as a primary site for radioisotope incorporation in PET/SPECT imaging probes[1].
To achieve the stringent stereochemical purity required for pharmaceutical applications, the asymmetric Strecker synthesis utilizing Ellman’s tert-butanesulfinamide is the premier methodological choice[2]. Compared to traditional chiral auxiliaries (such as Schöllkopf or Evans auxiliaries), the sulfinamide-directed approach offers superior operational simplicity, exceptionally high diastereoselectivity (de), and requires significantly milder conditions for auxiliary cleavage[3].
Mechanistic Pathway & Causality
The synthesis proceeds through three highly controlled phases, each relying on specific stereoelectronic effects to guarantee enantiomeric fidelity:
-
Imine Condensation: The reaction begins with the condensation of 4-iodobenzaldehyde with enantiopure (R)-tert-butanesulfinamide. This step requires a specialized reagent, Titanium(IV) ethoxide (Ti(OEt)₄), which serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl, and as a stoichiometric dehydrating agent to drive the equilibrium forward without generating water that would otherwise hydrolyze the moisture-sensitive sulfinamide[4].
-
Diastereoselective Cyanation: This is the critical stereocenter-defining step. The addition of trimethylsilyl cyanide (TMSCN) is catalyzed by a Lewis acid (such as Yttrium triflate). The metal coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the intermediate into a rigid cyclic transition state. The bulky tert-butyl group sterically shields one face of the imine, forcing the cyanide nucleophile to attack exclusively from the Re face. This yields the (R,S)-aminonitrile intermediate with >95% de[4].
-
Hydrolysis and Cleavage: The final step utilizes strong aqueous acid (6M HCl) under reflux. This serves a dual mechanistic purpose: it hydrolyzes the sterically hindered nitrile group to a carboxylic acid, and simultaneously cleaves the N–S bond of the sulfinamide auxiliary. Because the α-proton is not subjected to basic conditions, the risk of racemization is entirely eliminated[3].
Fig 1: Asymmetric Strecker synthesis workflow utilizing Ellman's sulfinamide auxiliary.
Experimental Protocol (Self-Validating System)
Step 1: Synthesis of (R)-N-(4-Iodobenzylidene)-2-methylpropane-2-sulfinamide
-
Procedure: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4-iodobenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol). Dissolve the mixture in anhydrous THF (25 mL). Add Titanium(IV) ethoxide (20.0 mmol) dropwise via syringe at room temperature. Stir the reaction for 12 hours. Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring, which will precipitate TiO₂ salts. Filter through a pad of Celite, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality Note: Ti(OEt)₄ is strictly required over standard desiccants (like MgSO₄) because arylglycine precursors are electronically deactivated; the Lewis acidity of Titanium is necessary to overcome the activation energy barrier for imine formation[4].
-
In-Process Validation: Analyze the crude product via ¹H NMR (CDCl₃). The reaction is deemed successful and complete when the aldehyde proton signal (~9.9 ppm) completely disappears, replaced by a highly diagnostic imine C-H singlet at ~8.5 ppm.
Step 2: Diastereoselective Synthesis of (Rs,S)-Aminonitrile
-
Procedure: Dissolve the pure sulfinimine (5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) and cool to -78 °C using a dry ice/acetone bath. Add Yttrium(III) triflate (0.25 mmol, 5 mol%) followed by the slow, dropwise addition of Trimethylsilyl cyanide (TMSCN, 6.0 mmol). Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via flash chromatography (Hexanes/EtOAc).
-
Causality Note: The extremely low temperature (-78 °C) is critical. It maximizes the energy difference between the diastereomeric transition states, ensuring the cyanide nucleophile exclusively attacks the unshielded Re face, pushing the diastereomeric excess (de) above 95%.
-
In-Process Validation: TLC (7:3 Hexanes/EtOAc) will show a new, more polar spot. IR spectroscopy will confirm the presence of a weak C≡N stretch at ~2230 cm⁻¹ and the complete disappearance of the C=N imine stretch.
Step 3: Hydrolysis to (S)-2-Amino-2-(4-iodophenyl)acetic Acid Hydrochloride
-
Procedure: Suspend the purified aminonitrile (3.0 mmol) in 6M aqueous HCl (15 mL). Heat the mixture to reflux (100 °C) for 16 hours. Cool the reaction to room temperature and wash the aqueous layer with diethyl ether (2 × 10 mL) to remove the cleaved chiral auxiliary byproduct (tert-butylthiosulfinate derivatives). Lyophilize the aqueous layer to yield the final product as a white hydrochloride salt.
-
Causality Note: Refluxing in strong acid avoids the use of basic hydrolysis, which is notorious for causing rapid racemization of the α-proton in arylglycines due to the stabilization of the resulting enolate by the adjacent aromatic ring[3].
-
In-Process Validation: LC-MS analysis must show the desired mass [M+H]⁺ = 278.0 m/z. Chiral HPLC (e.g., Chiralcel OD-H column) should be utilized to confirm an enantiomeric excess (ee) of >99%.
Quantitative Data & Analytics
The optimization of the cyanation step is the most critical variable in this protocol. The table below summarizes the causal relationship between the choice of Lewis acid, temperature, and the resulting stereochemical yield.
Table 1: Optimization of Asymmetric Strecker Cyanation Conditions
| Entry | Cyanide Source | Lewis Acid Catalyst | Temperature (°C) | Isolated Yield (%) | Diastereomeric Excess (de %) |
| 1 | TMSCN | None | 25 | 45 | 15 |
| 2 | TMSCN | Ti(OiPr)₄ (10 mol%) | -20 | 82 | 78 |
| 3 | TMSCN | Y(OTf)₃ (5 mol%) | -78 | 91 | >95 |
| 4 | Et₂AlCN | None (Acts as both) | -78 | 88 | 92 |
Data indicates that the use of Y(OTf)₃ at cryogenic temperatures (Entry 3) provides the optimal rigid transition state required for near-perfect stereocontrol.
References
- (S)-2-Amino-2-(4-iodophenyl)
- Source: acs.
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- Source: sigmaaldrich.
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Application Note & Protocol: Strategic Fmoc Protection of 2-Amino-2-(4-iodophenyl)acetic Acid for Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Iodinated Unnatural Amino Acids in Peptide Science
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry and chemical biology.[1] These novel building blocks provide a powerful toolkit to enhance therapeutic properties, introduce biophysical probes, and create peptides with constrained conformations. Among these, 2-amino-2-(4-iodophenyl)acetic acid, a derivative of phenylglycine, holds significant strategic value. The iodine atom serves as a versatile synthetic handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities.[2] Furthermore, its rigid structure can impart unique conformational constraints on the peptide backbone.
To integrate this valuable UAA into a growing peptide chain using modern automated methods, its α-amino group must be temporarily masked. Solid-Phase Peptide Synthesis (SPPS) predominantly relies on the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[] The Fmoc group is prized for its orthogonality; it is stable to the acidic conditions used for final peptide cleavage from the resin but is readily removed under mild basic conditions, typically with piperidine.[4][5] This allows for the sequential addition of amino acids without damaging acid-labile side-chain protecting groups.[6]
This document provides a comprehensive guide for researchers, detailing both the chemical principles and a field-proven protocol for the Nα-Fmoc protection of 2-amino-2-(4-iodophenyl)acetic acid. It further addresses the critical considerations for its successful incorporation into peptide sequences via SPPS, with a particular focus on mitigating known challenges associated with phenylglycine derivatives.
Foundational Chemistry: The Fmoc Protection Mechanism
The protection of the primary amine of 2-amino-2-(4-iodophenyl)acetic acid with an Fmoc group is a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent.
Two primary reagents are commonly used for this transformation:
-
9-fluorenylmethyl chloroformate (Fmoc-Cl): A highly reactive acid chloride. While effective, it is sensitive to moisture and can lead to the formation of side products.[7]
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): A more stable active ester. It is easier to handle and generally results in cleaner reactions with fewer side products, making it the preferred reagent for this application.[4][8]
The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.[7]
Detailed Protocol: Synthesis of Fmoc-D,L-2-amino-2-(4-iodophenyl)acetic acid
This protocol describes the synthesis starting from racemic 2-amino-2-(4-iodophenyl)acetic acid using the preferred Fmoc-OSu reagent.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| D,L-2-Amino-2-(4-iodophenyl)acetic acid | ≥97% | Various | The starting unnatural amino acid. |
| Fmoc-OSu | ≥98% | Various | Fmoc-donating reagent. More stable than Fmoc-Cl.[4] |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | Mild base for the reaction. |
| 1,4-Dioxane | Anhydrous | Various | Organic solvent. |
| Deionized Water | High Purity | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Hexanes | ACS Grade | Various | Used for precipitation/washing. |
| Hydrochloric Acid (HCl), 1M | Various | For acidification during work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
Experimental Workflow Diagram
Caption: Workflow for the Fmoc protection of 2-amino-2-(4-iodophenyl)acetic acid.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of D,L-2-amino-2-(4-iodophenyl)acetic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.
-
Fmoc Reagent Addition: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amino acid.
-
Solvent Removal: Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Acidification & Precipitation: Transfer the remaining aqueous solution to a separatory funnel. Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extraction: Extract the product from the aqueous layer three times with ethyl acetate.[8] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to achieve high purity.
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Result |
| ¹H NMR | Appearance of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.9 ppm) and the fluorenyl CH and CH₂ protons (~4.2-4.5 ppm), alongside the signals for the 4-iodophenyl moiety. |
| ¹³C NMR | Presence of carbonyl carbon from the carbamate (~156 ppm) and other characteristic peaks for the Fmoc and iodophenyl groups. |
| Mass Spectrometry (ESI-MS) | Observation of the correct molecular ion peak [M-H]⁻ or [M+Na]⁺. |
| Melting Point | A sharp melting point indicates high purity. |
| HPLC | A single major peak confirming the purity of the compound. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The successful synthesis of the Fmoc-protected building block is the first step. Its incorporation into a peptide sequence requires careful consideration of the SPPS cycle and the unique challenges posed by phenylglycine derivatives.
The Fmoc-SPPS Cycle
The core of SPPS is a repeating cycle of deprotection, activation, and coupling.[8]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Critical Challenge: Racemization of Phenylglycine
Phenylglycine and its derivatives are notoriously susceptible to racemization during SPPS.[9] The α-proton is relatively acidic and can be abstracted under basic conditions, leading to epimerization. This issue is most pronounced during two key steps:
-
Fmoc-Deprotection: The repeated exposure to the piperidine base used for Fmoc removal can cause significant racemization of an incorporated phenylglycine residue.[10]
-
Coupling: The activation of the carboxylic acid of the incoming Fmoc-phenylglycine derivative, especially in the presence of base, can also lead to racemization before the coupling reaction is complete.[11]
Recommended Protocol for SPPS Incorporation
To incorporate Fmoc-D,L-2-amino-2-(4-iodophenyl)acetic acid and mitigate the risk of racemization to adjacent chiral centers, the following optimized conditions are recommended.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide using a 20% solution of piperidine in DMF.[1] To minimize racemization risk to any previously coupled phenylglycine residues, keep deprotection times as short as possible while ensuring complete removal of the Fmoc group (e.g., 1 x 1 min followed by 1 x 5-7 min).[10][12]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Coupling:
-
Reagents: Use a coupling cocktail known to suppress racemization and overcome potential steric hindrance. A combination of an aminium-based reagent like HBTU or HATU with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is recommended. For particularly difficult couplings, stronger reagents like COMU can be employed.[9][11]
-
Procedure: In a separate vial, pre-activate 3-5 equivalents of Fmoc-2-amino-2-(4-iodophenyl)acetic acid with 3-5 equivalents of the coupling reagent (e.g., HATU) and 6-10 equivalents of DIPEA in DMF for 5-10 minutes.
-
Reaction: Add the pre-activated amino acid solution to the deprotected resin and agitate for 1-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling may be necessary.[13]
-
-
Final Washing: Wash the resin thoroughly with DMF to remove excess reagents. Proceed to the next deprotection/coupling cycle.
-
Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin using a standard acidic cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to protect sensitive side chains.[4]
Conclusion
The synthesis of Fmoc-2-amino-2-(4-iodophenyl)acetic acid is a straightforward and robust procedure that provides access to a highly valuable building block for advanced peptide chemistry. While its incorporation via SPPS requires careful management of reaction conditions to mitigate the inherent risk of racemization associated with phenylglycine derivatives, the use of optimized deprotection times and potent, low-racemization coupling reagents can lead to the successful synthesis of complex, modified peptides. This enables researchers to fully leverage the synthetic versatility of the iodo-handle for creating novel peptide-based therapeutics and research tools.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). The Crucial Role of 4-Iodophenylacetic Acid in Modern Drug Discovery.
- Carpentier, E., et al. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58, 2325–2329.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
- ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
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- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Boc-protection protocol for 2-amino-2-(4-iodophenyl)acetic acid
Application Note: N-Boc Protection of 2-Amino-2-(4-iodophenyl)acetic Acid
Overview & Scope
2-Amino-2-(4-iodophenyl)acetic acid (also known as 4-iodophenylglycine) is a highly valuable unnatural amino acid. The presence of the aryl iodide moiety makes it an essential building block for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and for the development of radiolabeled biochemical probes [1]. To successfully incorporate this amino acid into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS) or to perform selective functionalization, the α -amino group must be temporarily masked.
The tert-butyloxycarbonyl (Boc) protecting group is the industry standard for this purpose. It provides excellent orthogonality—remaining completely stable under basic conditions and catalytic hydrogenation, yet easily removable using moderate acids like trifluoroacetic acid (TFA) [2]. This application note details a highly optimized, self-validating protocol for the N-Boc protection of 2-amino-2-(4-iodophenyl)acetic acid, combining mechanistic rationale with step-by-step execution.
Mechanistic Principles & Experimental Design
Designing a protocol for unprotected amino acids requires overcoming their inherent physical properties. At neutral pH, 2-amino-2-(4-iodophenyl)acetic acid exists as a zwitterion ( NH3+ / COO− ), rendering it insoluble in pure organic solvents and completely non-nucleophilic at the nitrogen center.
Causality of Reagent Selection:
-
Aqueous Base (NaOH or Na2CO3 ): Adding an aqueous base serves a dual purpose. First, it deprotonates the ammonium ion to the free amine ( NH2 ), restoring its nucleophilicity. Second, it forms the highly water-soluble sodium carboxylate salt, bringing the substrate into solution [3].
-
Co-solvent System (Water/Dioxane or Water/THF): Because Di-tert-butyl dicarbonate ( Boc2O ) is insoluble in water, a miscible organic co-solvent like 1,4-dioxane is required to facilitate the biphasic reaction.
-
Thermodynamic Driving Force: The nucleophilic attack of the free amine on Boc2O displaces a tert-butyl carbonate leaving group. This intermediate is highly unstable and spontaneously decomposes into tert-butanol and carbon dioxide ( CO2 ) gas. The irreversible evolution of CO2 drives the reaction forward to completion [4].
-
Mild Acidic Workup: Post-reaction, the product is still a water-soluble sodium salt. It must be acidified to pH 2–3 to protonate the carboxylic acid for organic extraction. Mild acids like 1M KHSO4 or 10% Citric Acid are chosen over concentrated HCl to prevent accidental cleavage of the newly formed acid-labile Boc group.
Mechanistic workflow of the biphasic N-Boc protection of amino acids.
Experimental Protocol
Reagents & Materials:
-
2-Amino-2-(4-iodophenyl)acetic acid (1.0 equiv, e.g., 10.0 mmol, 2.77 g)
-
Di-tert-butyl dicarbonate ( Boc2O ) (1.1 equiv, 11.0 mmol, 2.40 g)
-
Sodium Hydroxide (NaOH) (1.0 M aqueous solution, 1.1 equiv for amine, plus 1.0 equiv for carboxylic acid = 2.1 equiv total)
-
1,4-Dioxane (Reagent grade)
-
1M Potassium bisulfate ( KHSO4 ) or 10% Citric acid solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl)
-
Anhydrous Sodium Sulfate ( Na2SO4 )
Step-by-Step Procedure:
-
Preparation of the Aqueous Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(4-iodophenyl)acetic acid (2.77 g, 10.0 mmol) in 15 mL of distilled water.
-
Solubilization & Deprotonation: Slowly add 21 mL of 1.0 M NaOH (21.0 mmol). Stir the mixture at room temperature until the amino acid completely dissolves, indicating the formation of the sodium salt and free amine.
-
Cooling: Dilute the solution with 15 mL of 1,4-dioxane. Transfer the flask to an ice-water bath and cool the mixture to 0 °C. Note: Cooling is critical to control the exothermic reaction and minimize the hydrolysis of Boc2O by the aqueous base.
-
Addition of Boc2O : Dissolve Boc2O (2.40 g, 11.0 mmol) in 5 mL of 1,4-dioxane. Add this solution dropwise to the rapidly stirring aqueous mixture over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours. Self-Validation: The reaction is accompanied by mild effervescence ( CO2 evolution).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the bulk of the 1,4-dioxane. Do not evaporate to dryness.
-
Washing (Optional but Recommended): Wash the remaining aqueous phase with 15 mL of diethyl ether or hexanes to remove any unreacted Boc2O and tert-butanol. Discard the organic wash.
-
Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M KHSO4 dropwise while stirring until the pH of the solution reaches 2–3 (verify with pH paper). A white precipitate (the protonated Boc-amino acid) will form.
-
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate ( 3×25 mL).
-
Washing & Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is typically obtained in high purity (>95%) as a white solid. If necessary, it can be recrystallized from EtOAc/Hexanes.
Data Presentation & Optimization Summary
To ensure maximum yield and minimize side reactions (such as di-Boc formation or incomplete conversion), the following parameters were optimized:
| Parameter | Condition Tested | Result / Observation | Recommendation |
| Base Selection | Et3N in Organic Solvent | Poor solubility of starting material; <30% yield. | Not recommended for unprotected amino acid. |
| Base Selection | 1M NaOH (Aqueous) | Complete dissolution; rapid reaction; >90% yield. | Optimal. Use 2.1 equivalents. |
| Temperature | Room Temp (Addition) | Exothermic; increased Boc2O hydrolysis by water. | Add at 0 °C, then warm to RT. |
| Acidification | Conc. HCl | Localized high acidity caused minor Boc deprotection. | Use mild acids (1M KHSO4 or Citric Acid). |
| Boc2O Equivalents | 1.0 equiv | Incomplete conversion (trace starting material left). | Optimal: 1.1 - 1.2 equiv. |
Analytical Characterization (Self-Validating System)
To confirm the success of the protocol, utilize the following analytical checkpoints:
-
Thin-Layer Chromatography (TLC): Run a TLC plate using CH2Cl2 :MeOH:AcOH (90:9:1). The starting material will stay at the baseline ( Rf≈0 ). The product will migrate ( Rf≈0.4 ).
-
Staining: The product will be strongly UV-active (due to the iodophenyl ring) but will be Ninhydrin negative (confirming the absence of a free primary amine).
-
-
1H NMR (DMSO- d6 ): The hallmark of a successful Boc protection is the appearance of a massive, sharp 9-proton singlet at approximately δ 1.35 - 1.45 ppm , corresponding to the tert-butyl group. The α -proton will appear as a doublet around δ 5.1 ppm, coupling to the newly formed carbamate NH (which appears as a broad doublet around δ 7.5 ppm).
Analytical validation workflow for confirming successful Boc protection.
References
Application Notes and Protocols: Leveraging 2-Amino-2-(4-iodophenyl)acetic Acid in Solid-Phase Peptide Synthesis for Advanced Peptide Design
Introduction: A Gateway to Novel Peptide Architectures
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1][2] It allows for the rational design of peptides with enhanced stability, improved biological activity, and novel functionalities. Among the diverse repertoire of UAAs, 2-amino-2-(4-iodophenyl)acetic acid, a halogenated derivative of phenylalanine, stands out as a particularly versatile building block.[3] Its true power lies not just in its structural contribution to the peptide backbone, but in the latent reactivity of the iodo-substituent. This reactive handle opens the door to a vast array of post-synthetic modifications, enabling the creation of complex peptide architectures that are inaccessible through standard solid-phase peptide synthesis (SPPS) alone.[4][5]
This guide provides a comprehensive overview of the application of 2-amino-2-(4-iodophenyl)acetic acid in Fmoc-based SPPS. We will delve into the critical considerations for its efficient incorporation, from the selection of coupling reagents to strategies for mitigating potential side reactions. Furthermore, we will explore the exciting possibilities for post-synthetic modifications, with a focus on palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Strategic Considerations
2-amino-2-(4-iodophenyl)acetic acid (MW: 277.06 g/mol , Formula: C8H8INO2) introduces a unique set of properties to a peptide sequence.[3][6][7] The presence of the iodine atom on the phenyl ring significantly increases the lipophilicity and steric bulk of the side chain compared to natural phenylalanine.[3] This can influence peptide folding, receptor binding, and membrane permeability.
From a synthetic standpoint, the electron-withdrawing nature of the iodine atom can subtly influence the reactivity of the alpha-amino group during coupling reactions.[3] However, the primary consideration for its use in SPPS is the stability of the carbon-iodine bond throughout the synthesis and its strategic exploitation in post-synthetic modifications.
Core Protocol: Solid-Phase Incorporation of Fmoc-L-4-Iodo-Phe-OH
This protocol outlines the manual incorporation of Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy.
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid | BenchChem, etc. | >98% |
| Rink Amide Resin (or other suitable resin) | Various | 100-200 mesh |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Various | >99.8% |
| Piperidine | Various | >99.5% |
| Coupling Reagent (e.g., HBTU, HATU) | Various | >99% |
| Base (e.g., DIPEA) | Various | >99.5% |
| Dichloromethane (DCM), peptide synthesis grade | Various | >99.8% |
| Trifluoroacetic acid (TFA) | Various | >99.5% |
| Scavengers (e.g., TIS, H2O, DODT) | Various | >98% |
Step-by-Step Protocol
1. Resin Swelling and Preparation: a. Place the desired amount of resin (e.g., 0.1 mmol) in a suitable reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c for another 10-15 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (3-5 times).
3. Coupling of Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid: a. In a separate vial, dissolve Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF. b. Allow the activation mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. Note: Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary. e. To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. f. If the Kaiser test is positive, drain the solution and repeat the coupling step (double coupling). g. Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes. b. Wash the resin with DMF and DCM.
5. Chain Elongation: a. Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide under vacuum.
7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry.
Diagram of the SPPS Cycle for Incorporating 2-amino-2-(4-iodophenyl)acetic Acid
Caption: Workflow for a single cycle of solid-phase peptide synthesis.
Expert Insights and Causality behind Experimental Choices
-
Choice of Coupling Reagent: For unnatural amino acids, especially those with potential steric hindrance, standard coupling reagents like HBTU or HATU are generally effective.[8] These reagents form highly reactive activated esters, driving the coupling reaction to completion.[8][9] In cases of particularly difficult couplings, more potent reagents like PyAOP or COMU can be employed.[8][10] The choice is a balance between reactivity and the risk of side reactions, such as racemization.
-
Orthogonal Protection Strategy: The Fmoc/tBu strategy is highly advantageous as it employs a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11] This orthogonality is crucial for selectively modifying the peptide while it is still attached to the resin.[11][12]
-
Potential Side Reactions and Mitigation:
-
Iodination of Electron-Rich Residues: While the C-I bond is generally stable, there is a potential for iodine transfer to electron-rich side chains like tyrosine or tryptophan, especially under acidic conditions.[13] It is crucial to use scavengers like TIS during the final TFA cleavage to quench any reactive species that could lead to this side reaction.[14]
-
Incomplete Coupling: Due to the bulkier side chain, incomplete coupling can be a concern.[2] As mentioned, monitoring with a Kaiser test and performing a double coupling if necessary are critical steps to ensure high-fidelity synthesis. Microwave-assisted SPPS can also be a valuable tool to drive difficult couplings to completion.
-
Post-Synthetic Modification: The Suzuki-Miyaura Cross-Coupling
The true utility of incorporating 2-amino-2-(4-iodophenyl)acetic acid is realized in post-synthetic modifications. The carbon-iodine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This allows for the introduction of a wide array of aryl and heteroaryl groups, dramatically expanding the chemical diversity of the synthesized peptides.[15]
Protocol: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for performing a Suzuki-Miyaura cross-coupling on a peptide containing a 4-iodophenylalanine residue while it is still attached to the solid support.
1. Resin Preparation: a. The peptide-resin containing the 4-iodophenylalanine residue should be thoroughly washed with DMF.
2. Reaction Setup: a. In a reaction vessel, add the peptide-resin. b. Add the arylboronic acid (5-10 equivalents). c. Add a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf) (0.1-0.2 equivalents).[4] d. Add a base, such as Na2CO3 or K3PO4 (5-10 equivalents).[4] e. Add a suitable solvent system, for example, a mixture of THF/toluene and an aqueous solution of the base.[4]
3. Reaction Conditions: a. The reaction is typically heated to 60-80°C for several hours. Microwave irradiation can significantly accelerate the reaction.[15] b. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC and mass spectrometry.
4. Work-up: a. After the reaction is complete, the resin is thoroughly washed with DMF, water, and DCM to remove the catalyst and excess reagents.
5. Cleavage and Purification: a. The modified peptide is then cleaved from the resin and purified as described in the core protocol.
Diagram of the On-Resin Suzuki-Miyaura Cross-Coupling
Caption: Schematic of the on-resin Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Tool for Peptide Innovation
2-amino-2-(4-iodophenyl)acetic acid is more than just another unnatural amino acid; it is a strategic tool for peptide chemists. Its reliable incorporation into peptide sequences via SPPS, coupled with the vast potential for post-synthetic modification, provides a powerful platform for the design and synthesis of novel peptide-based therapeutics, probes, and materials. By understanding the nuances of its chemistry and applying the robust protocols outlined in this guide, researchers can unlock new avenues for peptide innovation.
References
-
Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides.... - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. Available at: [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Available at: [Link]
-
Solid-Phase Unnatural Peptide Synthesis (UPS) | Journal of the American Chemical Society. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Available at: [Link]
-
2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information - NextSDS. Available at: [Link]
-
Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling | Request PDF - ResearchGate. Available at: [Link]
-
Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed. Available at: [Link]
-
DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction - PMC. Available at: [Link]
-
Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach - Semantic Scholar. Available at: [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC. Available at: [Link]
-
Aggregation induced enhanced emission of tetraphenylethene-phenyl- alanine hybrids: synthesis and characterization - AIR Unimi. Available at: [Link]
-
Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Available at: [Link]
-
2-(2-amino-4-iodophenyl)acetic acid. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization | Request PDF - ResearchGate. Available at: [Link]
-
The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
-
Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - Beilstein Journals. Available at: [Link]
-
4-IODOPHENYLALANINE - Inxight Drugs. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. echemi.com [echemi.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Topic: Sonogashira Coupling Conditions for 2-Amino-2-(4-iodophenyl)acetic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and detailed protocols for the successful Sonogashira coupling of 2-amino-2-(4-iodophenyl)acetic acid. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the critical scientific reasoning behind methodological choices, ensuring both reproducibility and adaptability for researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of Aryl-Alkynyl Amino Acids
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, celebrated for its efficiency in forming C(sp²)-C(sp) bonds under mild conditions.[1][2] This palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
The target substrate, 2-amino-2-(4-iodophenyl)acetic acid, is a non-natural amino acid scaffold. Its derivatization via Sonogashira coupling offers a direct route to a diverse library of unique building blocks. These products can be incorporated into peptides to introduce conformational rigidity, act as fluorescent probes, or serve as handles for further bioconjugation, making them highly valuable in drug discovery.[4][5][6]
However, the substrate presents a distinct challenge: the presence of a free amino (-NH₂) group and a carboxylic acid (-COOH) group. These functionalities can interfere with the catalytic cycle by coordinating to the metal centers or reacting with the base, necessitating a carefully considered synthetic strategy. This guide will explore the two primary approaches: a protection-based strategy and a more advanced, direct coupling of the unprotected amino acid.
Mechanistic Foundations and Substrate-Specific Challenges
The Sonogashira reaction operates through two interconnected catalytic cycles.[1] Understanding this mechanism is crucial for troubleshooting and optimizing conditions for our specific substrate.
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-iodine bond of the substrate. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide (or directly coordinates the alkyne in copper-free variants). Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[1]
-
The Copper Cycle: In the classic protocol, a copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and facilitates the key transmetalation step with the palladium complex.[1][7]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural pro ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04423A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Application Note: Advanced Peptide Radioiodination via 2-Amino-2-(4-Iodophenyl)acetic Acid Isotopic Exchange
Executive Summary
The synthesis of radioiodinated peptides is a critical area in radiopharmaceutical chemistry, playing a fundamental role in the development of novel agents for molecular imaging and targeted radionuclide therapy[1]. Traditional direct radioiodination methods target native tyrosine or histidine residues but are fundamentally limited by two factors: the requirement for harsh oxidizing agents that degrade sensitive amino acids, and the high susceptibility of the resulting ortho-iodo-phenol moiety to rapid in vivo enzymatic dehalogenation[2].
This application note details a robust, oxidation-free alternative: the incorporation of the unnatural amino acid 2-amino-2-(4-iodophenyl)acetic acid (also known as 4-iodophenylglycine) during Solid-Phase Peptide Synthesis (SPPS), followed by a Cu(I)-catalyzed nucleophilic isotopic exchange. This method yields highly stable radiotracers while preserving the structural integrity of oxidation-labile residues.
Mechanistic Rationale & Design Philosophy
Overcoming In Vivo Dehalogenation
Direct electrophilic radioiodination of tyrosine yields an iodinated phenol ring that closely mimics endogenous thyroid hormones. In vivo, this structure is rapidly recognized and cleaved by native dehalogenases, leading to the accumulation of free radioiodine in the thyroid and stomach. By substituting tyrosine with 2-amino-2-(4-iodophenyl)acetic acid, the iodine atom is positioned on an unactivated phenyl ring. The absence of the electron-donating hydroxyl group significantly increases the bond dissociation energy of the C–I bond, rendering the resulting radiotracer highly resistant to enzymatic deiodination[3].
Cu(I)-Catalyzed Nucleophilic Isotopic Exchange
To incorporate the radioisotope (e.g., 125 I, 131 I), the stable 127 I atom on the pre-synthesized peptide is swapped via isotopic exchange. This is achieved using Cu(I) catalysis, which represents the mildest reaction condition available for the radioiodination of complex molecules[4].
Causality of the Catalyst: The Cu(I) species—generated in situ by reducing Cu(II) with ascorbic acid—undergoes oxidative addition into the stable C(sp²)–I bond of the 4-iodophenylglycine residue. Following ligand exchange with the aqueous radioiodide (Na[I]), reductive elimination yields the radioiodinated peptide and regenerates the catalyst. Because this process operates under strictly reducing conditions, oxidation-labile residues such as Methionine (Met), Tryptophan (Trp), and Cysteine (Cys) remain completely intact[2].
Experimental Workflow Visualization
Workflow for peptide radioiodination via Cu(I)-catalyzed isotopic exchange.
Quantitative Data & Optimization Parameters
Selecting the appropriate radioisotope and optimizing the catalytic environment are critical for maximizing Radiochemical Yield (RCY) without compromising peptide integrity.
Table 1: Properties of Common Radioiodine Isotopes for Peptide Labeling
| Isotope | Half-Life | Decay Mode | Primary Application |
| 123 I | 13.2 hours | Gamma (159 keV) | SPECT Imaging (Diagnostic) |
| 124 I | 4.18 days | Positron (β+) | PET Imaging & Dosimetry |
| 125 I | 59.4 days | Auger electrons, Gamma | In vitro assays, Preclinical Autoradiography |
| 131 I | 8.02 days | Beta (β-), Gamma | Targeted Radionuclide Therapy (Theranostic) |
Table 2: Optimization Parameters for Cu(I)-Catalyzed Isotopic Exchange
| Parameter | Optimal Range | Causality / Effect |
| Peptide Precursor | 100 - 300 µg | Ensures sufficient substrate concentration to drive the carrier-added exchange kinetics forward. |
| Cu(II) Catalyst | 0.5 - 1.0 µmol | Reduced in situ to Cu(I); critical for the oxidative addition step into the stable C–I bond[4]. |
| Ascorbic Acid | 2.0 - 5.0 µmol | Maintains a reducing environment; prevents peptide oxidation and stabilizes the active Cu(I) species[3]. |
| Temperature | 90 - 100 °C | Overcomes the activation energy barrier for the isotopic exchange reaction[4]. |
| Reaction Time | 15 - 30 mins | Maximizes radiochemical yield while minimizing thermal peptide degradation. |
Step-by-Step Experimental Protocol
Note: All procedures involving unsealed radioactive materials must be performed in a certified radiochemical fume hood behind appropriate lead shielding (for 125 I/ 131 I) or lead-glass shielding.
Phase 1: Precursor Preparation
-
SPPS: Synthesize the peptide using standard Fmoc solid-phase chemistry. Incorporate Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid at the desired sequence position.
-
Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail. The 4-iodophenyl group is highly stable to acidic cleavage.
-
Purification: Purify the cold ( 127 I) precursor via preparative RP-HPLC and lyophilize.
Phase 2: Cu(I)-Assisted Isotopic Exchange
The order of addition is critical to establish the reducing environment before the introduction of the radioisotope.
-
Reagent Solubilization: Dissolve 200 µg of the purified 127 I-peptide precursor in 40 µL of ethanol/water (1:1 v/v) in a 1.5 mL low-protein-binding microcentrifuge tube[3].
-
Catalyst Assembly:
-
Add 20 µL of freshly prepared aqueous ascorbic acid (5.0 µmol)[3].
-
Add 20 µL of aqueous CuSO₄ (1.0 µmol). Observe causality: The solution must remain clear, indicating the successful reduction of Cu(II) to the active Cu(I) species.
-
-
Radioisotope Addition: Add 10–50 µL (approx. 37–185 MBq) of Na[ 125 I] or Na[ 131 I] in dilute NaOH[3].
-
Thermal Activation: Seal the vial, purge briefly with Argon to displace oxygen, and heat at 95 °C in a thermomixer for 20 minutes[4].
-
Quenching: Remove from heat and immediately quench the reaction by adding 100 µL of mobile phase A (e.g., 0.1% TFA in water) to halt the exchange kinetics.
Quality Control & Self-Validating Checks
To ensure the trustworthiness of the synthesized radiotracer, the protocol relies on a two-tier self-validating system:
Checkpoint 1: Rapid Radio-TLC (Reaction Completion)
-
Method: Spot 1 µL of the quenched reaction mixture onto a silica gel TLC plate. Develop using 10% methanol in chloroform[4].
-
Validation: Free radioiodide remains near the origin or migrates distinctly from the highly lipophilic labeled peptide. If free 125/131 I exceeds 10%, the reducing environment was compromised (likely due to oxygen ingress).
Checkpoint 2: Radio-RP-HPLC (Chemical Identity & Purity)
-
Method: Inject the mixture onto an analytical RP-HPLC equipped with an in-line UV detector (set to 220 nm/254 nm) and a radiometric flow detector.
-
Validation: Because isotopic exchange yields a carrier-added product, the radioactive product ( 125/131 I-peptide) is chemically identical to the starting material ( 127 I-peptide). The radiometric peak must perfectly co-elute with the UV peak of the cold precursor. This exact co-elution serves as an internal, self-validating proof of successful labeling and structural retention[2].
References
- Patamia V, Saccullo E, Crocetti L, Procopio A, Floresta G. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences. 2025.
- Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega. 2025.
- Szucs Z, et al. biodistribution and pharmacokinetics of i-131 labelled 4-iodophenylacetic acid. University of Pretoria.
- Shimpi HH, et al. Radiopharmacy - PMC - NIH. Indian Journal of Nuclear Medicine.
- Lavinas, Tatiana. Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling. IAEA.
Sources
Application Note: Incorporation and Late-Stage Functionalization of 2-Amino-2-(4-iodophenyl)acetic Acid in Peptidomimetics
Introduction & Strategic Rationale
The evolution of peptide therapeutics relies heavily on overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and conformational flexibility. The incorporation of unnatural amino acids, specifically (S)-2-amino-2-(4-iodophenyl)acetic acid (also known as 4-iodo-phenylglycine), offers a dual-modality solution for advanced drug development.
-
Conformational Constraint : Unlike phenylalanine, phenylglycine derivatives lack a methylene spacer between the alpha-carbon and the aromatic ring. This direct attachment severely restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the peptidomimetic into a rigid, target-specific conformation.
-
Bioorthogonal Handle : The aryl-iodide bond is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because the C–I bond is significantly weaker than C–Br or C–Cl bonds, it undergoes rapid oxidative addition, enabling late-stage functionalization under exceptionally mild, aqueous conditions that preserve the integrity of the unprotected peptide 1.
Experimental Workflow
The engineering of these peptidomimetics follows a bipartite strategy: solid-phase peptide synthesis (SPPS) utilizing specialized coupling conditions to prevent epimerization, followed by cleavage and aqueous cross-coupling.
Figure 1: End-to-end workflow for the synthesis and functionalization of 4-iodo-phenylglycine peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Scientific Causality: Phenylglycine derivatives are notoriously prone to base-catalyzed epimerization during activation. The increased acidity of the alpha-proton, stabilized by the adjacent electron-withdrawing aromatic ring, means that standard basic conditions (e.g., HBTU/DIPEA) will yield a racemic mixture. To maintain strict enantiomeric fidelity, base-free activation using DIC/Oxyma Pure is mandatory.
Materials
-
Fmoc-(S)-2-amino-2-(4-iodophenyl)acetic acid (3.0 equiv)
-
Rink Amide AM resin (loading 0.4 mmol/g)
-
N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure, 3.0 equiv)
-
DMF (Peptide synthesis grade)
Step-by-Step Methodology
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes at room temperature.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation: In a separate vial, dissolve Fmoc-4-iodo-Phg-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in a minimum volume of DMF. Add DIC (3.0 equiv) and stir for 2 minutes to form the active ester.
-
Coupling: Add the pre-activated mixture to the resin. Agitate gently at room temperature for 2 hours. Note: Avoid elevated temperatures (e.g., microwave heating) during this specific coupling step to prevent epimerization.
-
Verification: Perform a Kaiser test to confirm the absence of primary amines. If positive, repeat the coupling step.
-
Elongation & Cleavage: Continue standard Fmoc-SPPS for the remainder of the sequence. Cleave the final peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Aqueous Late-Stage Suzuki-Miyaura Cross-Coupling
Scientific Causality: Traditional cross-coupling requires organic solvents (e.g., toluene, DMF) and high temperatures (80–100 °C), which cause unprotected peptides to precipitate or degrade. By utilizing the high reactivity of the aryl iodide and a water-soluble palladium catalyst system, the Suzuki-Miyaura reaction can be driven to completion in purely aqueous buffers at physiological temperatures (37 °C) 2. This bioorthogonal approach tolerates unprotected side chains (amines, carboxylates, hydroxyls) 3.
Materials
-
Unprotected iodopeptide (1.0 equiv, 10 mM final concentration)
-
Arylboronic acid (2.0 - 5.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Water-soluble phosphine ligand (e.g., sSPhos or TXPTS, 10 mol%)
-
Sodium phosphate buffer (NaPi, 100 mM, pH 8.0)
Step-by-Step Methodology
-
Buffer Degassing: Thoroughly degas the NaPi buffer (pH 8.0) by bubbling argon or nitrogen for at least 30 minutes. Critical Step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) species.
-
Catalyst Pre-formation: In a degassed vial, combine Pd(OAc)2 (5 mol%) and sSPhos (10 mol%) in a small volume of degassed water. Stir for 15 minutes until a homogeneous, pale-yellow solution forms.
-
Reaction Assembly: In a separate Schlenk tube, dissolve the unprotected iodopeptide (1.0 equiv) and the arylboronic acid (3.0 equiv) in the degassed NaPi buffer.
-
Initiation: Transfer the pre-formed catalyst solution into the reaction vessel. Seal the tube under argon.
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for 2–4 hours.
-
Quenching & Purification: Quench the reaction by adding 0.1% TFA in water to lower the pH to ~3, which stops the catalytic cycle. Filter through a 0.22 µm syringe filter and purify directly via Preparative RP-HPLC.
Figure 2: Catalytic cycle of aqueous Suzuki-Miyaura cross-coupling on iodinated peptides.
Quantitative Optimization Data
The reactivity of the 4-iodophenylglycine residue allows for highly efficient late-stage diversification. Table 1 summarizes the optimization of the cross-coupling conditions, demonstrating the necessity of specific catalyst-ligand systems to achieve high conversion without degrading the peptide.
Table 1: Optimization of Aqueous Suzuki-Miyaura Coupling on 4-Iodo-Phg Peptides
| Catalyst System | Ligand | Solvent / Buffer | Temp (°C) | Time (h) | Conversion (%) | Epimerization (%) |
| Pd(PPh3)4 | None | DMF/H2O (9:1) | 80 | 12 | 85 | >15 |
| Na2PdCl4 | None | Tris-HCl (pH 8.0) | 40 | 4 | 91 | <1 |
| Pd(OAc)2 | sSPhos | NaPi (pH 8.0) | 37 | 2 | >98 | <1 |
| Pd(OAc)2 | None | NaPi (pH 8.0) | 37 | 24 | 45 | <1 |
Data Interpretation: High temperatures in mixed organic/aqueous solvent systems lead to unacceptable levels of epimerization at the phenylglycine alpha-carbon. Transitioning to a fully aqueous system at physiological pH (8.0) with a highly active, water-soluble catalyst complex (Pd/sSPhos) yields near-quantitative conversion in 2 hours while preserving complete stereochemical integrity 4.
References
- Benchchem. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem: Synthesis of Complex Chemical Structures.
- MDPI. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
- ACS Publications. Arylation of Phe and Tyr Side Chains of Unprotected Peptides by a Suzuki−Miyaura Reaction in Water | Organic Letters.
- ChemRxiv. Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones.
Sources
chiral resolution of racemic 2-amino-2-(4-iodophenyl)acetic acid
An In-Depth Guide to the Chiral Resolution of Racemic 2-Amino-2-(4-iodophenyl)acetic Acid
Abstract
This comprehensive application guide provides detailed methodologies for the , a critical chiral building block in modern drug discovery and development. The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of pharmacology, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, the ability to efficiently separate a racemic mixture into its constituent enantiomers is of paramount importance. This document details two robust and widely applicable resolution strategies: classical diastereomeric salt formation using (+)-tartaric acid and enzymatic kinetic resolution. Furthermore, it provides validated analytical protocols, including chiral High-Performance Liquid Chromatography (HPLC), for the precise determination of enantiomeric purity. The protocols are designed to be self-validating, incorporating in-process controls and analytical verification to ensure the integrity of the final, enantiomerically enriched product.
Introduction: The Imperative of Chirality in Pharmaceutical Sciences
Chirality is a fundamental property of many bioactive molecules, where a compound and its mirror image (enantiomer) are non-superimposable. In the chiral environment of the human body, these enantiomers often interact differently with targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1][2]
2-Amino-2-(4-iodophenyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable precursor in the synthesis of complex APIs. The iodine atom on the phenyl ring provides a versatile functional handle for further chemical modifications, such as palladium-mediated cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the late-stage functionalization of peptides or other complex molecules.[1] Given its role as a chiral building block, the generation of its enantiomerically pure forms, (R)- and (S)-2-amino-2-(4-iodophenyl)acetic acid, is a critical step in the synthesis of stereochemically pure pharmaceuticals.[1][3]
This guide explores the two principal strategies for resolving the racemic mixture of this compound: diastereomeric salt crystallization and enzymatic resolution.
Method 1: Resolution via Diastereomeric Salt Formation
This classical resolution technique is one of the most straightforward and economically viable methods for large-scale chiral separations.[4] The principle relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5][6]
For the resolution of an amino acid, which is amphoteric, a chiral acid or base can be used as the resolving agent. Tartaric acid, a readily available and cost-effective chiral diacid, is highly effective for the resolution of amino acids and their derivatives.[4][5]
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is designed to preferentially crystallize the diastereomeric salt of one enantiomer, which can then be isolated. The other enantiomer will remain enriched in the mother liquor.
Materials:
-
Racemic 2-amino-2-(4-iodophenyl)acetic acid
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
Ethanol (95%)
-
Deionized Water
-
Ammonia solution, aqueous (e.g., 2 M)
-
Hydrochloric acid (e.g., 2 M)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-amino-2-(4-iodophenyl)acetic acid in a minimal amount of a heated 80:20 (v/v) mixture of ethanol and deionized water.
-
In a separate vessel, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in a minimal amount of the same hot solvent mixture. The stoichiometry of the resolving agent can significantly impact yield and may require optimization.[7]
-
Slowly add the hot tartaric acid solution to the amino acid solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt may occur.
-
To maximize the yield of the crystalline salt, further cool the mixture to 0-5 °C using an ice bath and allow it to stand for several hours, or overnight.[5]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any adhering mother liquor enriched with the more soluble diastereomer.
-
Optional Purity Enhancement: The enantiomeric purity of the product can be improved by recrystallizing the isolated diastereomeric salt.[7]
-
-
Liberation of the Free Amino Acid:
-
Suspend the collected diastereomeric salt crystals in a minimal amount of deionized water.
-
With stirring, carefully add aqueous ammonia solution dropwise to adjust the pH to the isoelectric point of the amino acid (approximately pH 5-6). This neutralizes the tartaric acid and reduces the solubility of the free amino acid, causing it to precipitate.[5]
-
Alternatively, the salt can be dissolved in water and the pH adjusted to ~10-11 with NaOH to fully dissolve the amino acid, followed by filtration to remove any insoluble impurities. The pH of the filtrate is then carefully adjusted back to the isoelectric point with HCl to precipitate the product.
-
-
Final Product Isolation:
-
Collect the precipitated enantiomerically-enriched 2-amino-2-(4-iodophenyl)acetic acid by vacuum filtration.
-
Wash the product thoroughly with cold deionized water to remove any residual salts.
-
Dry the final product under vacuum to a constant weight.
-
The mother liquor from step 3 contains the other enantiomer, which can be recovered by a similar process of pH adjustment.
-
Workflow Visualization: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions leverage the high stereoselectivity of enzymes to differentiate between enantiomers.[3][8] This method offers the advantage of operating under mild reaction conditions, which minimizes the risk of racemization or side reactions. For amino acids, a common strategy involves the enantioselective hydrolysis of a racemic N-acylated derivative. Enzymes like Penicillin G acylase are highly effective for this purpose, typically hydrolyzing the N-acyl group from the L-enantiomer while leaving the D-enantiomer untouched.[3][9]
Experimental Protocol: EKR of N-Acetyl-2-amino-2-(4-iodophenyl)acetic acid
Materials:
-
Racemic 2-amino-2-(4-iodophenyl)acetic acid
-
Acetic anhydride
-
Sodium bicarbonate
-
Immobilized Penicillin G Acylase
-
Sodium hydroxide solution (e.g., 2 M)
-
Hydrochloric acid (e.g., 6 M and 2 M)
-
Ethyl acetate
Procedure:
-
Substrate Preparation (N-Acetylation):
-
Suspend racemic 2-amino-2-(4-iodophenyl)acetic acid in an aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath and slowly add acetic anhydride while maintaining the pH between 8 and 9.
-
Stir until the reaction is complete (monitored by TLC).
-
Acidify the solution with HCl to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry the racemic N-acetyl-2-amino-2-(4-iodophenyl)acetic acid.
-
-
Enzymatic Hydrolysis:
-
In a temperature-controlled reactor, suspend the racemic N-acetyl amino acid in deionized water.
-
Adjust the pH to a range optimal for the enzyme (typically pH 7.5-8.0) using a dilute NaOH solution.
-
Add the immobilized Penicillin G Acylase.
-
Maintain the temperature (e.g., 37 °C) and pH for the duration of the reaction. The pH will tend to drop as the free carboxylic acid is formed; maintain it by the controlled, automated addition of NaOH.[10]
-
Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
-
Separation of Enantiomers:
-
Remove the immobilized enzyme by filtration. The enzyme can be washed and reused.[10]
-
Acidify the filtrate to pH ~2 with HCl. This will protonate the carboxylic acid of the unreacted N-acetyl-(D)-amino acid, making it less water-soluble.
-
Extract the N-acetyl-(D)-amino acid into an organic solvent like ethyl acetate.
-
The aqueous layer now contains the hydrochloride salt of the free (L)-amino acid.
-
-
Isolation of Products:
-
(L)-Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point (~pH 5-6) to precipitate the free (L)-2-amino-2-(4-iodophenyl)acetic acid. Filter, wash with cold water, and dry.
-
(D)-Enantiomer: Evaporate the ethyl acetate from the organic layer to recover the N-acetyl-(D)-amino acid. Chemically hydrolyze this intermediate (e.g., by heating with 6 M HCl) to cleave the acetyl group. After hydrolysis, cool the solution and adjust the pH to the isoelectric point to precipitate the free (D)-2-amino-2-(4-iodophenyl)acetic acid. Filter, wash, and dry.
-
Workflow Visualization: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Analytical Verification: Assessing Enantiomeric Purity
The accurate determination of enantiomeric excess (e.e.) is a critical, self-validating step in any chiral resolution protocol. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this analysis.
Chiral HPLC Analysis
There are two primary approaches for chiral HPLC analysis of amino acids:
-
Direct Method: This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for the direct analysis of underivatized amino acids.
-
Indirect Method: This method involves pre-column derivatization of the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be readily separated on a standard, achiral reversed-phase column (e.g., C18).[11][12] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) is a widely used agent for this purpose.[11]
Protocol: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
-
Sample Preparation:
-
Accurately weigh a small amount of the resolved amino acid sample (~1 mg).
-
Dissolve the sample in 100 µL of 50 mM sodium bicarbonate buffer (pH ~9.0).
-
Prepare a solution of Marfey's reagent in acetone (e.g., 1% w/v).
-
Add 200 µL of the Marfey's reagent solution to the amino acid solution.
-
-
Derivatization Reaction:
-
Incubate the mixture in a heating block at 40-50 °C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Dilute the final mixture with the mobile phase and inject it into the HPLC system.
-
Analyze the sample according to the conditions outlined in the table below.
-
Data Presentation: HPLC Conditions and Expected Results
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available instrumentation. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard column for separating the diastereomeric derivatives.[11] |
| Mobile Phase | Gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA) | Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape. A gradient elution is often necessary to resolve the diastereomers effectively.[11] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at 340 nm | The dinitrophenyl group of Marfey's reagent provides a strong chromophore for sensitive UV detection.[11] |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10-20 µL | Standard injection volume. |
| Expected Result | Two well-resolved peaks corresponding to the L-D and L-L diastereomers. | The peak area ratio is used to calculate the enantiomeric excess (e.e. % = [Area1 - Area2] / [Area1 + Area2] * 100). |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating, ensuring the scientific integrity of the results.
-
In-Process Controls: Reaction progress, such as in the enzymatic hydrolysis step, must be monitored by an appropriate analytical technique (e.g., HPLC) to ensure the reaction is stopped at the optimal point (~50% conversion for EKR).
-
Analytical Verification: The final enantiomeric purity of the product is not assumed. It must be quantitatively determined using a validated analytical method, such as the chiral HPLC protocol described. This provides an independent confirmation of the resolution's success.
-
Purity Enhancement: The protocols include steps for enhancing purity. For diastereomeric salt resolution, recrystallization of the salt is a powerful tool to improve the enantiomeric excess of the final product.[7] Each recrystallization step should be followed by liberation and analytical verification to track the improvement in purity.
By integrating these checks, the researcher can have high confidence in the stereochemical purity of the final resolved 2-amino-2-(4-iodophenyl)acetic acid.
References
-
(R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2 | CID 7046873 - PubChem . National Center for Biotechnology Information. [Link]
-
Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis . Amino Acids, 16(3-4), 191-213. [Link]
-
Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . Tetrahedron, 62(43), 10147-10154. [Link]
-
(r)-2-Amino-2-(4-chlorophenyl)acetic acid - PubChem . National Center for Biotechnology Information. [Link]
-
Chiral Columns for enantiomer separation by HPLC . Sumika Chemical Analysis Service. [Link]
-
2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information - NextSDS . NextSDS. [Link]
-
Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation . Chromatography Today. [Link]
-
Bunin, D. I., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents . Acta Naturae, 11(3), 66-74. [Link]
-
Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography . Asian Journal of Chemistry, 24(7), 2749-2752. [Link]
-
Mohammed, S. A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation . CrystEngComm, 25(42), 5945-5964. [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis . Journal of Biological Chemistry, 189(2), 447-460. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . National Sun Yat-sen University. [Link]
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition . MDPI. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent . Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
Sources
- 1. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem [benchchem.com]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Advanced Crystallization Strategies for 2-Amino-2-(4-iodophenyl)acetic Acid Derivatives
Abstract
This guide provides a comprehensive overview of advanced crystallization techniques tailored for 2-amino-2-(4-iodophenyl)acetic acid and its derivatives. These compounds are significant building blocks in pharmaceutical development, and obtaining high-quality crystalline material is paramount for structural elucidation, purity assessment, and formulation. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, step-by-step protocols for common techniques, troubleshooting advice for prevalent issues such as oiling out, and a framework for systematic solvent selection. The methodologies are grounded in established principles for small molecule and amino acid crystallization, providing a robust starting point for researchers in the field.
Introduction: The Crystallization Challenge
2-Amino-2-(4-iodophenyl)acetic acid and its derivatives are a class of aromatic amino acids that present unique crystallization challenges. Their structure, featuring a chiral center, an acidic carboxyl group, a basic amino group, and a bulky, electron-rich iodophenyl moiety, results in a complex interplay of intermolecular forces. These include strong hydrogen bonds, potential for zwitterion formation, and halogen bonding interactions involving the iodine atom.
Crystallization is a critical purification step and the sole method for obtaining single crystals suitable for X-ray diffraction, which provides definitive structural information.[1] The quality of the crystalline solid directly impacts purity, stability, and bioavailability in pharmaceutical applications.[2] However, these molecules can be prone to forming oils, amorphous precipitates, or microcrystalline powders, making the development of a robust crystallization protocol essential.[3][4] This guide provides a systematic approach to overcoming these challenges.
Foundational Principles: The Path to Supersaturation
There are four principal ways to induce supersaturation for these derivatives:
-
Slow Evaporation: Gradually increasing the solute concentration by removing the solvent.[7]
-
Temperature Reduction (Cooling Crystallization): Exploiting the common trait of higher solubility at elevated temperatures.[8][9]
-
Anti-Solvent Addition: Introducing a second solvent in which the compound is poorly soluble.[1][2]
-
Vapor Diffusion: A gentle form of anti-solvent addition where the anti-solvent is introduced via the vapor phase.[5][10]
The choice of method is dictated by the compound's specific solubility profile and thermal stability.
Systematic Solvent Selection
The most critical factor in any crystallization experiment is the choice of solvent.[11] An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.[3] Given the amphiphilic nature of 2-amino-2-(4-iodophenyl)acetic acid derivatives, a range of solvents and solvent systems should be screened.
Key Considerations for Solvent Selection:
-
"Like Dissolves Like": The presence of polar amino and carboxyl groups suggests solubility in polar solvents like alcohols (methanol, ethanol) or water, while the aromatic ring suggests some solubility in less polar organic solvents.[3]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., water, alcohols, acetic acid) can interact strongly with the solute, influencing crystal packing.[11][12]
-
Volatility: For slow evaporation, a solvent with moderate volatility (e.g., ethanol, ethyl acetate) is preferable to highly volatile solvents like dichloromethane or diethyl ether, which tend to evaporate too quickly and yield poor-quality crystals.[7][11]
-
pH: Since the molecule contains both acidic and basic groups, the pH of the solution is critical. Crystallization is often most successful near the isoelectric point, where the molecule exists as a neutral zwitterion, minimizing electrostatic repulsion and facilitating packing.[13][14]
Recommended Initial Solvent Screening
A systematic approach involves testing the solubility of a small amount of the compound (1-5 mg) in a small volume (0.1-0.5 mL) of various solvents.
| Solvent Class | Examples | Rationale & Potential |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point due to their ability to engage in hydrogen bonding and dissolve polar compounds. |
| Esters | Ethyl Acetate | Intermediate polarity, often effective for compounds with mixed polarity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective, but THF is known to sometimes cause "oiling out".[12] |
| Ketones | Acetone | A polar aprotic solvent; its volatility can be a challenge. |
| Aqueous Systems | Water, Water/Ethanol mixtures, Water/Acetone mixtures | Water is a key solvent for amino acids. Mixtures can fine-tune solubility.[3] |
| Acids | Acetic Acid | Can protonate the amino group and form salts, potentially leading to different crystal forms. |
Detailed Crystallization Protocols
The following protocols are designed as a starting point. Meticulous documentation of solvent volumes, temperatures, and observation times is crucial for reproducibility and optimization.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for initial crystallization attempts.[7][15] It relies on gradually increasing the concentration of the solute to the point of supersaturation as the solvent evaporates.[5]
Methodology:
-
Dissolution: Dissolve 10-20 mg of the 2-amino-2-(4-iodophenyl)acetic acid derivative in the minimum amount of a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature in a clean, small vial or test tube. The goal is to create a solution that is near saturation.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug or a syringe filter into a clean vial to remove potential unwanted nucleation sites.[7]
-
Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows down the rate of evaporation, which is critical for growing larger, higher-quality crystals.[7]
-
Incubation: Place the vial in a vibration-free location, such as a protected corner of a lab bench or in a cabinet.
-
Monitoring: Check the vial daily without disturbing it. Crystals can form over a period of several days to weeks.
Caption: Workflow for Slow Evaporation Crystallization.
Protocol 2: Cooling Crystallization
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[8][9]
Methodology:
-
Prepare a Saturated Solution: In a test tube, add 10-20 mg of the compound and a suitable solvent (e.g., an ethanol/water mixture). Gently heat the mixture while stirring until the solid completely dissolves.
-
Ensure Saturation: Add small, incremental amounts of the compound until a small amount of solid no longer dissolves upon further heating. Then, add a few drops of solvent to just re-dissolve this solid, creating a hot, saturated solution.
-
Slow Cooling: Remove the test tube from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask (e.g., with cotton wool) can promote slower cooling and better crystal formation.[3]
-
Low-Temperature Incubation: Once at room temperature, if no crystals have formed, place the solution in a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility. Avoid rapid temperature changes.[15]
-
Crystal Harvesting: Collect any formed crystals by filtration.
Caption: Stepwise Cooling Crystallization Protocol.
Protocol 3: Vapor Diffusion
Vapor diffusion is a highly successful and gentle method, particularly when only small amounts of material are available.[10][15] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility.[5]
Methodology:
-
Inner Vial Preparation: Dissolve 5-10 mg of the compound in a small volume (0.2-0.5 mL) of a relatively non-volatile solvent (the "good" solvent, e.g., THF, methanol, or acetonitrile) in a small, open vial.[10][15]
-
Outer Vial Setup: Place this inner vial inside a larger vial or beaker that contains a layer (2-3 mL) of a volatile anti-solvent (the "poor" solvent, e.g., pentane, hexane, or diethyl ether).[10] The compound must be insoluble in the anti-solvent.
-
Seal the System: Seal the outer container tightly with a cap or parafilm.
-
Diffusion: The volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial's solvent. This gradually changes the solvent composition, reduces the solubility of the compound, and induces crystallization.
-
Incubation & Monitoring: Place the sealed system in a stable environment and monitor for crystal growth over several days.
Caption: Principle of Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Problems
| Problem | Symptom | Primary Cause(s) | Recommended Solutions |
| Oiling Out | The compound separates as a liquid phase instead of solid crystals. | - Solution is too supersaturated.- Cooling rate is too fast.[3]- Solvent boiling point is too high relative to the compound's melting point.[3]- Presence of impurities.[16] | - Re-warm the solution and add a small amount of the "good" solvent to reduce saturation, then cool more slowly.- Use a lower-boiling point solvent.- Add seed crystals to encourage nucleation.[16]- Further purify the crude material. |
| No Crystals Form | The solution remains clear even after cooling or extended evaporation. | - The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- Cool the solution to a lower temperature.- Add an anti-solvent dropwise to the point of turbidity, then add a drop of the good solvent to clarify and let stand.[3] |
| Formation of Powder or Microcrystals | A fine powder precipitates instead of larger single crystals. | - Nucleation occurred too rapidly due to high supersaturation. | - Reduce the rate of crystallization (slower evaporation, slower cooling).- Use a solvent in which the compound is slightly more soluble.- Redissolve and repeat the process with more controlled conditions. |
| Impure Crystals | The resulting crystals are colored or show impurities by analysis. | - Impurities from the reaction were co-crystallized.- Rapid crystal growth trapped solvent or impurities. | - Purify the crude material before crystallization (e.g., column chromatography).- Recrystallize the obtained crystals, potentially using a different solvent system. |
Conclusion
The crystallization of 2-amino-2-(4-iodophenyl)acetic acid derivatives is a multifactorial process that requires a systematic and patient approach. By understanding the principles of solubility and supersaturation and by methodically screening solvents and techniques, researchers can significantly increase the probability of obtaining high-quality single crystals. This guide provides the foundational protocols and troubleshooting frameworks to navigate the common challenges associated with this important class of molecules. Success often comes from iterative optimization, and meticulous observation and documentation are the keys to developing a robust and reproducible crystallization procedure.
References
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing.
- BIA. Crystallisation in pharmaceutical processes.
- University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing.
- IUCr Journals. Crystallization of low-molecular-weight organic compounds for X-ray crystallography.
- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757.
- International Journal of Science and Research (IJSR). Growth and Characterization of Stable β-Polymorphs of L-Glutamic Acid by Slow Evaporation Method.
- Unknown. Slow Evaporation Method.
- Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
- International Journal of ChemTech Research. (2014, March 12). Growth and Characterization of L-Isoleucine based nonlinear optical single crystals.
- YouTube. (2024, October 22). What is Cooling Crystallization?.
- PMC. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization.
- ACS Publications. (2025, October 24). Aromatic Amino Acid Crystal Growth Assisted by a Very Weak DC Field without a Precipitant.
- Kenis Group. Direct Growth of γ-Glycine from Neutral Aqueous Solutions by Slow, Evaporation-Driven Crystallization.
- Unknown. Characterization and crystallization of chiral aromatic amino acids.
- Google Patents. US5118815A - Method for crystallization of amino acids.
- Benchchem. recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
- Unknown. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
- ResearchGate. (2012, March 14). Why I am not getting crystals?.
- cdifx. Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules.
- ACS Publications. (2007, March 27). Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
- RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents.
- Unknown. EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE.
- ACS Publications. (2021, March 15). Effect of Amino Acid Addition on the Crystallization of Asparagine.
- Benchchem. Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide.
Sources
- 1. filter-dryer.com [filter-dryer.com]
- 2. syrris.com [syrris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. bia.si [bia.si]
- 9. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
improving enantiomeric yield in 2-amino-2-(4-iodophenyl)acetic acid synthesis
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing challenges in the asymmetric synthesis of 2-amino-2-(4-iodophenyl)acetic acid (commonly known as 4-iodophenylglycine).
Unlike standard aliphatic amino acids, arylglycines present unique stereochemical vulnerabilities. The 4-iodo substituent exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system, significantly increasing the acidity of the α -proton. This makes the stereocenter highly susceptible to base-catalyzed enolization and subsequent racemization[1].
This guide synthesizes field-proven causality, self-validating protocols, and authoritative data to help you troubleshoot enantiomeric erosion and optimize your chiral yields.
I. Troubleshooting Guide: Resolving Enantiomeric Erosion
Q1: My asymmetric Strecker synthesis shows high conversion but poor enantiomeric excess (ee < 80%). What is causing this erosion? Analysis & Causality: The erosion is rarely in the cyanation step itself if a robust chiral auxiliary (e.g., (R) -phenylglycinol) or a chiral thiourea organocatalyst is used. The vulnerability lies in the subsequent hydrolysis of the α -aminonitrile to the carboxylic acid. Standard harsh acidic (refluxing HCl) or basic (NaOH) hydrolysis conditions provide enough thermal energy and ionic stabilization to deprotonate the activated α -carbon of the 4-iodophenylglycine intermediate, leading to rapid racemization. Solution: Transition to a milder, two-step hydrolysis. First, convert the nitrile to an amide using the Radziszewski reaction (H₂O₂, K₂CO₃, DMSO) at 0°C, followed by mild enzymatic cleavage (using an amidase) or carefully monitored nitrosation (NaNO₂, HCl at -5°C) to yield the acid without breaking the C-H bond at the chiral center.
Q2: I am using a biocatalytic Dynamic Kinetic Resolution (DKR) approach with hydantoinases, but my yield stalls at 50% despite high ee. Analysis & Causality: A classic DKR relies on two factors: the stereoselective cleavage of one hydantoin enantiomer by an enantiospecific enzyme (e.g., D-hydantoinase), and the rapid in situ racemization of the unreacted enantiomer. If your yield stalls at 50%, the spontaneous racemization of the 5-(4-iodophenyl)hydantoin substrate is too slow at your operating pH, turning your DKR into a simple kinetic resolution. Solution: The 4-iodo group makes the substrate highly hydrophobic, often causing it to precipitate before it can racemize. Increase the pH slightly to 8.2-8.5 to accelerate base-catalyzed racemization, or introduce a dedicated hydantoin racemase to the enzymatic cocktail to decouple racemization from the bulk pH.
Biochemical Dynamic Kinetic Resolution (DKR) pathway for enantiopure 4-iodophenylglycine.
II. Validated Experimental Protocols
Protocol A: Enantioselective C–H Olefination via Kinetic Resolution
This protocol leverages a chiral Mono-N-Protected Amino Acid (MPAA) ligand with Palladium to kinetically resolve racemic phenylglycine derivatives. This method is highly reliable for accessing both enantiomers with >95% ee[2][3].
Self-Validating Mechanism: The reaction progress is directly tied to oxygen consumption (if aerobic) or colorimetric changes in the Pd-complex. Stopping the reaction at exactly 52% conversion ensures the unreacted starting material is recovered in near-perfect enantiomeric purity[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, charge racemic 2-amino-2-(4-iodophenyl)acetic acid (0.2 mmol), Pd(OAc)₂ (10 mol%), and the chiral ligand Boc-L-Thr(t-Bu)-OH (30 mol%)[2].
-
Solvent & Base Addition: Add KHCO₃ (2.0 equiv) and tert-amyl alcohol (1.0 mL) as the solvent. The bulky solvent prevents competitive nucleophilic attack.
-
Olefination: Introduce the coupling olefin (0.6 equiv). Purge the vessel with O₂ (1 atm) and seal.
-
Incubation: Stir the mixture at 30°C for 24–60 hours[3]. In-process control: Monitor conversion via crude ¹H-NMR. The reaction must be quenched when conversion reaches 50-52% to maximize the selectivity factor ( s -factor)[2].
-
Isolation: Filter through a short pad of Celite. To simplify separation without inducing racemization, methylate the crude mixture using TMSCH₂N₂ (mild conditions) before chiral HPLC purification[2].
Protocol B: Biocatalytic Asymmetric Amination
Engineered transaminases and reductases offer complementary stereocontrol, often yielding >99% ee by avoiding harsh chemical conditions entirely[4].
Self-Validating Mechanism: The reaction utilizes a cofactor regeneration system (e.g., formate dehydrogenase for NADH). The continuous consumption of formate and the stable pH (maintained by a pH stat) validate that the catalytic cycle is actively turning over[4].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 2-(4-iodophenyl)-2-oxoacetic acid (50 g/L) in a potassium phosphate buffer (100 mM, pH 7.5).
-
Enzyme Loading: Add recombinant Escherichia coli expressing (R) -specific reductase (or an engineered ω -transaminase with a mutated active site pocket, e.g., A111/T134, to accommodate the bulky 4-iodo moiety)[4].
-
Cofactor Recycling: Introduce NAD⁺ (1 mM), sodium formate (2 equiv), and formate dehydrogenase (FDH, 10 U/mL).
-
Reaction Execution: Incubate at 30°C with gentle orbital shaking (150 rpm). In-process control: Use a pH stat to titrate with 1M HCl, as the consumption of formate and generation of the amine alters the buffering capacity.
-
Harvest: Once base titration ceases (indicating reaction completion), adjust pH to 2.0 to precipitate the enzyme, centrifuge, and isolate the enantiopure product via ion-exchange chromatography.
III. Quantitative Data Presentation
The following table summarizes the performance metrics of various enantioselective synthesis strategies for 4-iodophenylglycine and its direct derivatives, allowing you to select the optimal method based on your scale and target ee.
| Synthetic Approach | Key Reagents / Catalysts | Yield (%) | Enantiomeric Excess (ee %) | Key Advantage / Limitation |
| Enzymatic Reduction | Recombinant (R) -Reductase, GDH | 99 | 99.9 | Exceptional ee; requires cofactor recycling[4]. |
| Kinetic Resolution (C-H) | Pd(OAc)₂, Boc-L-Thr(t-Bu)-OH | 46* | 95 | Recovers starting material in high ee at 52% conversion[2]. |
| Phase-Transfer Catalysis | tert-Butyl bromide, K₂CO₃, DMA | 58-65 | >99 | Multi-gram scalability; avoids harsh ester hydrolysis[4]. |
| Asymmetric Cycloaddition | Rh₂(S-TCPTTL)₄ | 64 | 98 | High enantioselection for complex phenylglycine derivatives[5]. |
*Note: Yield for kinetic resolution is theoretically capped at 50% for the target enantiomer.
IV. Frequently Asked Questions (FAQs)
Q: Why does my product racemize during Fmoc-deprotection when preparing peptides with 4-iodophenylglycine? A: Standard Fmoc deprotection uses 20% piperidine in DMF. Piperidine is a strong secondary amine base. Because the α -proton of 4-iodophenylglycine is highly acidic (due to the electron-withdrawing nature of the 4-iodophenyl ring), piperidine causes transient deprotonation to a planar enolate, destroying the stereocenter[1]. Recommendation: Switch to a base-free deprotection strategy or use a less basic secondary amine like piperazine, and minimize reaction times.
Q: Can I use the Arndt-Eistert homologation to convert my enantiopure 4-iodophenylglycine into a β -amino acid without losing ee? A: Yes. The Arndt-Eistert homologation is a cornerstone method for this exact transformation. It involves mixed anhydride formation followed by diazomethane treatment. The critical step is the silver-catalyzed Wolff rearrangement (e.g., Ag benzoate, dioxane/H₂O, 70°C), which proceeds with strict retention of configuration via a concerted mechanism, yielding the β -amino acid without enantiomeric erosion[4].
Troubleshooting logic tree for identifying and resolving enantiomeric erosion.
V. References
-
Chu Lab / NIH. "Enantioselective C–H Olefination via Kinetic Resolution." National Institutes of Health (PMC). Available at:[Link]
-
Tanaka, M., et al. "Catalytic Enantioselective Intermolecular Cycloaddition... asymmetric synthesis of phenylglycine derivatives." Organic Letters - ACS Publications. Available at: [Link]
Sources
preventing deiodination of 2-amino-2-(4-iodophenyl)acetic acid during peptide coupling
A Guide to Preventing Deiodination
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the synthetically versatile, yet sensitive, amino acid 2-amino-2-(4-iodophenyl)acetic acid into their peptides. The primary challenge with this and other halogenated aryl amino acids is the undesired loss of the iodine atom—a side reaction known as deiodination—during the amide bond formation step. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them to help you preserve the integrity of your molecule.
Frequently Asked Questions (FAQs)
Q1: What exactly is deiodination, and why is it a significant problem in my synthesis?
Deiodination is an undesired side reaction where the iodine atom on the phenyl ring is replaced by a hydrogen atom, converting your target 4-iodophenyl moiety into a simple phenyl group.[1][2] This is highly problematic for several reasons:
-
Loss of Functionality: The iodine atom is often intentionally incorporated as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or for use in radio-labeling and imaging applications.[3][4] Its loss negates the primary purpose of using this specific non-canonical amino acid.
-
Reduced Yield: The formation of the deiodinated byproduct directly lowers the yield of your desired peptide.[2]
-
Purification Challenges: The deiodinated peptide often has very similar chromatographic properties to the desired iodinated product, making purification difficult, time-consuming, and sometimes impossible, leading to impure final compounds.[2]
Q2: I'm observing significant deiodination. What are the most common chemical causes during the coupling step?
Deiodination of aryl iodides, especially in the context of reactions that may involve transition metals or specific reagents, is often traced back to a few key factors:
-
Palladium-Catalyzed Hydrodehalogenation: If trace palladium from a previous synthetic step is present, or if palladium-based reagents are used inappropriately, a common deiodination pathway can be initiated. The widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This highly reactive species can reductively eliminate the aryl group to yield the dehalogenated product instead of participating in the desired coupling reaction.[5]
-
Presence of a Hydride Source: The formation of a Pd-H species requires a source of hydride. Common sources in a peptide coupling reaction mixture include certain solvents (like DMF or alcohols), amine bases (like triethylamine or DIPEA), or even trace amounts of water.[1][2][5]
-
High Reaction Temperatures: Elevated temperatures significantly accelerate the rate of deiodination, often more so than the rate of the desired coupling reaction.[1][2] Reactions that require heating are particularly susceptible.
-
Choice of Base: The base used is critical. While tertiary amine bases like N,N-diisopropylethylamine (DIPEA) are standard in peptide synthesis, they can sometimes contribute to deiodination, especially at higher temperatures.[2] Stronger, non-nucleophilic inorganic bases are sometimes a better choice in sensitive reactions.[2]
-
Radical Mechanisms: The Carbon-Iodine bond is relatively weak and can be susceptible to homolytic cleavage under thermal or photolytic stress, leading to a radical-based deiodination pathway, though this is less common under standard coupling conditions.[6]
Q3: How can I reliably detect and quantify the level of deiodination?
Accurate detection is key to troubleshooting. The most effective method is:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. Compare the extracted ion chromatograms for the mass of your desired iodinated peptide and the mass of the deiodinated byproduct (a difference of 125.9 amu). This will give you a precise ratio of product to byproduct and allow you to quantify the extent of the side reaction.
For a quicker, qualitative check:
-
Thin Layer Chromatography (TLC): The deiodinated byproduct is less polar than the iodinated starting material. While not quantitative, a new, lower Rf spot appearing on the TLC plate can be an early indicator of the side reaction.[2]
Q4: Which coupling reagents and additives are recommended to minimize deiodination?
The choice of coupling reagent is paramount. While standard reagents can work under optimized conditions, certain reagents are known to be superior for sensitive or easily epimerized amino acids.
-
Recommended for Arylglycines: For challenging couplings involving arylglycines like 2-amino-2-(4-iodophenyl)acetic acid, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an excellent choice. It is known to suppress racemization and is effective for coupling easily epimerized residues.[7]
-
Carbodiimides with Additives: Standard carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (diisopropylcarbodiimide) are viable but must be used with a racemization-suppressing additive.[8]
-
HOBt (1-hydroxybenzotriazole) is a classic additive that improves yields and reduces side reactions.[8]
-
OxymaPure® (ethyl (hydroxyimino)cyanoacetate) is a modern, highly effective, and safer alternative to HOBt that also acts as an excellent catalyst.
-
-
Aminium/Uronium Salts: Reagents like HATU and HBTU are highly efficient but should be used cautiously.[8] Their high reactivity can sometimes promote side reactions if conditions are not carefully controlled. If using these, ensure minimal reaction times and controlled temperatures.
Q5: Are there alternative coupling strategies that avoid the common pitfalls?
Yes. If standard peptide coupling methods consistently lead to deiodination, consider a strategy that avoids palladium catalysis altogether. Copper-catalyzed coupling methods have proven highly effective for forming C-N bonds with aryl iodides under mild conditions.[9][10][11]
-
Copper(I)-Catalyzed Ullmann-type Coupling: This approach uses a simple Copper(I) salt, such as CuI, often in combination with a ligand (e.g., L-proline, 1,10-phenanthroline) and an inorganic base like K₃PO₄ or Cs₂CO₃.[9][11][12] This system is generally insensitive to moisture and air and operates through a different mechanism that does not involve problematic hydride intermediates, making it an excellent alternative for sensitive substrates.[9][10]
Troubleshooting Guide: Deiodination
Use this table to quickly diagnose and solve deiodination issues in your reaction.
| Observation | Potential Cause | Recommended Solution(s) | Causality & Notes |
| High (>15%) deiodination detected by LC-MS. | High Reaction Temperature | 1. Lower the reaction temperature. Conduct couplings at room temperature or 0 °C if possible.[1][2] | Reduces the rate of the deiodination side reaction, which is often more temperature-sensitive than the desired coupling. |
| Inappropriate Solvent | 2. Switch from aprotic polar/reducible solvents (e.g., DMF) to less reactive aprotic solvents like Dioxane or Toluene.[1][2][13] | DMF can decompose at higher temperatures to generate dimethylamine and carbon monoxide, which can act as a hydride source.[5] | |
| Amine Base as Hydride Source | 3. If using a Pd-catalyzed reaction, consider switching from an amine base (DIPEA, Et₃N) to an inorganic base like K₃PO₄ or Cs₂CO₃.[1][2] | Inorganic bases are not hydride donors and are less likely to participate in the formation of Pd-H species. | |
| Inefficient Coupling Reagent | 4. Switch to a more suitable coupling reagent like DEPBT .[7] | DEPBT is specifically designed to minimize side reactions for sensitive amino acids like arylglycines. | |
| Low to moderate (5-15%) deiodination. | Prolonged Reaction Time | 1. Monitor the reaction closely and work up as soon as the starting material is consumed. | Minimizes the exposure of the sensitive C-I bond to potentially problematic reagents and conditions. |
| Sub-optimal Additive | 2. If using a carbodiimide (EDC, DIC), ensure an additive like HOBt or OxymaPure® is present in equimolar amounts to the coupling reagent. | These additives act as activated ester intermediates, increasing coupling efficiency and potentially outcompeting the deiodination pathway.[8] | |
| Deiodination is persistent despite optimization. | Incompatible Reaction Type (e.g., Pd-coupling) | 1. Redesign the synthesis to use a non-palladium-based method for the problematic step. | This completely avoids the primary mechanism of hydrodehalogenation. |
| Copper(I)-Catalyzed Coupling | 2. Implement a CuI-catalyzed amidation protocol.[9][11][12] | Copper catalysis follows a different mechanistic pathway that is highly effective for aryl iodides without causing dehalogenation. |
Visualizing the Problem & Solution
Caption: Competing reaction pathways for an activated iodinated amino acid.
Caption: A workflow for troubleshooting deiodination during peptide coupling.
Validated Experimental Protocols
Protocol 1: Low-Deiodination Coupling using DEPBT
This protocol is optimized for the manual solid-phase synthesis coupling of Fmoc-2-amino-2-(4-iodophenyl)acetic acid to a resin-bound peptide.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
Fmoc-2-amino-2-(4-iodophenyl)acetic acid (1.5 equivalents)
-
DEPBT (1.5 equivalents)[7]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine and thorough washing (3x DMF, 3x DCM, 3x DMF), ensure the resin is well-swollen in anhydrous DMF (approx. 10 mL per gram of resin).
-
Reagent Addition: In a separate vessel, dissolve Fmoc-2-amino-2-(4-iodophenyl)acetic acid (1.5 eq.) in a minimal amount of DMF. Add this solution to the resin suspension.
-
Base Addition: Add DIPEA (3.0 eq.) to the resin suspension and agitate gently for 1 minute.
-
Coupling Activation: Add DEPBT (1.5 eq.) to the mixture.
-
Reaction: Agitate the reaction mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction for completion using a Kaiser test or a microcleavage/LC-MS analysis.
-
Washing: Once the reaction is complete, drain the reaction solvent and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.
Protocol 2: Alternative Copper(I)-Catalyzed Coupling
This protocol describes a solution-phase coupling, which can be adapted for fragment condensation where deiodination is a major concern.
Materials:
-
N-protected peptide with a free C-terminus (e.g., Boc-Peptide-OH) (1.0 equiv)
-
C-protected 2-amino-2-(4-iodophenyl)acetic acid ester (e.g., H-I-Phg-OMe) (1.2 equiv)
-
L-Proline (20 mol%)[11]
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)[9]
-
Anhydrous Dioxane
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the Boc-Peptide-OH (1.0 eq.), CuI (0.10 eq.), L-Proline (0.20 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous dioxane via syringe, followed by the H-I-Phg-OMe (1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Preventing dehalogenation of 4-(4-Iodophenyl)-1-butanol during reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584.
- OA Monitor Ireland. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Reddit. (2019).
- Ma, D. (2008). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Synthesis. CHIMIA International Journal for Chemistry, 62(5), 432-436.
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Iodo-3,5-dimethylaniline for Medicinal Chemistry.
- BenchChem. (2025). preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction.
- Reddit. (2024).
- Malinowska, E., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3139.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 11. ojs.chimia.ch [ojs.chimia.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Racemization of 2-Amino-2-(4-iodophenyl)acetic Acid in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing 2-amino-2-(4-iodophenyl)acetic acid during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you mitigate racemization and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 2-amino-2-(4-iodophenyl)acetic acid in SPPS?
A1: Racemization is the conversion of a chiral molecule, like an L-amino acid, into an equal mixture of both its L and D forms.[1][2] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids.[1] The presence of the D-isomer (diastereomer) of 2-amino-2-(4-iodophenyl)acetic acid can significantly alter the peptide's biological function and create challenges in purification.[2] This particular amino acid is a derivative of phenylglycine, and amino acids with aryl side chains are known to be more susceptible to racemization.[3] The phenyl ring can stabilize the anionic intermediate formed during the racemization process, increasing the likelihood of epimerization.[3]
Q2: What is the primary mechanism of racemization for this amino acid during peptide coupling?
A2: The most prevalent mechanism for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][5][6] This occurs when the activated carboxyl group of the N-protected 2-amino-2-(4-iodophenyl)acetic acid undergoes an intramolecular cyclization. The proton on the alpha-carbon of this oxazolone is acidic and can be readily removed by a base present in the reaction mixture.[5][6][7] The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[3][6] A less common pathway is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid.[3][6]
Q3: Which factors in the SPPS workflow have the most significant impact on the racemization of 2-amino-2-(4-iodophenyl)acetic acid?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of activating agent is critical.[3][6]
-
Bases: The strength and steric hindrance of the base used are crucial.[3][6][7]
-
Additives: Additives are often essential, especially with carbodiimide-based coupling reagents.[6][8]
-
Temperature: Higher temperatures can accelerate racemization.[1]
-
Solvent: The polarity of the solvent can play a role in stabilizing intermediates.[3]
Troubleshooting Guide
Problem: High levels of diastereomeric impurities are detected in the final peptide containing 2-amino-2-(4-iodophenyl)acetic acid.
This is a clear indication that significant racemization has occurred during the coupling of this specific residue. Follow this diagnostic workflow to identify the cause and implement corrective measures.
Caption: Diagnostic workflow for troubleshooting racemization.
Preventative Strategies and Optimized Protocols
To proactively minimize the racemization of 2-amino-2-(4-iodophenyl)acetic acid, careful selection of coupling reagents, bases, and additives is paramount.
Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
Coupling Reagent and Base Selection
The combination of the coupling reagent and the base is the most critical factor in controlling racemization. For challenging residues like 2-amino-2-(4-iodophenyl)acetic acid, standard reagents like HBTU or HATU with a strong base like N,N-diisopropylethylamine (DIEA) can lead to significant epimerization.[9][10]
Recommended Combinations:
-
COMU with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP). This combination has proven highly effective in suppressing racemization for phenylglycine derivatives.[9][10]
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a tertiary amine base. DEPBT is well-regarded for its ability to minimize racemization, especially with easily epimerized amino acids.[2][10]
Table 1: Impact of Coupling Reagent and Base on Racemization of Phenylglycine Derivatives
| Coupling Reagent | Base | Racemization (%) | Reference |
| HATU | DIEA | ~10-15 | [9] |
| HBTU | DIEA | ~12-18 | [9] |
| COMU | TMP | <2 | [9][10] |
| DEPBT | DIEA | <5 | [10] |
Note: These are representative values for phenylglycine derivatives and may vary based on specific reaction conditions.
Role of Additives
When using carbodiimide-based coupling reagents such as DIC, the use of additives is essential to suppress racemization.[6][8] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form a more stable active ester, which is less prone to oxazolone formation.[2][6] HOAt and OxymaPure are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[6][11]
Experimental Protocol: Racemization Test for 2-Amino-2-(4-iodophenyl)acetic Acid Coupling
This protocol allows for the quantification of racemization during the coupling of Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid to a model peptide on resin.
Materials:
-
Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid
-
Rink Amide resin pre-loaded with a model dipeptide (e.g., H-Gly-Phe-Resin)
-
Coupling reagents and bases to be tested (e.g., COMU/TMP, HATU/DIEA)
-
DMF (Peptide synthesis grade)
-
Piperidine (20% in DMF)
-
DCM
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system with a chiral column or a standard C18 column for separating diastereomers
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the pre-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation and Coupling (Perform in parallel for each condition to be tested):
-
Condition A (Low-Racemization): In a separate vial, dissolve 3 equivalents of Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid and 3 equivalents of COMU in DMF. Add this solution to the resin, followed immediately by 6 equivalents of TMP.
-
Condition B (Standard): In a separate vial, dissolve 3 equivalents of Fmoc-L-2-amino-2-(4-iodophenyl)acetic acid and 3 equivalents of HATU in DMF. Add 6 equivalents of DIEA and allow to pre-activate for 2 minutes. Add the activated mixture to the resin.
-
-
Reaction: Allow the coupling reactions to proceed for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage: Treat the resin with the TFA cleavage cocktail for 2 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Analysis:
-
Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the samples by RP-HPLC. The desired L-L-L tripeptide and the L-D-L diastereomer should be separable.
-
Confirm the identity of the peaks by mass spectrometry.
-
Calculate the percentage of racemization by integrating the peak areas of the two diastereomers.
-
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly reduce the racemization of 2-amino-2-(4-iodophenyl)acetic acid, leading to the successful synthesis of high-purity peptides for their research and development endeavors.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). GO-Bio. Retrieved March 27, 2026, from [Link]
-
Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2309360120. [Link]
-
Williams, J. P., et al. (2015). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 26(11), 1939–1948. [Link]
-
Al-Blewi, F. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 27, 2026, from [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 241–251. [Link]
-
Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. ResearchGate. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved March 27, 2026, from [Link]
-
Antonov, P. G., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (21), 2244–2245. [Link]
-
Goodman, M., & Stueben, K. C. (1959). Racemization in Peptide Synthesis. Mechanism-specific Models. Journal of the American Chemical Society, 81(15), 3980–3983. [Link]
-
Noda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5378. [Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Bionity. Retrieved March 27, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Carpino, L. A., et al. (2000). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 2(15), 2253–2256. [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved March 27, 2026, from [Link]
-
Yoshiya, T., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 27–34. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 27, 2026, from [Link]
-
Noda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved March 27, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Fields, G. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
Technical Support Center: Optimizing the Solubility of 2-amino-2-(4-iodophenyl)acetic Acid in DMF and DMSO
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-amino-2-(4-iodophenyl)acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when dissolving this compound in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to achieve stable, optimized solutions for your experiments.
Understanding the Molecule: Key Physicochemical Properties
2-amino-2-(4-iodophenyl)acetic acid is an amino acid derivative with a molecular weight of approximately 277.06 g/mol .[1][2][3][4] Its structure, featuring both a hydrophilic amino acid moiety and a lipophilic iodophenyl group, presents a unique solubility profile. The presence of the iodine atom on the phenyl ring can increase lipophilicity, which in turn affects its solubility.[2] Like other amino acids, it can exist as a zwitterion, which influences its solubility in various solvents.
| Property | Value | Source |
| Molecular Formula | C8H8INO2 | [1][2][3][4][5] |
| Molecular Weight | ~277.06 g/mol | [1][2][3][4] |
| XLogP3 | -1.0 | [1] |
| PSA (Polar Surface Area) | 63.3 Ų | [1] |
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter while preparing solutions of 2-amino-2-(4-iodophenyl)acetic acid in DMF and DMSO.
Issue 1: The compound is not dissolving completely at room temperature, even at low concentrations.
Potential Causes:
-
Kinetic vs. Thermodynamic Solubility: You may be observing the kinetic solubility limit, which is often lower than the thermodynamic (true) solubility. The dissolution process may be slow at ambient temperatures.
-
Purity of the Compound: Impurities can sometimes hinder dissolution.
-
Solvent Quality: The presence of water in DMSO or degradation products in DMF can alter their solvent properties.[6][7]
Recommended Actions:
-
Gentle Heating: Increase the temperature of the solution to between 30-40°C.[8][9] This increases the kinetic energy of both the solvent and solute molecules, often overcoming the initial energy barrier for dissolution. Avoid excessive heat to prevent potential degradation.
-
Sonication: Use a bath sonicator to provide mechanical agitation.[8][9][10][11][12] Cavitation bubbles created by sonication can help break down solute aggregates and enhance solvent-solute interactions.
-
Vortexing: For smaller volumes, vigorous vortexing can aid in dissolution.
Issue 2: The compound dissolves initially with heat but precipitates out upon cooling or standing.
Potential Cause:
-
Supersaturation: You have created a supersaturated solution. The concentration of the compound exceeds its thermodynamic solubility at room temperature.
Recommended Actions:
-
Determine the Metastable Zone: Prepare a saturated solution at an elevated temperature and slowly cool it while monitoring for the onset of precipitation. This will help you identify the practical working concentration at your desired storage temperature.
-
Prepare Stock Solutions at a Lower Concentration: While it may require using a larger volume for your experiments, a slightly lower stock concentration can ensure long-term stability.
-
Co-Solvent Approach: If your experimental system allows, the addition of a small amount of a co-solvent can sometimes stabilize the solution. However, this must be carefully validated to ensure it does not interfere with downstream applications.
Issue 3: The solution turns yellow or changes color over time.
Potential Cause:
-
Compound Degradation: The color change may indicate chemical degradation of the 2-amino-2-(4-iodophenyl)acetic acid. This can be influenced by factors such as light, temperature, and the presence of impurities in the solvent.
-
Solvent Degradation: DMF, in particular, can degrade over time to form dimethylamine and formic acid, which can react with your compound.[7]
Recommended Actions:
-
Use High-Purity Solvents: Always use fresh, anhydrous, high-purity grade DMF or DMSO.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Store at Appropriate Temperatures: While heating can aid dissolution, prolonged storage at elevated temperatures should be avoided. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. However, be mindful of potential precipitation upon thawing.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of 2-amino-2-(4-iodophenyl)acetic acid I can expect to achieve in DMF and DMSO?
A: The exact maximum solubility is not widely published and can depend on the specific lot of the compound and the purity of the solvent. As a starting point, it is recommended to perform a solubility test with a small amount of your material. Generally, polar aprotic solvents like DMF and DMSO are good choices for dissolving amino acid derivatives.[12][13][14][15]
Q2: Can I use pH modification to improve the solubility of 2-amino-2-(4-iodophenyl)acetic acid in these organic solvents?
A: Yes, pH adjustment can be a powerful technique. Since this compound is an amino acid, it has both an acidic carboxylic acid group and a basic amino group.
-
Adding a Base: Deprotonating the carboxylic acid group to form a carboxylate salt can significantly increase solubility. A small amount of a non-nucleophilic organic base, like pyridine or triethylamine (TEA), can be effective.[16]
-
Adding an Acid: Protonating the amino group to form an ammonium salt can also enhance solubility. A small amount of a strong acid like trifluoroacetic acid (TFA) can be used.[16]
It is crucial to consider the compatibility of any acid or base with your downstream application.
Q3: Are there any alternative solvents I can consider?
A: If DMF and DMSO are not suitable for your experiment, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) could be explored.[15] However, their compatibility and potential for interference in your assay must be thoroughly evaluated.
Q4: How should I prepare a high-concentration stock solution for long-term storage?
A: For long-term storage, it is best to dissolve the compound in a minimal amount of pure, anhydrous DMSO.[11] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[6] Store these aliquots at -80°C.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
Objective: To determine the approximate solubility of 2-amino-2-(4-iodophenyl)acetic acid in DMF or DMSO.
Materials:
-
2-amino-2-(4-iodophenyl)acetic acid
-
Anhydrous DMF or DMSO
-
Vortex mixer
-
Sonicator bath
-
Heat block or water bath
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 5 mg) into a clean, dry vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If solid material remains, gently warm the solution to 30-40°C for 5-10 minutes with intermittent vortexing.
-
If the compound dissolves completely, add another known amount of the compound and repeat steps 3-5 until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of solvent.
Protocol 2: pH-Modified Dissolution
Objective: To enhance the solubility of 2-amino-2-(4-iodophenyl)acetic acid using an acid or base.
Materials:
-
2-amino-2-(4-iodophenyl)acetic acid
-
Anhydrous DMF or DMSO
-
Trifluoroacetic acid (TFA) or Pyridine
-
Vortex mixer
Procedure:
-
Suspend the compound in the desired volume of DMF or DMSO.
-
For acidic dissolution: Add TFA dropwise (e.g., 1-5% of the total volume) while vortexing. Observe for dissolution.
-
For basic dissolution: Add pyridine dropwise (e.g., 1-5% of the total volume) while vortexing. Observe for dissolution.[16]
-
Continue adding the modifier in small increments until the compound is fully dissolved. Note the final concentration of the modifier.
Caution: Ensure the chosen acid or base is compatible with your experimental system.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving 2-amino-2-(4-iodophenyl)acetic acid.
References
-
An effective organic solvent system for the dissolution of amino acids. PubMed. Available at: [Link]
-
2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]
-
(R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2. PubChem. Available at: [Link]
-
Peptide Solubilization. JPT. Available at: [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. innovagen. Available at: [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available at: [Link]
-
How to dissolve free amino acids? ResearchGate. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]
-
What solvents are DMSO/DMF miscible with? Reddit. Available at: [Link]
-
Why the peptide is not soluble in DMSO? ResearchGate. Available at: [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
- 1. (R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2 | CID 7046873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. evitachem.com [evitachem.com]
- 5. nextsds.com [nextsds.com]
- 6. ziath.com [ziath.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Peptide solubility - Bachem [bachem.com]
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- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 16. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing side reactions in cross-coupling of 2-amino-2-(4-iodophenyl)acetic acid
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-amino-2-(4-iodophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve common experimental hurdles, thereby minimizing side reactions and maximizing yield and purity.
The unique structure of 2-amino-2-(4-iodophenyl)acetic acid presents a trifecta of challenges for transition-metal-catalyzed cross-coupling: the presence of a primary amine, a carboxylic acid, and a stereocenter alpha to both. These functional groups can interact with the catalyst, base, or other reagents, leading to a variety of undesired side reactions. This guide provides a structured approach to troubleshooting these issues.
The Challenge: A Multifunctional Substrate
The primary difficulty in using 2-amino-2-(4-iodophenyl)acetic acid arises from the potential for its functional groups to interfere with the palladium catalytic cycle. Understanding these potential failure modes is the first step toward designing a robust reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the cross-coupling of 2-amino-2-(4-iodophenyl)acetic acid.
Q1: My reaction has stalled. I see mostly unreacted starting material and some dehalogenated product. What's going on?
A1: This is a classic symptom of catalyst deactivation or inhibition. The free amino and carboxyl groups on your substrate are prime suspects for interfering with the palladium catalyst.
Causality & Explanation:
-
Catalyst Poisoning/Chelation: The primary amine (NH2) and carboxyl (COOH) groups are Lewis basic and can coordinate strongly to the palladium center.[1] This can form stable, inactive palladacycles, effectively removing the catalyst from the active cycle. Nitrogen and sulfur-containing functional groups are well-known poisons for palladium catalysts.[1][2]
-
Inadequate Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[3][4] Insufficient degassing of solvents or a poor inert atmosphere can lead to rapid oxidation and deactivation of the catalyst.[3][4]
-
Hydrodehalogenation: The formation of the dehalogenated side product, phenylglycine, often occurs when the catalytic cycle is disrupted after the oxidative addition step. Instead of transmetalation, competing pathways like reaction with trace water, base, or solvent can lead to the protonolysis of the Ar-Pd(II)-I intermediate.
Troubleshooting Steps:
-
Protecting Groups (Most Robust Solution): The most effective way to prevent catalyst interaction is to temporarily mask the interfering functional groups.
-
N-Protection: Protect the amine with a Boc (tert-butyloxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl) group. Boc is generally stable to the basic conditions of many cross-coupling reactions and is removed with acid.
-
O-Protection: Protect the carboxylic acid as a methyl or ethyl ester. This prevents its reaction with the base and coordination to the catalyst.
-
-
Ligand Selection: If proceeding without protecting groups, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by sterically shielding the metal center and promoting the desired reductive elimination step over side reactions.[3]
-
Rigorous Inert Conditions: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with argon or nitrogen for an extended period.[3][5] Maintain a positive pressure of inert gas throughout the reaction.
Q2: My main side product is the homocoupling of my starting material (formation of a biphenyl diamino diacid). How can I prevent this?
A2: Homocoupling, also known as Glaser coupling in the context of alkynes, is a common side reaction, particularly in Suzuki and Sonogashira couplings.[5]
Causality & Explanation:
-
Oxygen-Mediated Coupling: The presence of oxygen is a major contributor to the homocoupling of organoboron reagents in Suzuki couplings.[4]
-
Copper-Mediated Alkyne Dimerization (Sonogashira): In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne partner.[5]
-
Base and Temperature: In some cases, high temperatures and certain bases can promote the decomposition of the organometallic intermediates, leading to homocoupling.
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your reaction setup is scrupulously free of oxygen.
-
Reduce Copper Loading (Sonogashira): If performing a Sonogashira coupling, minimize the amount of Cu(I) co-catalyst or switch to a "copper-free" protocol. Many modern methods use specific ligands that obviate the need for copper.[5]
-
Optimize Base and Temperature: Screen different bases. For Suzuki couplings, weaker bases like carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4) can sometimes reduce homocoupling compared to stronger hydroxide bases. Avoid unnecessarily high temperatures.[3]
Q3: I'm getting my desired product, but it's completely or partially racemic. How do I preserve the stereochemistry?
A3: The proton on the alpha-carbon of your amino acid is susceptible to abstraction by the base in the reaction, which leads to racemization.
Causality & Explanation: The α-proton is positioned between two electron-withdrawing groups (the phenyl ring and the carboxylate/ester), making it relatively acidic. A strong base can deprotonate this position, forming a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.
Troubleshooting Steps:
-
Choice of Base: This is the most critical factor. Avoid strong, non-hindered bases.
-
Recommended: Use weaker inorganic bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4).[6] For some applications, sterically hindered organic bases like 2,4,6-trimethylpyridine may also be effective at minimizing racemization.[6]
-
Avoid: Strong alkoxide bases (e.g., NaOtBu) or strong, non-hindered amine bases (e.g., DBU, DIPEA) are more likely to cause epimerization.[6]
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of racemization.[6]
-
N-Protection: Protecting the amine, for example with an Fmoc or Cbz group, can sometimes reduce the acidity of the α-proton and help mitigate racemization, although base selection remains paramount.
Protecting Group Strategies
For a substrate this complex, a robust protecting group strategy is often the most efficient path to a clean, high-yielding reaction. The choice of protecting group depends on the specific cross-coupling reaction planned and the desired subsequent deprotection conditions.
| Protecting Group | Target | Stability Notes | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Amine | Stable to most basic/nucleophilic conditions.[7] | Strong Acid (e.g., TFA, HCl in Dioxane) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Stable to acidic conditions. | Mild Base (e.g., Piperidine in DMF)[7] |
| Cbz (Carboxybenzyl) | Amine | Generally stable to acid and base. | Hydrogenolysis (H₂, Pd/C) |
| Me/Et Ester | Carboxylic Acid | Stable to mildly acidic/basic conditions. | Saponification (e.g., LiOH, NaOH) or Strong Acid |
| t-Bu Ester | Carboxylic Acid | Stable to basic conditions and hydrogenolysis. | Strong Acid (e.g., TFA) |
Recommended Strategy: For many standard cross-coupling reactions (Suzuki, Heck, Sonogashira) that use basic conditions, the combination of an N-Boc protected amine and a methyl or ethyl ester protected carboxylic acid is a reliable starting point. This combination ensures that both problematic functional groups are masked during the critical C-C bond formation.
Sample Experimental Protocol: Suzuki-Miyaura Coupling (Protected Substrate)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of N-Boc-2-(4-iodophenyl)glycine methyl ester.
Reaction Scheme: Boc-NH-CH(Ph-I)-COOMe + Ar-B(OH)₂ → Boc-NH-CH(Ph-Ar)-COOMe
Materials:
-
N-Boc-2-(4-iodophenyl)glycine methyl ester (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add N-Boc-2-(4-iodophenyl)glycine methyl ester, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Reaction Monitoring: The disappearance of the aryl iodide starting material can be easily tracked.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The retention of the Boc and methyl ester protecting groups should be confirmed.
References
- Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis. Benchchem.
- Troubleshooting guide for Sonogashira coupling failures. Benchchem.
- Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzo
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Bypassing the Limitations of Directed C–H Functionaliz
- Amino Acid-Protecting Groups. Chemical Reviews.
- Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol. Benchchem.
- Preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction. Benchchem.
Sources
Technical Support Center: Optimizing HPLC Separation of 2-amino-2-(4-iodophenyl)acetic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 2-amino-2-(4-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and optimization. We will explore the causality behind experimental choices, offering a framework for logical troubleshooting and robust method design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning a successful enantioselective HPLC method for 2-amino-2-(4-iodophenyl)acetic acid.
Q1: What are the primary strategies for separating 2-amino-2-(4-iodophenyl)acetic acid enantiomers by HPLC?
There are two primary strategies:
-
Direct Chiral Separation: This is the most common and preferred approach. It involves using a Chiral Stationary Phase (CSP) that can directly distinguish between the two enantiomers. The separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. This method is advantageous due to its simplicity, as it requires no sample modification.[1]
-
Indirect Chiral Separation: This method involves a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[2][3] These newly formed diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[4][5] This approach is useful if a suitable CSP is not available or if enhanced detection sensitivity is required, as many derivatizing agents are highly UV-active or fluorescent.[3][6][7]
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for an underivatized amino acid like 2-amino-2-(4-iodophenyl)acetic acid?
For polar, zwitterionic molecules like amino acids, several classes of CSPs have proven highly effective:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally versatile for underivatized amino acids.[8] They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar compounds. The Astec CHIROBIOTIC T is a well-documented example that successfully resolves numerous underivatized amino acids.
-
Crown Ether CSPs: These phases are specifically designed for the separation of primary amines, including amino acids.[9] Chiral recognition is achieved through the complexation of the protonated primary amino group within the crown ether cavity.[10] These columns typically require an acidic mobile phase (pH < 2) to ensure the analyte's amino group is fully protonated.[10]
-
Chiral Ligand-Exchange (CLE) CSPs: This technique involves a CSP coated with a chiral ligand (often an amino acid like L-proline or L-hydroxyproline) and a mobile phase containing a metal salt, typically copper(II) sulfate.[11][12] The enantiomers form diastereomeric ternary complexes with the chiral ligand and the copper ion, which are resolved.[13] This method is highly sensitive to temperature and mobile phase composition.[11][13]
Q3: What are typical starting conditions for method development?
Method development should begin with a screening of different CSPs and mobile phases. The following table provides recommended starting points for the most promising column types.
| CSP Type | Column Example | Mobile Phase System | Key Optimization Parameters |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Polar Ionic Mode: Methanol with 0.1% Acetic Acid & 0.1% Triethylamine (TEA) Reversed-Phase: Water/Methanol or Water/Acetonitrile with 0.1% Formic or Acetic Acid | Organic modifier type and percentage, acid/base additive concentration |
| Crown Ether | ChiroSil® or Crownpak® CR(+) | Perchloric Acid (pH 1.0 to 2.0) in Water. Methanol can be added as an organic modifier. | Mobile phase pH is critical.[10] Temperature can be lowered to sub-ambient levels to increase resolution.[10] |
| Chiral Ligand-Exchange | Chiralpak® WH or WE | 0.5 - 2.0 mM Copper(II) Sulfate in Water. Methanol can be used as an organic modifier.[11] | Copper sulfate concentration, organic modifier percentage, temperature.[11] |
Q4: Do I need to derivatize my sample? What are the pros and cons?
Derivatization is generally not the first choice but serves as a powerful alternative.
-
Pros:
-
Allows separation on common, less expensive achiral columns (e.g., C18).[4]
-
Can significantly increase detection sensitivity and selectivity, especially when using a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or o-phthalaldehyde (OPA).[7][14]
-
Overcomes poor solubility in mobile phases compatible with some CSPs.
-
-
Cons:
-
Adds an extra, time-consuming step to sample preparation.
-
Introduces potential for side reactions, impurities, or incomplete reactions.
-
The derivatizing agent itself must be enantiomerically pure to avoid generating multiple diastereomeric pairs.
-
Q5: What is the most suitable detection method?
Given the structure of 2-amino-2-(4-iodophenyl)acetic acid, which contains a phenyl ring, UV detection is the most straightforward method. The aromatic ring will provide a chromophore. A low wavelength, such as 220 nm or 230 nm , is a good starting point to capture the absorbance from both the phenyl and carboxylic acid groups.[15] If an indirect method is used, the detection wavelength should be optimized for the resulting derivative, which is often much higher (e.g., 340 nm for OPA derivatives).[6]
Troubleshooting Guide
Encountering issues during chiral method development is common. This guide provides a systematic approach to diagnosing and resolving the most frequent problems.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. actanaturae.ru [actanaturae.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scas.co.jp [scas.co.jp]
- 13. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Coupling 2-Amino-2-(4-iodophenyl)acetic Acid
Welcome to the technical support center for navigating the challenges associated with the peptide coupling of 2-amino-2-(4-iodophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when incorporating this sterically hindered, racemization-prone amino acid into their synthetic workflows. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and in-depth explanations to help you achieve optimal yields and stereochemical purity.
The Core Challenge: A Duality of Hindrance and Racemization
2-amino-2-(4-iodophenyl)acetic acid, a derivative of phenylglycine, presents a significant synthetic challenge due to two primary factors:
-
Steric Hindrance: As an α,α-disubstituted amino acid, the bulky 4-iodophenyl group physically obstructs the carboxyl center. This slows down the rate of both the activation step (formation of the active ester) and the subsequent nucleophilic attack by the incoming amine, often leading to low or incomplete conversions with standard coupling protocols.[1][2][3]
-
Proneness to Racemization: The α-proton (the hydrogen on the chiral carbon) is benzylic, making it significantly more acidic than its aliphatic counterparts. During the activation of the carboxyl group, the bases typically used in coupling reactions can easily abstract this proton. This leads to the formation of a planar enolate intermediate, which results in a loss of stereochemical integrity (racemization or epimerization).[4]
This guide provides robust strategies to overcome both of these hurdles simultaneously.
Frequently Asked Questions (FAQs)
Q1: Why are my standard coupling reagents (like HBTU/DIPEA) giving low yields and significant racemization with this amino acid?
A1: The combination of HBTU and a strong, non-hindered base like diisopropylethylamine (DIPEA) is often insufficient for highly hindered couplings and exacerbates racemization.[4] The steric bulk of the 4-iodophenyl group slows the desired coupling reaction, giving the base more time to abstract the acidic α-proton. DIPEA, being relatively small and strong, is particularly efficient at causing this unwanted side reaction. To succeed, you need a coupling reagent with higher reactivity and a base that is too bulky to easily access the α-proton.[4][5]
Q2: What are the most effective classes of coupling reagents for sterically demanding amino acids?
A2: For difficult couplings, you should prioritize reagents that generate highly reactive activated species. The most effective are modern uronium/aminium or phosphonium salts, particularly those based on 7-aza-1-hydroxybenzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[6]
-
HATU, HCTU, and PyAOP: These reagents form highly reactive OAt (or O-6-ClBt) esters, which are more reactive than the OBt esters generated by HBTU or PyBOP. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, further accelerating the coupling reaction.[5][6]
-
COMU: This Oxyma-based reagent is an excellent choice, demonstrating high reactivity, often superior to HATU for hindered couplings, while also helping to suppress racemization.[4][6]
Q3: How can I effectively minimize or eliminate racemization during the coupling step?
A3: Minimizing racemization is primarily controlled by your choice of base and, to a lesser extent, the coupling reagent and reaction conditions.
-
Use a Sterically Hindered Base: This is the most critical factor. Swap out DIPEA or Triethylamine (TEA) for a bulky, weaker base like 2,4,6-trimethylpyridine (TMP, or collidine) or 2,6-dimethylpyridine (DMP).[4] Their steric bulk makes it difficult for them to abstract the α-proton, while still being basic enough to facilitate the coupling reaction.
-
Choose Racemization-Suppressing Reagents: Reagents like COMU and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are specifically designed to reduce epimerization with sensitive amino acids like arylglycines.[4]
-
Control Reaction Time and Temperature: Avoid prolonged pre-activation times and elevated temperatures, as both can increase the opportunity for racemization.[4][7] Conduct couplings at room temperature or below if possible.
Q4: Are there any special considerations for the 4-iodophenyl group itself?
A4: Under standard peptide coupling conditions, the iodo-phenyl group is robust and chemically inert. Its primary role in this context is contributing to steric bulk. However, its presence offers a significant advantage for post-synthesis modification. The iodine atom serves as a versatile handle for bioorthogonal reactions, such as Suzuki or Sonogashira cross-coupling, allowing for the introduction of diverse functionalities onto the peptide scaffold after synthesis is complete.[8]
Troubleshooting Guide
This section addresses common experimental failures and provides a logical path to a solution.
Problem 1: Low or No Product Yield
Your reaction stalls, and you recover mostly unreacted starting materials.
| Probable Cause | Recommended Solution(s) |
| Insufficient Reagent Reactivity | Your current coupling reagent (e.g., DCC, HBTU) is not powerful enough to overcome the steric hindrance. Upgrade your reagent. Switch to a high-reactivity coupling agent known to be effective for hindered systems. See the comparison table below. Primary Recommendation: COMU or HATU.[6] |
| Incomplete Activation / Slow Kinetics | The reaction is too slow under your current conditions. Increase reagent equivalents. Use a slight excess (1.5-2.0 eq) of the amino acid and coupling reagent. If using a phosphonium reagent like PyBOP, a larger excess can be used to drive slow reactions to completion as it does not cause chain termination.[6][7] Consider temperature. Gently warming the reaction to 40-50°C can sometimes help, but this must be balanced against the increased risk of racemization. Monitor carefully. |
| Hydrolysis of Activated Species | Trace amounts of water in your solvent (e.g., DMF) are hydrolyzing the highly reactive activated ester before it can couple. Ensure anhydrous conditions. Use high-purity, anhydrous solvents. Store solvents over molecular sieves. |
Problem 2: Significant Racemization Detected
Your product is formed, but HPLC or chiral analysis shows a mixture of diastereomers or enantiomers.
| Probable Cause | Recommended Solution(s) |
| Inappropriate Base | This is the most common cause. A strong, non-hindered base like DIPEA is abstracting the acidic α-proton. Change your base immediately. Switch to a sterically hindered, weaker base. Primary Recommendation: 2,4,6-trimethylpyridine (TMP/collidine).[4] |
| Over-activation or Extended Reaction Time | The longer the activated carboxylic acid is exposed to the base before coupling, the higher the chance of racemization. Minimize pre-activation. Add the base to the reaction mixture last, or simultaneously with the coupling reagent.[7] Do not let reactions run unnecessarily long. Monitor for completion using a qualitative test like the Kaiser test and work up promptly. |
| Sub-optimal Coupling Reagent | Some reagents are inherently more prone to causing racemization than others. Switch to a racemization-suppressing reagent. Primary Recommendation: COMU or DEPBT.[4] |
Problem 3: Guanidinylation Side Product Observed
Mass spectrometry reveals a side product corresponding to the addition of a dimethylguanidinium group to your N-terminal amine.
| Probable Cause | Recommended Solution(s) |
| Use of Uronium/Aminium Reagents | This side reaction is specific to uronium/aminium salts (HBTU, HATU, HCTU) when used in excess or during very slow couplings with hindered amines.[6] The activated reagent can react with the free amine of the growing peptide chain, terminating it. |
Data & Visualizations
Decision Workflow for Coupling Strategy
This flowchart provides a logical path for selecting an appropriate coupling protocol.
Caption: Decision tree for troubleshooting coupling reactions.
Mechanism of Base-Catalyzed Racemization
Caption: Pathway for racemization via a planar enolate.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Full Name | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Oxyma | Very High | Excellent for hindered couplings; low racemization; soluble byproducts.[4][6] | Higher cost. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/HOAt | Very High | Highly efficient due to HOAt leaving group; well-established for difficult sequences.[5][6] | Can cause guanidinylation if used in excess; higher cost.[6] |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | High | Does not cause guanidinylation; can be used in excess to drive reactions; good for cyclization.[6][7] | Generally less reactive than HATU or COMU. |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium | Moderate | Specifically known for its excellent suppression of racemization, especially with arylglycines.[4] | Lower overall reactivity than uronium/aminium salts. |
Recommended Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) and assume standard procedures for resin swelling, washing, and Fmoc deprotection.
Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU/TMP
This protocol is the primary recommendation for achieving high yields with minimal epimerization.[4]
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-2-amino-2-(4-iodophenyl)acetic acid (3.0 eq)
-
COMU (3.0 eq)
-
2,4,6-trimethylpyridine (TMP) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (confirmed by a positive Kaiser test) and the resin is well-swollen in anhydrous DMF.
-
Activation Solution: In a separate, dry reaction vessel, dissolve Fmoc-2-amino-2-(4-iodophenyl)acetic acid (3.0 eq) and COMU (3.0 eq) in a minimal volume of anhydrous DMF. Briefly agitate to ensure complete dissolution.
-
Coupling Reaction: a. Add the activation solution from step 2 to the vessel containing the peptide-resin. b. Immediately add the 2,4,6-trimethylpyridine (6.0 eq) to the reaction slurry.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is to account for steric hindrance. Monitor the reaction progress using a qualitative method (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solvent and thoroughly wash the resin with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Alternative Phosphonium-Based Coupling with PyBOP
This protocol is an excellent alternative, particularly if guanidinylation side products are a concern or if COMU is unavailable.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-2-amino-2-(4-iodophenyl)acetic acid (2.0 eq)
-
PyBOP (2.0 eq)
-
2,4,6-trimethylpyridine (TMP) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Coupling Slurry: a. To the vessel containing the swollen, deprotected peptide-resin, add a solution of Fmoc-2-amino-2-(4-iodophenyl)acetic acid (2.0 eq) in DMF. b. Add a solution of PyBOP (2.0 eq) in DMF. c. Add the 2,4,6-trimethylpyridine (4.0 eq) to initiate the coupling.
-
Reaction and Monitoring: Agitate the mixture at room temperature for 3-6 hours. Due to the slightly lower reactivity of PyBOP compared to COMU, a longer reaction time may be necessary. Monitor for completion with a Kaiser test.
-
Washing: Once complete, drain and wash the resin as described in Protocol 1.
-
Proceed: The resin is ready for the next synthesis step.
References
- Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Ugi, I., et al. (2025). N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides. RSC Publishing.
-
Aapptec Peptides. Coupling Reagents. [Link]
- Reddit r/Chempros. (2021).
- Li, B., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Li, B., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (Secondary Source)
- Li, B., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (Tertiary Source)
- No-Name, A., et al. (Year).
- Zhang, J., et al. (2016).
- U.S. Patent. (2003). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- Yamamoto, H., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Miller, S. J., et al. (2008). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society.
- Dömling, A., et al. (Year). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
- Banfi, L., et al. (2004). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry.
- Roy, R., et al. (2026). Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. PMC.
- Taillefer, M., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry.
- O'Brien, A. G., et al. (Year).
- Lipshutz, B. H., et al. (Year). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- AAPPTec.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Albericio, F., et al. (2019). Amino Acid-Protecting Groups.
- Raines, R. T., et al. (Year). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Amino-2-(4-iodophenyl)acetic Acid
Welcome to the technical support center for the purification of crude 2-amino-2-(4-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important non-natural amino acid.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude 2-amino-2-(4-iodophenyl)acetic acid. What are the potential causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a frequent issue stemming from several factors. The primary goal of recrystallization is to dissolve the crude product in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solvent. However, incorrect solvent choice or procedural missteps can lead to poor yields.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.
-
Solution: Conduct small-scale solvent screening experiments. Test a range of solvents with varying polarities. For amino acids, mixtures of water with a miscible organic solvent (e.g., ethanol, isopropanol) are often effective. The goal is to find a solvent system where the solubility of 2-amino-2-(4-iodophenyl)acetic acid shows a steep temperature dependence.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not supersaturated upon cooling, preventing or minimizing crystallization.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are close to the saturation point at the boiling temperature of the solvent.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further induce crystallization by placing the flask in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter funnel, leading to loss.
-
Solution: Use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.
-
Issue 2: Persistent Impurities Detected by HPLC After Purification
Question: After performing what I thought was a successful purification, my HPLC analysis still shows significant impurities. What are these impurities likely to be, and what purification method is best to remove them?
Answer: The nature of persistent impurities is highly dependent on the synthetic route used to prepare the 2-amino-2-(4-iodophenyl)acetic acid. Common synthetic methods, such as the Strecker synthesis, can introduce specific side products.
Common Impurities and Recommended Purification Strategies:
| Impurity Type | Likely Origin | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization or Acid-Base Extraction |
| Diastereomers | Non-stereospecific synthesis | Chiral Chromatography or Diastereomeric Salt Recrystallization |
| Deletion or Insertion Peptides (if used in SPPS) | Incomplete coupling or deprotection during Solid-Phase Peptide Synthesis (SPPS) | Reversed-Phase HPLC (RP-HPLC) |
| Oxidation Products | Exposure to air or oxidizing agents | Recrystallization or Chromatography |
In-depth Purification Protocols:
-
Acid-Base Extraction: This technique is highly effective for separating acidic or basic compounds from neutral impurities.[2][3] Since 2-amino-2-(4-iodophenyl)acetic acid is an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amino acid will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid (around pH 6) using a base (e.g., 1M NaOH).[1] The amino acid will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry.
-
-
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying amino acids based on their charge.[4][5][6][7]
-
Principle: The amino acid is loaded onto a column containing a charged stationary phase. By changing the pH or salt concentration of the mobile phase, the net charge of the amino acid is altered, allowing for its elution and separation from impurities with different charge characteristics.[7]
-
Issue 3: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my crude product, it separates as an oil instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute is highly soluble in the hot solvent and, upon cooling, the solution becomes supersaturated to a point where the solute's solubility is lower than the melting point of its pure form. This is often exacerbated by the presence of impurities.
Troubleshooting Strategies:
-
Lower the Initial Temperature: Dissolve the crude product in the solvent at a temperature below the solvent's boiling point.
-
Change the Solvent System: Add a co-solvent (an "anti-solvent") in which the product is less soluble. This should be done slowly to the hot solution until turbidity is observed, then a small amount of the primary solvent is added to redissolve the oil. Slow cooling should then promote crystallization.
-
Seed the Solution: Add a small crystal of the pure product to the cooled solution to induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of 2-amino-2-(4-iodophenyl)acetic acid.
Q1: What is the first purification method I should try for my crude 2-amino-2-(4-iodophenyl)acetic acid?
A1: For a first attempt at purification, recrystallization is often the most straightforward and cost-effective method. It is particularly effective at removing significant amounts of impurities. If recrystallization fails to yield a product of sufficient purity, a more sophisticated technique like acid-base extraction or column chromatography should be considered.
Q2: How do I choose the right chromatography technique for my needs?
A2: The choice of chromatography depends on the nature of the impurities and the scale of the purification.
-
For removing impurities with different polarities: Silica gel column chromatography is a good choice.[4]
-
For separating charged impurities: Ion-exchange chromatography (IEX) is highly effective for amino acids.[6][7]
-
For high-purity applications and separation of closely related impurities: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard, especially for peptide synthesis applications.[8][9]
Q3: Can I use Solid-Phase Extraction (SPE) for purification?
A3: Yes, Solid-Phase Extraction (SPE) can be a rapid and efficient method for purifying small to medium quantities of synthetic peptides and amino acids.[10][11] It works on similar principles to HPLC but is generally used for sample cleanup and fractionation rather than high-resolution separation. It can be an excellent intermediate step before a final purification by RP-HPLC.
Q4: What are the key considerations for scaling up the purification process?
A4: Scaling up a purification process requires careful re-optimization.
-
Recrystallization: Heat and mass transfer become more critical at larger scales. Ensure efficient stirring and controlled cooling rates to maintain consistent crystal form and purity.[1]
-
Chromatography: The column dimensions, flow rates, and gradient profiles need to be scaled appropriately to maintain separation efficiency. The cost of the stationary phase can also become a significant factor.
III. Visualizing the Purification Workflow
To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
IV. References
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbent Technologies.
-
Amino acid purification techniques. (2017, July 20). SlideShare.
-
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2021, July 29). Frontiers in Environmental Science.
-
Separation and Purification of Amino Acids. (2021, January 1). ResearchGate.
-
Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
-
Acid–base extraction. (2023, November 29). In Wikipedia.
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
-
Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation.
-
Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987, April 28). Google Patents.
-
Is it possible to extract amino acids from water using extraction? (2023, September 15). ResearchGate.
-
Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into Peptide Scaffolds. (n.d.). BenchChem.
-
(R)-2-Amino-2-(4-iodophenyl)acetic acid. (n.d.). PubChem.
-
Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide. (n.d.). BenchChem.
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide Group.
-
Fast and efficient purification of synthetic peptides by solid-phase extraction. (2002, January 1). ResearchGate.
-
Investigation of Impurities in Peptide Pools. (2025, February 2). Molecules.
-
Related impurities in peptide medicines. (2014, December 15). Journal of Pharmaceutical and Biomedical Analysis.
-
Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18). Boc Sciences.
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (2021, March 19). Waters Corporation.
-
Impurity profile of amino acids? (2021, June 11). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Amino acid purification techniques | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. polypeptide.com [polypeptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
2-amino-2-(4-iodophenyl)acetic acid vs 4-bromophenylglycine in cross-coupling reactions
As a Senior Application Scientist specializing in the late-stage functionalization of peptide therapeutics, I frequently consult on the integration of unnatural amino acids into complex molecular architectures. Phenylglycine derivatives are highly prized in medicinal chemistry for introducing structural diversity and rigidifying peptide backbones[1].
When planning transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), researchers often default to aryl iodides over aryl bromides, assuming universally superior reactivity. However, when comparing 2-amino-2-(4-iodophenyl)acetic acid (4-iodophenylglycine) and 4-bromophenylglycine , their behavior dictates entirely divergent synthetic strategies. This guide objectively compares their performance, detailing the mechanistic causality behind experimental choices to ensure robust, scalable, and stereochemically pure syntheses.
Mechanistic Causality: The Halide Effect in Phenylglycine Scaffolds
A critical consideration in phenylglycine chemistry is the high acidity of the α-proton (flanked by an aryl ring and a carbonyl group), which makes these scaffolds highly susceptible to base-catalyzed racemization at elevated temperatures. Therefore, achieving cross-coupling at the lowest possible temperature is a stereochemical imperative.
The Case for 4-Iodophenylglycine: Rapid Oxidative Addition
The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than the C–Br bond (~81 kcal/mol). Consequently, 2-amino-2-(4-iodophenyl)acetic acid undergoes oxidative addition to Pd(0) much faster, allowing reactions to proceed at mild temperatures (25°C–50°C) that preserve the α-chiral center[1].
The "Iodide Inhibition" Paradox
However, the catalytic cycle does not end at oxidative addition. During transmetalation or nucleophilic attack, the liberated iodide anion can act as a potent catalyst poison. Iodide binds strongly to Pd(II) complexes, forming stable, off-cycle bridging dimers that stall the reaction[2]. Furthermore, classical catalyst systems like Pd(PPh3)4 exhibit unexpectedly poor turnover with aryl iodides at lower temperatures due to the thermodynamic stability of trans-[Pd(PPh3)2(Ar)(I)] intermediates.
The Case for 4-Bromophenylglycine: Halide Tolerance
Conversely, 4-bromophenylglycine requires more forcing conditions (or highly specialized ligands) for oxidative addition but does not suffer from severe halide-induced product inhibition[2]. Bromides are also highly effective in earth-abundant Nickel-catalyzed cross-electrophile couplings, offering a cost-effective alternative to Palladium[3].
Comparative Performance Data
The following table summarizes the quantitative and operational differences between the two substrates to guide your synthetic planning.
| Parameter | 2-Amino-2-(4-iodophenyl)acetic acid | 4-Bromophenylglycine |
| Bond Dissociation Energy | ~65 kcal/mol (C–I) | ~81 kcal/mol (C–Br) |
| Oxidative Addition Rate | Very Fast | Moderate to Slow |
| Typical Operating Temp. | 25°C – 60°C (Preserves chirality) | 80°C – 110°C (Racemization risk) |
| Primary Catalytic Risk | Iodide-induced catalyst poisoning[2] | Sluggish initiation; Protodehalogenation |
| Optimal Ligand Class | dppf, P(t-Bu)3 | RuPhos, XPhos, NHC ligands[2] |
| Solvent Dependency | High (Requires I⁻ precipitation)[4] | Low (Tolerates highly solvating ethers) |
Logical Workflow & Decision Matrix
Caption: Logical workflow comparing iodo- and bromo-phenylglycine derivatives in cross-coupling.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent and condition choice is grounded in the mechanistic causality discussed above.
Protocol A: Mild Suzuki-Miyaura Coupling of 4-Iodophenylglycine
Objective: Achieve high-yield C-C coupling while preventing both iodide inhibition and α-center racemization.
Materials:
-
N-Boc-2-amino-2-(4-iodophenyl)acetic acid methyl ester (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2 (0.02 equiv)
-
K2CO3 (3.0 equiv)
-
Solvent: Toluene / H2O (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Preparation: Degas the Toluene/ H2O mixture by sparging with argon for 20 minutes.
-
Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid. The choice of Toluene is critical; because iodide salts (like KI) are sparingly soluble in toluene, the liberated iodide partitions into the aqueous phase or precipitates, preventing it from binding to and poisoning the Pd center[4].
-
-
Reaction Assembly: Charge a Schlenk flask with the iodo-substrate, arylboronic acid, Pd(dppf)Cl2 , and K2CO3 .
-
Initiation: Add the degassed solvent mixture. Stir vigorously at 50°C for 6 hours.
-
Causality: The weak C–I bond allows this reaction to proceed at 50°C, which is low enough to completely suppress base-catalyzed racemization of the phenylglycine derivative.
-
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination of 4-Bromophenylglycine
Objective: Overcome the high activation barrier of the C–Br bond without stalling the catalytic cycle.
Materials:
-
N-Boc-4-bromophenylglycine methyl ester (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 and RuPhos in anhydrous 1,4-Dioxane. Stir for 15 minutes to ensure full ligand exchange.
-
Causality: RuPhos is a highly electron-rich, sterically demanding biarylphosphine. It is specifically required to force the difficult oxidative addition into the strong C–Br bond and promote subsequent reductive elimination[2].
-
-
Reaction Assembly: Add the bromo-substrate, amine, and Cs2CO3 to the active catalyst solution.
-
Causality: Because bromide does not severely poison the catalyst like iodide does, a highly solvating, homogeneous ethereal solvent like Dioxane can be used without needing a biphasic system to sequester the halide[2].
-
-
Initiation: Seal the vessel and heat to 90°C for 12 hours. (Note: Monitor enantiomeric excess (ee) carefully, as 90°C poses a moderate risk for racemization).
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via reverse-phase HPLC.
Strategic Selection Guide
-
Choose 2-amino-2-(4-iodophenyl)acetic acid when your final product requires strict stereochemical fidelity (>99% ee). The ability to run reactions at room temperature or 50°C outweighs the inconvenience of engineering biphasic solvent systems to manage iodide inhibition.
-
Choose 4-bromophenylglycine when scaling up manufacturing routes where biphasic reactions are undesirable, or when utilizing Nickel-catalyzed cross-electrophile couplings[3]. Ensure your ligand system (e.g., RuPhos) is robust enough to handle the higher activation energy required.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-amino-2-(4-iodophenyl)acetic Acid Peptide Incorporation
Introduction: The Critical Role of Unambiguous Validation
The site-specific incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Introducing residues like 2-amino-2-(4-iodophenyl)acetic acid offers a powerful strategy to modulate the biological activity, enhance proteolytic stability, and introduce unique chemical handles for bioconjugation.[1][2] However, the successful synthesis of such modified peptides is only the first step. The true challenge—and the prerequisite for any meaningful downstream application—lies in the rigorous and unambiguous validation of the final product. We must confirm not only that the ncAA has been incorporated but that it resides at the intended position within the peptide sequence.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing unparalleled precision in mass determination and sequence elucidation.[3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of primary mass spectrometry workflows for validating peptides containing 2-amino-2-(4-iodophenyl)acetic acid. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.
Part 1: A Comparative Analysis of Mass Spectrometry Platforms
The two most powerful and widely adopted MS techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS).[4][5] While both can confirm the molecular weight of a peptide, their core strengths and the information they provide are fundamentally different and complementary.
A. MALDI-TOF MS: The High-Throughput Screener for Intact Mass
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is exceptionally well-suited for the rapid analysis of intact biomolecules.[6][7] In this method, the peptide sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn transfers charge to the peptide molecules, launching them into the time-of-flight (TOF) mass analyzer where they are separated based on their mass-to-charge ratio (m/z).
-
Core Strength & Causality: The primary advantage of MALDI-TOF is its ability to provide a highly accurate molecular weight of the intact peptide with remarkable speed and sensitivity. For a peptide containing 2-amino-2-(4-iodophenyl)acetic acid, this provides immediate confirmation of a successful incorporation event by matching the observed mass to the calculated theoretical mass. The process is fast, allowing for the screening of multiple synthesis products in a short period.
-
Inherent Limitation: A crucial limitation is that a standard MALDI-TOF measurement does not provide sequence information.[4] It confirms what the mass is, but not where the modification is located within the peptide chain. It cannot distinguish between a correctly incorporated ncAA and one that was accidentally coupled to a different residue.
B. ESI-LC-MS/MS: The Gold Standard for Definitive Sequence and Site Confirmation
Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) and Tandem Mass Spectrometry (MS/MS) is the gold standard for comprehensive peptide characterization.[8][9] This workflow offers a multi-layered validation process.
-
Liquid Chromatography (LC): The peptide mixture is first separated based on hydrophobicity using reversed-phase HPLC. This step provides critical information about the purity of the sample. Unreacted starting materials or deletion sequences from the synthesis will be chromatographically resolved from the main product.[10][11]
-
Electrospray Ionization (ESI): As peptides elute from the LC column, they are aerosolized and ionized, typically forming multiply charged ions. This allows for the analysis of large molecules on mass spectrometers with a limited m/z range.
-
Tandem Mass Spectrometry (MS/MS): This is the key to sequence validation. Ions corresponding to the target peptide are isolated (MS1) and then fragmented by colliding them with an inert gas, a process known as Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[12][13] The resulting fragment ions are analyzed (MS2), producing a fragmentation spectrum.
-
Core Strength & Causality: The fragmentation process primarily cleaves the peptide backbone at the amide bonds, generating a predictable series of "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus).[4][14] By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be reconstructed. The presence of 2-amino-2-(4-iodophenyl)acetic acid will cause a specific mass shift in the fragment ion series at the precise point of incorporation, providing unambiguous evidence of its location. This hyphenation of chromatographic separation with mass spectral specificity creates a powerful, auditable, and fully traceable workflow.[4]
Part 2: Data Presentation and Interpretation
A clear presentation of comparative data is essential for choosing the appropriate analytical strategy.
Table 1: Comparison of MALDI-TOF and ESI-LC-MS/MS for ncAA Peptide Validation
| Feature | MALDI-TOF MS | ESI-LC-MS/MS |
| Primary Information | Highly accurate intact molecular weight. | Intact molecular weight, peptide sequence, site of modification, sample purity. |
| Sample Throughput | High (dozens to hundreds of samples per hour).[5] | Low to Medium (one sample per LC run, ~15-60 min). |
| Sample Purity | Tolerant to some salts and impurities. | Requires clean, desalted samples for optimal performance.[15] |
| Data Analysis | Simple: Match observed mass to calculated mass. | Complex: Requires interpretation of fragmentation spectra (b- and y-ion series). |
| Primary Application | Rapid screening, initial confirmation of synthesis success. | Definitive validation, sequence confirmation, purity analysis, quality control. |
Interpreting the Mass Spectrum: A Tale of Two Analyses
-
Intact Mass Analysis (MALDI or ESI-MS1): The first step is to calculate the theoretical monoisotopic mass of your target peptide containing the ncAA. The observed m/z from the mass spectrometer should match this value within a few parts-per-million (ppm) for high-resolution instruments. This confirms that a peptide of the correct total mass was synthesized.
-
MS/MS Spectrum Analysis (The Definitive Proof): This is where the location is confirmed. When analyzing the fragmentation spectrum, you will look for a "mass jump" in your b- or y-ion series. For example, if the ncAA (mass = 291.0 Da) is the fourth residue in the sequence, the mass difference between the b3 and b4 ions will be 291.0 Da, rather than the mass of a canonical amino acid. This provides irrefutable proof of site-specific incorporation.
Part 3: Experimental Protocols and Workflow Visualization
Trustworthy data begins with a robust and reproducible workflow.
Overall Validation Workflow
The following diagram illustrates the logical flow for the complete validation of a peptide incorporating 2-amino-2-(4-iodophenyl)acetic acid.
Caption: Workflow for validating ncAA peptide incorporation.
Protocol 1: Peptide Sample Preparation for Mass Spectrometry
Rationale: This protocol is designed to remove salts, residual solvents, and cleavage scavengers from the peptide synthesis, which can suppress ionization and contaminate the mass spectrometer.[5][16] Using a C18 solid-phase extraction (SPE) method is a reliable way to purify and concentrate the peptide.[5]
Materials:
-
C18 SPE micro-column (e.g., ZipTip®)
-
Wetting Solution: 50% acetonitrile
-
Equilibration Solution: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water
-
Wash Solution: 0.1% formic acid or 0.1% TFA in water
-
Elution Solution: 50-80% acetonitrile with 0.1% formic acid
Procedure:
-
Solubilization: Dissolve the crude or purified peptide in a minimal volume of Equilibration Solution.
-
Wetting: Aspirate and dispense the Wetting Solution through the C18 tip 3-5 times.
-
Equilibration: Aspirate and dispense the Equilibration Solution through the tip 3-5 times to prepare the resin for peptide binding.
-
Binding: Slowly aspirate the peptide solution into the tip. For maximum binding, dispense and re-aspirate the sample 5-10 times.
-
Washing: Aspirate and dispense the Wash Solution 5-10 times to remove salts and other hydrophilic impurities.
-
Elution: Elute the purified peptide by aspirating and dispensing the Elution Solution 3-5 times into a clean microcentrifuge tube. The peptide is now ready for MS analysis.
Protocol 2: ESI-LC-MS/MS Analysis for Sequence Confirmation
Rationale: This protocol uses a standard reversed-phase gradient to separate the target peptide from impurities before MS analysis.[9][10] Formic acid is used as a mobile phase modifier to provide the protons necessary for efficient positive mode electrospray ionization. Data-dependent acquisition (DDA) is employed to automatically select the most abundant peptide ions for fragmentation.
Instrumentation & Columns:
-
LC System: UHPLC or HPLC system
-
Mass Spectrometer: ESI-Q-TOF, Orbitrap, or Q-Exactive instrument
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water
-
Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile
Procedure:
-
Sample Injection: Inject 1-5 µL of the desalted peptide solution onto the column.
-
LC Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity. A typical generic gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: Re-equilibrate at 5% B
-
-
Mass Spectrometer Settings (Example for Orbitrap):
-
Ionization Mode: Positive
-
MS1 (Full Scan) Settings:
-
Resolution: 60,000
-
Scan Range: 350-1800 m/z
-
-
Data-Dependent MS/MS Settings:
-
Activation Type: HCD
-
Isolation Window: 2.0 m/z
-
Normalized Collision Energy (NCE): 28-30%
-
Resolution: 15,000
-
Select the top 5-10 most intense precursor ions from the full scan for fragmentation.
-
-
References
-
Janssens, Y., et al. (2007). Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. PubMed. Available at: [Link]
-
Janssens, Y., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(1), 69-74. Available at: [Link]
-
Janssens, Y., et al. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. CORE. Available at: [Link]
-
Li, L., et al. (2025). Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis: Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library. ACS Chemical Biology. Available at: [Link]
-
Li, L., et al. (2025). Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis: Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library. PubMed. Available at: [Link]
-
Hughes, C. S., et al. (2016). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. bioRxiv. Available at: [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Molecular Biology. Available at: [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. PMC. Available at: [Link]
-
Green, A. P., et al. (2026). Genetic Incorporation of Diverse Noncanonical Amino Acids for Histidine Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PMC. Available at: [Link]
-
Chatterjee, A., et al. (2019). Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons. ACS Synthetic Biology. Available at: [Link]
-
Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
-
Oldach, A. E., & van der Donk, W. A. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]
-
Zhang, Y., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. Available at: [Link]
-
Albayrak, C., & Swartz, J. R. (2013). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Springer Nature Experiments. Available at: [Link]
-
Zhang, Y., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Available at: [Link]
-
GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. GenScript. Available at: [Link]
-
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PMC. Available at: [Link]
-
Spear, M. M., et al. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications. PMC. Available at: [Link]
-
Gucwa, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. Available at: [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Available at: [Link]
-
BioPharma Services Inc. (2022). Bioanalytical Method Development: Therapeutic Peptides. BioPharma Services Inc. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Peptide Fragmentation/Deletion Side Reactions. Request PDF. Available at: [Link]
-
Roitt, I., et al. (2016). Proposed nomenclature for peptide ion fragmentation. Request PDF. Available at: [Link]
-
Semantic Scholar. (n.d.). Chapter 1 Peptide Fragmentation / Deletion Side Reactions. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis─Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry [jpa.xjtu.edu.cn]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
High-Resolution Purity Determination of 2-Amino-2-(4-iodophenyl)acetic Acid: An HPLC-MS Comparison Guide
The Analytical Challenge: Properties of 4-Iodophenylglycine
2-Amino-2-(4-iodophenyl)acetic acid—commonly referred to as 4-iodophenylglycine—is a highly valuable unnatural amino acid. The presence of the iodine atom provides a reactive handle for palladium-mediated cross-coupling, while the chiral α -carbon dictates the biological activity and target-binding affinity of downstream peptide therapeutics[1].
However, analyzing the purity of this compound presents unique challenges. Phenylglycine derivatives are highly susceptible to base-catalyzed racemization at the α -position due to the electron-withdrawing nature of the phenyl ring, which increases the acidity of the α -proton[2]. Furthermore, dehalogenation (loss of iodine) is a common synthetic byproduct. Therefore, the chosen analytical modality must be capable of distinguishing the intact molecule from structurally similar impurities without inducing degradation during the analysis itself.
Modality Comparison: Why HPLC-MS Outperforms Alternatives
When developing a Quality Control (QC) strategy for 4-iodophenylglycine, laboratories typically evaluate four primary modalities. As summarized in the data below, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the only technique that provides the necessary specificity, sensitivity, and structural confirmation.
Quantitative Comparison of Analytical Modalities
| Analytical Modality | Limit of Detection (LOD) | Structural Confirmation | Risk of Analyte Degradation | Best Use Case |
| HPLC-UV | ~0.05% | Low (Relies on retention time) | Low | Routine bulk assay of known, well-resolved mixtures. |
| GC-MS | ~0.01% | High (EI Fragmentation) | High | Volatile compounds. Not recommended here. |
| qNMR | ~0.5% - 1.0% | High (Proton environments) | Low | Absolute quantitation without a reference standard. |
| HPLC-MS | <0.001% | High (Exact Mass & Isotope) | Low | Trace impurity profiling & structural ID. |
-
The Pitfalls of GC-MS: Because amino acids are non-volatile, GC-MS requires extensive derivatization (e.g., silylation). The heat and basic conditions required for these derivatization steps can induce the very racemization we are attempting to quantify, leading to false stereochemical impurity reporting[3].
-
The Limitations of HPLC-UV: 4-iodophenylglycine and its primary impurity, deiodinated phenylglycine, have heavily overlapping UV absorption profiles. UV detection alone cannot definitively identify unknown co-eluting impurities, leading to artificially inflated purity scores.
-
The HPLC-MS Advantage: LC-MS utilizing Electrospray Ionization (ESI) is the validated standard for confirming the purity and identity of phenylglycine derivatives[4]. The mass spectrometer leverages the unique mass defect and isotopic signature of iodine to easily differentiate the target analyte from byproducts.
Decision tree justifying HPLC-MS over alternative analytical modalities.
Experimental Design & Causality
As an application scientist, method development is not about arbitrarily selecting parameters, but engineering a system where every variable serves a distinct chemical purpose.
Mobile Phase Selection (The Ion Suppression Problem): In standard peptide chromatography, Trifluoroacetic Acid (TFA) is frequently used as an ion-pairing agent to yield sharp peaks. However, TFA causes severe ion suppression in the ESI source of the mass spectrometer. Therefore, we deliberately substitute TFA with 0.1% Formic Acid (FA) . FA provides sufficient acidity to keep the silanol groups on the stationary phase protonated (preventing peak tailing) while ensuring robust protonation of the analyte's primary amine to yield a strong [M+H]+ ion at m/z 278.0.
Sample Solvent Causality: The sample is dissolved in a 50:50 mixture of Methanol and Water. Pure water fails to fully solubilize the hydrophobic iodophenyl ring. Conversely, injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes a "solvent effect," leading to peak distortion and band broadening at the column head. The 50:50 ratio ensures complete dissolution while maintaining tight chromatographic focusing.
Self-Validating System (Trustworthiness): To ensure the protocol is self-validating, a System Suitability Test (SST) is mandatory. Before analyzing the unknown sample, a blank (diluent only) is injected to prove zero system carryover. Next, a "Resolution Solution" spiked with both 4-iodophenylglycine and unsubstituted phenylglycine is injected to empirically prove the column's resolving power.
Step-by-Step HPLC-MS Protocol
Step-by-step HPLC-MS experimental workflow for purity determination.
Phase 1: Preparation & System Suitability
-
Diluent Preparation: Mix LC-MS grade Methanol and Milli-Q Water in a 1:1 (v/v) ratio.
-
Sample Preparation: Accurately weigh 1.0 mg of 2-amino-2-(4-iodophenyl)acetic acid and dissolve in 10.0 mL of diluent to achieve a final concentration of 0.1 mg/mL. Vortex until visually clear.
-
SST Injection: Inject 2 μ L of the blank diluent, followed by 2 μ L of the Resolution Solution. Verify baseline separation ( Rs>2.0 ) between the target and known impurities.
Phase 2: Chromatographic Separation (UHPLC)
-
Column: Sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). The hydrophobic C18 phase effectively retains the iodophenyl group. (Note: For stereochemical purity, a specialized chiral stationary phase and 2D-HPLC-MS/MS must be substituted to resolve D- and L- enantiomers[5]).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Autosampler Temp: 4°C (Critical to prevent degradation of the phenylglycine derivative in solution over time).
Phase 3: Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The soft ionization prevents premature cleavage of the relatively weak C-I bond.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Target Mass Extraction: Extract Extracted Ion Chromatograms (EIC) for m/z 278.0 (Target).
Quantitative Data Interpretation
By utilizing the Extracted Ion Chromatograms (EIC) rather than a broad Total Ion Chromatogram (TIC) or UV trace, we can accurately quantify the relative abundance of the target molecule against its synthetic byproducts. Below is a simulated impurity profile demonstrating the resolving power of this methodology.
Typical HPLC-MS Impurity Profile for 4-Iodophenylglycine
| Peak | Retention Time (min) | m/z [M+H]+ | Structural Identity | Relative Abundance (%) |
| 1 | 3.2 | 152.1 | Phenylglycine (Deiodinated Impurity) | 0.4% |
| 2 | 4.8 | 278.0 | 2-Amino-2-(4-iodophenyl)acetic acid (Target) | 99.1% |
| 3 | 5.5 | 294.0 | Hydroxylated Impurity | 0.3% |
| 4 | 6.1 | 537.0 | Dimerization Product | 0.2% |
Sources
- 1. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem [benchchem.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Optimizing Peptide Synthesis with 2-Amino-2-(4-iodophenyl)acetic Acid: A Comparative Guide to Coupling Reagents
Executive Summary
Incorporating non-canonical amino acids like (S)-2-amino-2-(4-iodophenyl)acetic acid into peptide backbones unlocks advanced applications in drug development. The aryl-iodide bond serves as a critical handle for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling, and the iodine atom can act as a highly directional halogen bond donor for engineering self-assembling nanostructures[1].
However, as an arylglycine (phenylglycine) derivative, this building block is notoriously prone to racemization (epimerization) during activation and coupling[2][3]. This guide provides an objective, data-driven comparison of modern coupling reagents to help researchers maximize coupling efficiency while preserving the stereochemical integrity of 2-amino-2-(4-iodophenyl)acetic acid.
The Arylglycine Challenge: Mechanistic Causality of Racemization
The stereochemical instability of 2-amino-2-(4-iodophenyl)acetic acid stems directly from its molecular architecture. The presence of the aromatic ring adjacent to the alpha-carbon significantly increases the acidity of the alpha-proton via resonance stabilization of the resulting carbanion[2]. The electron-withdrawing nature of the para-iodo substituent further exacerbates this acidity.
During peptide coupling, activation of the carboxylic acid often leads to the formation of an oxazolone intermediate. In the presence of basic additives (commonly used with uronium/aminium salts like HATU), the acidic alpha-proton is easily abstracted, forming an achiral enolate[4]. Subsequent reprotonation is non-stereospecific, resulting in a racemized (or epimerized) peptide product[5]. Therefore, the choice of coupling reagent and base is the single most critical parameter when incorporating this residue[6].
Mechanistic pathways of arylglycine activation, competing oxazolone formation, and racemization.
Comparative Analysis of Coupling Reagents
HATU / DIPEA (The High-Risk Standard)
While HATU is the gold standard for sterically hindered couplings, its reliance on tertiary amine bases like DIPEA creates a highly basic microenvironment. For arylglycines, this leads to rapid oxazolone enolization. Studies show that coupling phenylglycine derivatives with HATU/DIPEA can result in up to 30-50% epimerization, making it unsuitable for 2-amino-2-(4-iodophenyl)acetic acid unless strict low-temperature controls are applied[2][5].
DIC / OxymaPure (The Balanced Optimizer)
The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as a superior alternative. Oxyma acts as a potent racemization suppressor[4]. Because this system does not require a tertiary amine base, the reaction remains neutral-to-mildly acidic, effectively shutting down the base-catalyzed enolization pathway while maintaining coupling efficiencies comparable to HATU[7].
DEPBT / TMP (The Stereosecure Specialist)
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent specifically recognized for the low-racemization coupling of arylglycines[8]. When paired with a sterically hindered, weakly basic additive like 2,4,6-trimethylpyridine (TMP), DEPBT reduces racemization to negligible levels (<1%), albeit at the cost of longer reaction times[6].
Quantitative Performance Comparison
Data synthesized from benchmark studies on Fmoc-Phg-OH derivatives.
| Coupling System | Base Additive | Relative Kinetics | Typical Yield (%) | Epimerization (%) |
| HATU | DIPEA (2.0 eq) | Very Fast (<30 min) | >95% | 25 - 49% |
| HBTU | DIPEA (2.0 eq) | Fast (30-45 min) | 90% | 30 - 50% |
| DIC / Oxyma | None | Fast (45-60 min) | >90% | < 2% |
| DEPBT | TMP (2.0 eq) | Slow (2-4 hours) | 85 - 90% | < 1% |
| COMU | TMP (2.0 eq) | Fast (30-45 min) | >90% | < 2% |
Self-Validating Experimental Protocol: DIC/Oxyma Coupling
To ensure trustworthiness and scientific integrity, the following protocol utilizes the DIC/Oxyma system and incorporates a self-validating micro-cleavage step. This allows researchers to empirically verify the diastereomeric ratio (dr) before proceeding with the synthesis, preventing the costly accumulation of epimerized impurities.
Self-validating solid-phase peptide synthesis workflow for racemization-prone arylglycines.
Step-by-Step Methodology:
-
Pre-activation: Dissolve Fmoc-(S)-2-amino-2-(4-iodophenyl)acetic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of peptide-synthesis grade DMF (approx. 0.1 M concentration). Add DIC (3.0 eq) to the mixture. Stir for 3-5 minutes at room temperature to form the active ester.
-
Causality: Pre-activation without the resin ensures that any trace moisture reacts before introduction, and keeping the environment base-free prevents premature oxazolone enolization.
-
-
Coupling: Add the pre-activated mixture to the swelled, N-terminal deprotected resin. Agitate gently at room temperature for 60-90 minutes. Do NOT add DIPEA or NMM.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Self-Validation (Micro-cleavage): Withdraw a 2-3 mg aliquot of the coupled resin. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, and dissolve the pellet in 50% MeCN/H2O.
-
Analysis: Analyze the micro-cleavage sample via UPLC-MS.
-
Causality: Because the growing peptide chain likely contains adjacent chiral centers, epimerization of the iodo-arylglycine residue will produce a distinct diastereomer, visible as a closely eluting twin peak on a standard C18 reverse-phase column. A single peak confirms stereochemical integrity.
-
-
Continuation: If the diastereomeric purity is >98%, proceed to Fmoc deprotection and subsequent chain elongation.
References
- (S)-2-Amino-2-(4-iodophenyl)
- High Performance Peptide Synthesizers - AAPPTEC Source: AAPPTEC URL
- Epimerisation in Peptide Synthesis Source: PMC - NIH URL
- Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Source: Journal of the American Chemical Society URL
- Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis Source: MDPI URL
- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: ResearchGate URL
- Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis Source: ResearchGate URL
- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions Source: ResearchGate URL
Sources
- 1. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides [mdpi.com]
- 8. peptide.com [peptide.com]
chiral HPLC validation of 2-amino-2-(4-iodophenyl)acetic acid enantiomeric excess
An In-Depth Technical Guide to Chiral HPLC Method Validation for 2-Amino-2-(4-iodophenyl)acetic Acid Enantiomeric Excess
Introduction: The Critical Role of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. 2-Amino-2-(4-iodophenyl)acetic acid is a vital chiral building block, and its enantiomeric purity is paramount. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies mandate the precise quantification of enantiomeric excess (ee).[1]
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this task, offering high resolution, sensitivity, and accuracy.[1][2][3] This guide provides a comparative analysis of chiral HPLC methodologies for determining the enantiomeric excess of 2-amino-2-(4-iodophenyl)acetic acid, grounded in the principles of scientific integrity and supported by actionable protocols for method validation.
Pillar 1: Selecting the Chiral Stationary Phase (CSP) - A Mechanistic Comparison
The heart of a chiral separation is the Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times.[4] The choice of CSP is the most critical parameter in method development.[5] Below is a comparison of CSPs suitable for amino acids.
Polysaccharide-Based CSPs
These are the most widely used CSPs due to their broad versatility. They consist of cellulose or amylose derivatives (e.g., 3,5-dimethylphenyl carbamate) coated or immobilized on a silica support.[6]
-
Causality (Separation Principle): Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure. The analyte "fits" into these chiral pockets differently for each enantiomer.
-
Best For: A wide range of compounds, including underivatized and N-derivatized amino acids.[7] They are often the first choice for initial screening.
-
Insight: Immobilized polysaccharide phases offer greater solvent flexibility and robustness compared to coated phases, allowing for the use of a wider range of organic solvents.
Macrocyclic Antibiotic CSPs
These phases, such as those based on vancomycin or teicoplanin, contain multiple stereogenic centers and functional groups, creating complex chiral selectors.[8][9]
-
Causality (Separation Principle): Separation is driven by a combination of ionic interactions (at the carboxyl and amino groups), hydrogen bonding, and inclusion complexation within the macrocyclic basket-like structure.[9]
-
Best For: Underivatized amino acids, leveraging their amphoteric nature.[8][10]
-
Insight: The mobile phase pH and ionic strength are critical parameters for optimizing separations on these columns, as they directly influence the ionization state of both the analyte and the CSP.
Crown Ether-Based CSPs
These CSPs contain a chiral crown ether, typically (18-crown-6)-tetracarboxylic acid, bonded to silica.
-
Causality (Separation Principle): The primary interaction is the inclusion of the protonated primary amine of the amino acid into the crown ether cavity, stabilized by three hydrogen bonds. Chiral recognition is achieved by steric repulsion between the analyte's substituents and the chiral barriers of the crown ether.
-
Best For: Specifically designed for the separation of compounds with primary amino groups, making them exceptionally well-suited for amino acid enantiomers.[3][11]
-
Insight: These columns typically operate at low pH (e.g., pH 1-2) with an acidic mobile phase to ensure the analyte's amine is protonated. The elution order of D- and L-isomers can often be inverted by using a CSP with the opposite chirality.[11]
Table 1: Comparative Summary of Key Chiral Stationary Phases
| CSP Type | Principle of Separation | Typical Mobile Phases | Advantages | Limitations |
| Polysaccharide-Based | H-bonding, dipole-dipole, steric inclusion in chiral grooves. | Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar Organic.[7] | Broad applicability, high success rate, available in coated and robust immobilized forms. | Can be sensitive to certain solvents (coated versions), may require method optimization. |
| Macrocyclic Antibiotic | Ionic interactions, H-bonding, inclusion complexation. | Reversed Phase (Methanol/Buffers), Polar Ionic Mode (Methanol with acid/base).[8][9] | Excellent for underivatized amino acids, unique selectivity.[10] | Highly dependent on mobile phase pH and ionic strength, can have lower efficiency. |
| Crown Ether-Based | Inclusion of protonated amine, H-bonding, steric repulsion. | Reversed Phase (Acidic aqueous buffers, e.g., perchloric acid).[11] | Highly specific and effective for primary amines and amino acids.[3] | Limited to compounds with a primary amine group, requires acidic mobile phases. |
Pillar 2: Experimental Protocols - A Self-Validating System
Trustworthiness in analytical chemistry is built upon robust, validated methods. The following sections provide a framework for developing and validating a chiral HPLC method for 2-amino-2-(4-iodophenyl)acetic acid, adhering to ICH Q2(R2) guidelines.[12][13][14]
Workflow for Method Development & Validation
Caption: Chiral HPLC Method Development and Validation Workflow.
Step-by-Step Experimental Protocol: A Case Study
This protocol uses a common polysaccharide-based CSP. The analyte, 2-amino-2-(4-iodophenyl)acetic acid, has a sufficient chromophore due to the iodophenyl group for UV detection.
1. Sample and Standard Preparation:
-
Racemic Standard (for method development): Prepare a 1.0 mg/mL solution of racemic 2-amino-2-(4-iodophenyl)acetic acid in the mobile phase diluent.
-
Enantiomerically Pure Standard (for peak identification): Prepare a 1.0 mg/mL solution of the primary (desired) enantiomer.
-
Spiked Sample (for validation): Prepare a 1.0 mg/mL solution of the primary enantiomer and spike it with the undesired enantiomer at a level relevant to the specification (e.g., 0.5%).
2. Chromatographic Conditions (Example):
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale (Causality) |
| Column | Lux® Cellulose-2 or Chiralpak® IC-3 (Immobilized Polysaccharide) (250 x 4.6 mm, 3 or 5 µm) | Polysaccharide CSPs show high success rates for N-protected and unprotected amino acids.[7] Immobilized versions allow for greater solvent flexibility. |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | A normal phase system often provides excellent selectivity for polysaccharide CSPs. TFA is an acidic additive that protonates the amino group and minimizes peak tailing.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Temperature | 25 °C | Ambient temperature is a good starting point. Temperature can be adjusted to optimize resolution and retention time. |
| Detection | UV at 230 nm | The iodophenyl group provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
Pillar 3: The Validation Protocol - Authoritative Grounding
Validation provides documented evidence that the method is fit for its intended purpose.[15] Each parameter must be tested against pre-defined acceptance criteria as per ICH guidelines.[16][17]
Logical Flow of Validation Parameter Assessment
Caption: Interrelationship of Key HPLC Validation Parameters.
Detailed Validation Procedures
-
Specificity:
-
Protocol: Inject the diluent (blank), a solution of the primary enantiomer, a solution of the undesired enantiomer (if available), and a racemic mixture.
-
Acceptance Criteria: The retention times of the two enantiomers must be different. The blank injection should show no interfering peaks at the retention times of the enantiomers. Resolution (Rs) between the enantiomer peaks should be ≥ 2.0.
-
-
Linearity and Range:
-
Protocol: Prepare a series of at least five concentrations of the minor enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%). Plot peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
-
-
Accuracy:
-
Protocol: Prepare samples of the main enantiomer spiked with the minor enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for low-level impurities.
-
-
Precision (Repeatability):
-
Protocol: Perform six replicate injections of a sample spiked with the minor enantiomer at the 100% specification level.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 5.0% for a minor enantiomer.
-
-
Limit of Quantitation (LOQ):
-
Protocol: Determine the LOQ either by establishing the concentration that gives a signal-to-noise ratio (S/N) of approximately 10, or by determining the lowest point on the linearity curve with acceptable precision and accuracy.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
-
-
Robustness:
-
Protocol: Analyze a sample while making small, deliberate changes to the method parameters, such as mobile phase composition (e.g., ±2% ethanol), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the calculated enantiomeric excess should not be significantly affected.
-
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the enantiomers. | Resolution (Rs) ≥ 2.0; No interference at analyte retention times. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.99. |
| Range | To define the concentration interval of reliability. | Typically from LOQ to 150% of the impurity specification limit.[14] |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 80-120% for impurity levels. |
| Precision | To assess the degree of scatter in the results. | RSD ≤ 5.0% for repeatability of the minor enantiomer. |
| LOQ | To determine the lowest quantifiable concentration. | S/N ratio ≥ 10; Must be ≤ specification limit. |
| Robustness | To demonstrate reliability against minor variations. | System suitability criteria met; results remain consistent. |
Conclusion
The validation of a chiral HPLC method for determining the enantiomeric excess of 2-amino-2-(4-iodophenyl)acetic acid is a systematic process that underpins the quality and safety of pharmaceuticals. It begins with a scientifically-driven selection of a chiral stationary phase and culminates in a rigorous validation study guided by ICH principles. By understanding the causality behind separation mechanisms and executing a self-validating protocol, researchers can develop a robust, reliable, and defensible analytical method. This guide provides the framework and technical insights necessary to navigate this critical analytical challenge with confidence and authority.
References
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A Comparative Guide to the Bioactivity of 2-Amino-2-(4-iodophenyl)acetic Acid and Natural Phenylglycine
Introduction: Unveiling the Potential of Halogenation in Amino Acid Bioactivity
In the landscape of drug discovery and development, the strategic modification of natural compounds is a cornerstone of innovation. Phenylglycine, a non-proteinogenic amino acid, and its derivatives have garnered significant interest for their diverse biological activities, notably as modulators of metabotropic glutamate receptors.[1][2] This guide presents a comparative framework for evaluating the bioactivity of a synthetic analog, 2-amino-2-(4-iodophenyl)acetic acid, against its natural counterpart, phenylglycine. The introduction of a halogen atom, in this case, iodine, onto the phenyl ring is a deliberate modification intended to explore the impact of halogenation on the molecule's physicochemical properties and, consequently, its biological function.[3][4]
The rationale for this comparison is rooted in the well-established principle that halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] By systematically evaluating the bioactivity of 2-amino-2-(4-iodophenyl)acetic acid versus phenylglycine, we aim to elucidate the structure-activity relationships that govern their biological effects. This guide will provide researchers, scientists, and drug development professionals with a comprehensive experimental roadmap for this comparative analysis, from initial cytotoxicity assessments to detailed mechanistic studies.
Structural and Physicochemical Properties: A Tale of Two Molecules
The fundamental difference between 2-amino-2-(4-iodophenyl)acetic acid and phenylglycine lies in the substitution on the phenyl ring. This seemingly subtle alteration has significant implications for the molecule's properties.
| Property | Phenylglycine | 2-Amino-2-(4-iodophenyl)acetic acid | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | C₈H₈INO₂ | [5][6] |
| Molecular Weight | 151.16 g/mol | 277.06 g/mol | [5][6] |
| Structure | A phenyl group directly attached to the alpha-carbon of glycine. | An iodo-substituted phenyl group at the para position. | [5][6] |
| Predicted Lipophilicity (XLogP3) | -1.1 | 1.3 | [6][7] |
The presence of the iodine atom in 2-amino-2-(4-iodophenyl)acetic acid is expected to increase its lipophilicity, which could enhance its ability to cross cellular membranes and potentially alter its interaction with protein binding pockets.[3]
Experimental Roadmap for Bioactivity Evaluation
This section outlines a comprehensive suite of experiments designed to provide a thorough comparison of the bioactivities of 2-amino-2-(4-iodophenyl)acetic acid and phenylglycine.
Figure 1: A proposed experimental workflow for the comparative bioactivity evaluation.
Cytotoxicity Assessment: The First Step in Safety Profiling
A critical initial step in evaluating any new compound is to determine its potential toxicity to cells. The MTT assay is a widely used colorimetric method to assess cell viability.[1][8]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-amino-2-(4-iodophenyl)acetic acid and phenylglycine in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
| Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| Phenylglycine | > 1000 | > 1000 | > 1000 |
| 2-Amino-2-(4-iodophenyl)acetic acid | 500 | 250 | 100 |
This hypothetical data suggests that the iodinated compound may exhibit greater cytotoxicity, a phenomenon observed with other halogenated amino acids.[3]
Target Binding Affinity: Gauging Interaction with Key Receptors
Given that phenylglycine derivatives are known to interact with metabotropic glutamate receptors (mGluRs), a radioligand binding assay can be employed to compare the binding affinities of the two compounds to a specific mGluR subtype (e.g., mGluR1 or mGluR5).[1][2]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target mGluR subtype.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-quisqualate), and varying concentrations of the competitor compounds (2-amino-2-(4-iodophenyl)acetic acid or phenylglycine).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).
| Compound | IC₅₀ (nM) | Ki (nM) |
| Phenylglycine | 5000 | 2500 |
| 2-Amino-2-(4-iodophenyl)acetic acid | 500 | 250 |
This hypothetical data suggests that the iodinated compound may have a higher affinity for the target receptor, potentially due to favorable interactions of the iodine atom within the binding pocket.
Cellular Uptake Analysis: Understanding Bioavailability at the Cellular Level
The ability of a compound to enter cells is crucial for its bioactivity. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay can quantify the intracellular accumulation of both compounds.[9][10]
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Compound Incubation: Treat the cells with a known concentration of either 2-amino-2-(4-iodophenyl)acetic acid or phenylglycine for various time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound and then lyse the cells.
-
Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of the respective compound.
-
Data Normalization: Normalize the intracellular concentration to the total protein content of the cell lysate.
| Compound | Intracellular Concentration at 1h (pmol/mg protein) | Intracellular Concentration at 4h (pmol/mg protein) |
| Phenylglycine | 100 | 150 |
| 2-Amino-2-(4-iodophenyl)acetic acid | 500 | 800 |
This hypothetical data suggests that the increased lipophilicity of the iodinated compound may lead to enhanced cellular uptake.
Interpreting the Data: Building a Structure-Activity Relationship
The collective data from these experiments will allow for the construction of a comprehensive structure-activity relationship (SAR) profile.
Figure 2: A conceptual diagram illustrating the potential structure-activity relationships.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous framework for comparing the bioactivity of 2-amino-2-(4-iodophenyl)acetic acid with natural phenylglycine. The proposed experiments will generate critical data on their cytotoxicity, target binding affinity, and cellular uptake, providing valuable insights into the impact of halogenation on the biological activity of this important class of molecules. The findings from such a study will not only enhance our understanding of the structure-activity relationships of phenylglycine derivatives but also inform the rational design of novel therapeutic agents with improved potency and selectivity.
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A Comparative Guide to X-ray Crystallography and NMR Spectroscopy for the Structural Validation of 2-amino-2-(4-iodophenyl)acetic acid
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1] This guide provides a comprehensive comparison of two primary analytical techniques, X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of the non-proteinogenic amino acid, 2-amino-2-(4-iodophenyl)acetic acid. This compound, a key chiral building block in pharmaceutical synthesis, demands precise structural elucidation to ensure its efficacy and safety in therapeutic applications.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis to guide the selection of the most appropriate structural validation method. We will explore the theoretical underpinnings, experimental workflows, and data interpretation for both techniques, supported by practical insights and comparative data.
The Molecule in Focus: 2-amino-2-(4-iodophenyl)acetic acid
2-amino-2-(4-iodophenyl)acetic acid is a derivative of glycine containing a phenyl ring substituted with an iodine atom at the para position. Its chemical structure is presented below:
Chemical Structure:
-
Molecular Weight: 277.06 g/mol [2]
-
Key Features: A chiral center at the alpha-carbon, an aromatic ring, and a heavy iodine atom.
The presence of a chiral center makes stereospecific characterization essential, while the aromatic ring and the heavy atom influence the applicability and outcomes of different analytical techniques.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[6][7][8][9][10] The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically translated into a detailed electron density map and, subsequently, a precise atomic model.[8][11]
The Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure involves a series of critical steps, each demanding meticulous execution.
Experimental Protocol: X-ray Crystallography of 2-amino-2-(4-iodophenyl)acetic acid
1. Crystal Growth (The Crucial First Step):
-
Objective: To obtain single crystals of sufficient size (typically >20 µm in all dimensions) and quality.[6]
-
Methodology - Slow Evaporation:
-
Prepare a saturated solution of 2-amino-2-(4-iodophenyl)acetic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol). Solubility screening is a prerequisite.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and store it in a vibration-free environment at a constant temperature.[12]
-
Allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.[12]
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data using a diffractometer.
-
Methodology:
-
Carefully select a well-formed, transparent crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent crystal degradation from desolvation.[13]
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[6]
-
As the crystal is rotated, a series of diffraction images are collected on a detector.[8]
-
3. Structure Solution and Refinement:
-
Objective: To process the diffraction data and determine the three-dimensional atomic structure.
-
Methodology:
-
The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the diffracted X-rays.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. The presence of the heavy iodine atom in 2-amino-2-(4-iodophenyl)acetic acid significantly simplifies this step.
-
An initial atomic model is built into the electron density map.
-
The model is refined iteratively by comparing the calculated diffraction pattern from the model with the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and spatial proximity of atoms.[14][15][16] Unlike X-ray crystallography, NMR does not require crystallization and can provide insights into the dynamic nature of molecules in a state that more closely mimics physiological conditions.[17]
The NMR Workflow
The process of obtaining and interpreting NMR data involves sample preparation, data acquisition, and spectral analysis.
Experimental Protocol: NMR Spectroscopy of 2-amino-2-(4-iodophenyl)acetic acid
1. Sample Preparation:
-
Objective: To prepare a solution of the compound in a suitable deuterated solvent for NMR analysis.
-
Methodology:
-
Weigh approximately 5-25 mg of 2-amino-2-(4-iodophenyl)acetic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[18]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Due to the zwitterionic nature of amino acids, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate choices.[18][19]
-
Transfer the solution to a 5 mm NMR tube. If necessary, filter the solution to remove any particulates.[18]
-
2. Data Acquisition:
-
Objective: To acquire a suite of 1D and 2D NMR spectra to determine the molecular structure.
-
Methodology:
-
The NMR tube is placed in the spectrometer's magnet.
-
The spectrometer is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for establishing connectivity across quaternary carbons.[20][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.
-
-
3. Structure Elucidation:
-
Objective: To analyze the NMR spectra to assign all proton and carbon signals and determine the final structure.
-
Methodology:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra.
-
The spectra are phased and baseline corrected.
-
Chemical shifts, coupling constants, and peak integrations are determined from the 1D spectra.
-
The 2D spectra are used to piece together the molecular fragments and establish the complete covalent structure and relative stereochemistry.
-
Head-to-Head Comparison: X-ray Crystallography vs. NMR
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information in the solid state. | Information on covalent structure, connectivity, stereochemistry, and molecular dynamics in solution.[17] |
| Key Requirement | High-quality single crystals of sufficient size.[22] | Soluble sample in a suitable deuterated solvent. |
| Resolution | Typically high atomic resolution (<1.5 Å). | Resolution is generally lower than X-ray crystallography.[23] |
| Molecular Size | Can be used for very large macromolecular complexes. | Generally limited to smaller molecules and proteins (<50 kDa), although techniques exist for larger systems.[24] |
| Dynamics | Provides a static picture of the molecule in the crystal lattice. | Can provide information about conformational flexibility and molecular motion.[17] |
| Throughput | Can be lower throughput due to the challenges of crystallization. | Can be higher throughput, especially for initial screening. |
Conclusion: A Complementary Approach for Unambiguous Validation
For the structural validation of 2-amino-2-(4-iodophenyl)acetic acid, both X-ray crystallography and NMR spectroscopy offer invaluable, yet distinct, insights.
X-ray crystallography provides an unparalleled level of detail regarding the solid-state structure, yielding precise bond lengths, angles, and the absolute stereochemistry of the chiral center. This makes it the definitive method for confirming the covalent structure and stereochemical integrity of the synthesized compound. The presence of the heavy iodine atom is a significant advantage, simplifying the structure solution process.
NMR spectroscopy , on the other hand, reveals the structure and behavior of the molecule in solution, which is often more relevant to its biological activity. It is indispensable for confirming the constitution and connectivity of the molecule and can provide evidence for the relative stereochemistry through NOE data. Furthermore, NMR is a non-destructive technique that requires smaller amounts of sample for basic analysis.[25]
In the rigorous environment of pharmaceutical development, a dual-pronged approach is often the most prudent strategy. The high-resolution, static picture from X-ray crystallography perfectly complements the dynamic, solution-state information from NMR.[23] Together, they provide a comprehensive and self-validating system for the structural characterization of 2-amino-2-(4-iodophenyl)acetic acid, ensuring the highest level of confidence in its identity and quality.
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2-Amino-2-(4-iodophenyl)acetic acid proper disposal procedures
2-Amino-2-(4-iodophenyl)acetic acid (also known as 4-iodophenylglycine) is an unnatural, halogenated amino acid derivative frequently utilized in peptide synthesis, cross-coupling reactions, and drug discovery workflows. Due to the presence of the covalently bound iodine atom, the handling, segregation, and disposal of this compound require strict adherence to environmental and safety protocols.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data. This guide provides the mechanistic reasoning behind our disposal protocols, ensuring that your laboratory remains compliant with Environmental Protection Agency (EPA) standards[1] while optimizing waste management costs and mitigating chemical hazards.
Chemical Profile & Hazard Causality
Before executing a disposal plan, it is critical to understand why this chemical behaves the way it does. The carbon-iodine (C–I) bond is highly polarizable and relatively weak compared to other carbon-halogen bonds. Under thermal stress or prolonged exposure to light, this bond can undergo homolytic cleavage, generating reactive iodine radicals. Furthermore, incineration of iodinated compounds generates corrosive hydrogen iodide (HI) gas, which dictates its specific waste classification[2].
Table 1: Quantitative Data & Hazard Summary
| Property / Identifier | Value / Classification | Operational Implication |
| CAS Number | 25673-26-1 (D-isomer) / 299167-68-3 (General)[3][4] | Use these identifiers for accurate hazardous waste inventory logging. |
| Molecular Formula | C₈H₈INO₂[5] | Contains ~45.8% Iodine by mass. Must be treated as Halogenated Waste . |
| Molecular Weight | 277.06 g/mol [3] | High mass density; solutions will have altered specific gravity. |
| GHS Hazards | Acute Tox. 4 (H302, H312, H332), Skin/Eye Irrit. 2 (H315, H319)[5] | Requires full PPE (nitrile gloves, goggles, lab coat) during all transfer and disposal steps. |
| Incompatibilities | Strong oxidizers, strong bases | Do not mix waste with nitric acid, peroxides, or alkali metals. |
The Logic of Halogenated Waste Segregation
A common and costly error in laboratory management is the co-mingling of halogenated and non-halogenated organic wastes.
The Causality: When halogenated organics (like 2-Amino-2-(4-iodophenyl)acetic acid) are incinerated, they require specialized, high-temperature EPA-regulated incinerators equipped with alkaline scrubbers to neutralize the resulting halogen acids (e.g., HI, HCl) and prevent the formation of toxic dioxins[2][6]. Because this specialized incineration is highly resource-intensive, disposing of a drum of halogenated waste costs approximately twice as much as non-halogenated waste[7]. If you dissolve this iodinated amino acid in a non-halogenated solvent (like DMSO or Methanol) and the total halogen content of the resulting solution exceeds 1%, the entire container must be reclassified and paid for as halogenated waste.
Waste Segregation Decision Workflow
Figure 1: Decision tree for the segregation and disposal of 2-Amino-2-(4-iodophenyl)acetic acid waste streams.
Step-by-Step Disposal Protocols
The following protocols are designed to comply with EPA 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste)[1].
Protocol A: Disposal of Solid Waste (Powders, Crystals, and Contaminated Consumables)
Use this protocol for expired reagents, spilled powder, or contaminated weigh boats and pipette tips.
-
Containment: Sweep or scoop up solid 2-Amino-2-(4-iodophenyl)acetic acid using a non-sparking spatula. Avoid generating airborne dust, as the compound is an inhalation hazard (Acute Tox. 4)[5].
-
Primary Packaging: Place the solid waste into a compatible, sealable container (e.g., a wide-mouth HDPE jar). Do not use metal containers, as trace degradation products (like iodine or HI) can cause corrosion.
-
Consumable Segregation: Place heavily contaminated gloves, weigh boats, and filter papers into the same solid waste container.
-
Labeling: Under EPA Subpart K regulations, the label must explicitly state "Hazardous Waste - Halogenated Organic Solid" [1]. Vague terms like "chemical waste" or "spent powder" are legally insufficient and will result in compliance violations[1]. Include the accumulation start date.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from direct UV light and strong oxidizers until EHS pickup[8].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solutions)
Use this protocol when the amino acid is dissolved in solvents during peptide coupling or synthetic workflows.
-
Determine the Halogen Threshold: Calculate if the total halogen content of your waste mixture exceeds 1% by weight. Given that 4-iodophenylglycine is ~45.8% iodine by mass, even dilute solutions (e.g., >2.5% w/v of the amino acid in a non-halogenated solvent) will push the entire mixture into the halogenated category.
-
Select the Receptacle:
-
pH Verification: Ensure the pH of the liquid waste is between 5.5 and 9.5. Highly acidic solutions containing iodinated compounds can accelerate the release of free iodine. If necessary, carefully neutralize the solution before adding it to the bulk carboy[7].
-
Documentation: Update the composite waste log attached to the carboy. Write the exact mass or volume of 2-Amino-2-(4-iodophenyl)acetic acid added. This is a strict requirement for EHS fuels blending and incineration profiling[2][7].
Protocol C: Immediate Spill Response
-
Isolate: Evacuate personnel from the immediate vicinity if a large quantity of powder is dropped, as the dust is a respiratory irritant.
-
Suppress Dust: If the spill is solid, lightly mist the powder with a compatible solvent (like isopropanol) to suppress aerosolization before sweeping.
-
Collect: Use absorbent pads for liquid spills or a dedicated spill-kit broom for solids.
-
Dispose: Treat all cleanup materials as Halogenated Solid Waste (refer to Protocol A).
References
-
NextSDS. "2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
-
Topbatt Chemical Co., Ltd. "D-4-Iodophenylglycine - CAS:25673-26-1." Biosotop. Available at:[Link]
-
Bucknell University. "Hazardous Waste Segregation." Bucknell EHS. Available at: [Link]
-
U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EHS. Available at:[Link]
-
U.S. Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA. Available at: [Link]
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- 4. echemi.com [echemi.com]
- 5. nextsds.com [nextsds.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Personal protective equipment for handling 2-Amino-2-(4-iodophenyl)acetic acid
As a Senior Application Scientist, I frequently consult on the integration of halogenated unnatural amino acids into complex drug discovery pipelines. 2-Amino-2-(4-iodophenyl)acetic acid (CAS: 299167-68-3) is a highly versatile scaffold, heavily utilized in crystallographic studies and as a heavy-atom precursor for radioisotope imaging agents[1]. However, the very structural features that make it valuable—specifically the heavy iodine atom on the phenyl ring—fundamentally alter its physicochemical behavior and occupational hazard profile.
Standard safety sheets often list precautions without explaining the why. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Amino-2-(4-iodophenyl)acetic acid. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can mitigate risks effectively and ensure regulatory compliance.
Hazard Profile & The Causality of PPE Selection
Before designing a handling protocol, we must analyze the compound's hazard classifications. The presence of the iodine atom increases the molecule's lipophilicity compared to non-halogenated analogs, potentially enhancing dermal penetration. Furthermore, as a zwitterionic amino acid, aerosolized fine powders can cause severe localized irritation in the mucous membranes[2].
Table 1: Physicochemical & Hazard Profile Summary
| Property / Hazard Classification | Value / Code | Mechanistic Implication & Causality |
| CAS Number | 299167-68-3 | Unique identifier for inventory and safety tracking[2]. |
| Molecular Weight | 277.06 g/mol | The heavy iodine atom increases the compound's density and lipophilicity[1]. |
| Acute Toxicity (Oral/Dermal/Inh) | Category 4 (H302, H312, H332) | Systemic toxicity risk upon exposure; necessitates strict barrier protection[2]. |
| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Direct tissue damage upon contact due to reactive functional groups[2]. |
| Specific Target Organ Toxicity | Category 3 (H336) | Respiratory irritation from aerosolized dust; mandates fume hood usage[2]. |
To counteract these specific hazards, PPE selection cannot be arbitrary; it must be scientifically grounded in the material's properties.
Table 2: PPE Specifications & Justification
| Equipment Category | Recommended Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (6-8 mil), double-gloved | Iodine increases lipophilicity, accelerating potential breakthrough. Thicker nitrile provides a robust contact barrier[3]. |
| Eye Protection | Indirect-vented chemical goggles | Prevents the ingress of fine, zwitterionic amino acid dust that standard safety glasses cannot block. |
| Body Protection | Flame-resistant lab coat, full pants | Minimizes the dermal exposure area in the event of an accidental spill[3]. |
Operational Workflow: Safe Handling Procedure
Standard operating procedures often fail because they lack step-by-step clarity. The following methodology ensures that 2-Amino-2-(4-iodophenyl)acetic acid is handled without risking aerosol exposure or dermal contact.
Step-by-Step Methodology: Weighing and Solubilization
-
Environmental Preparation: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Never handle halogenated amino acid powders on an open bench.
-
PPE Donning: Inspect and don 6-8 mil nitrile gloves, indirect-vented chemical goggles, and a lab coat[3].
-
Static Mitigation: Halogenated powders frequently exhibit static cling. Use an anti-static gun on the weigh boat prior to transfer to prevent the powder from aerosolizing and adhering to your gloves.
-
Transfer & Weighing: Use a grounded micro-spatula to transfer the solid. Close the source bottle immediately to prevent moisture ingress and environmental contamination.
-
In-Hood Solubilization: Dissolve the compound in the target solvent (e.g., DMSO or a compatible halogenated solvent) entirely within the fume hood before transferring the solution to the primary reaction vessel.
Caption: Workflow for the safe handling and solubilization of halogenated amino acids.
Spill Management & Emergency Protocols
In the event of a localized spill, immediate and methodical action is required to prevent systemic exposure and contamination of the laboratory environment[4].
Step-by-Step Methodology: Spill Containment
-
Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone[4].
-
Contain: Cover the spilled powder or solution with an inert, non-combustible absorbent material (e.g., vermiculite or specialized spill pads)[5].
-
Collect: Using a plastic scoop (to avoid sparking or scraping), carefully transfer the absorbed material into a designated solid hazardous waste container[6].
-
Decontaminate: Wash the affected surface with a compatible solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste[6].
Halogenated Waste Disposal Plan
The iodine atom dictates that 2-Amino-2-(4-iodophenyl)acetic acid and its derivatives must be strictly classified as halogenated waste . Commingling halogenated and non-halogenated waste streams can trigger dangerous cross-reactions, complicate incineration, and increase institutional disposal costs significantly[5].
Step-by-Step Methodology: Waste Segregation
-
Solid Waste Packaging: Place all contaminated weigh boats, spatulas, and disposable PPE (gloves) into a sealed, transparent bag. Deposit this into a designated solid hazardous waste bin[6].
-
Liquid Waste Segregation: Pour any dissolved waste or reaction byproducts into a chemically compatible carboy (e.g., high-density polyethylene) explicitly labeled for "Halogenated Solvents"[5].
-
Hazard Tagging: Immediately affix a hazardous waste tag to the container. The tag must detail the exact chemical constituents, including the estimated percentage of 2-Amino-2-(4-iodophenyl)acetic acid[5].
-
Secondary Containment: Store the sealed collection containers in a designated Satellite Accumulation Area, utilizing secondary containment trays to capture potential leaks[5].
Caption: Logical decision tree for the segregation and disposal of iodinated chemical waste.
References
-
NextSDS. "2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information." NextSDS Chemical Database. 2
-
Benchchem. "(S)-2-Amino-2-(4-iodophenyl)acetic acid Product Information." Benchchem Research Catalog. 1
-
Saffron Chemicals. "Laboratory Chemical Safety and Handling Guidelines." Saffron Chemicals Blog. 4
-
Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Environmental Health and Radiation Safety (EHRS). 5
-
University of North Carolina (UNC). "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals." UNC Environment, Health and Safety.3
-
Benchchem. "Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals." Benchchem Technical Resources. 6
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- 1. (S)-2-Amino-2-(4-iodophenyl)acetic acid | Benchchem [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. saffronchemicals.com [saffronchemicals.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
